Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
説明
特性
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZJUBQWCWZING-NKUHCKNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909050 | |
| Record name | 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104597-98-0 | |
| Record name | 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, a chiral aziridine derivative, is a pivotal building block in modern organic synthesis. Its inherent ring strain and defined stereochemistry make it a valuable precursor for the asymmetric synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and enzyme inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis from L-serine methyl ester hydrochloride, and an analysis of its key spectroscopic data. Furthermore, it explores its synthetic utility through common reaction pathways, such as nucleophilic ring-opening, and its application in the synthesis of complex molecules.
Chemical and Physical Properties
This compound, also known as (S)-1-(Benzyloxycarbonyl)-2-(methoxycarbonyl)aziridine or (S)-N-Cbz-aziridine-2-carboxylic acid methyl ester, is a colorless to pale yellow oil at room temperature. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 104597-98-0 |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| Appearance | Colorless to yellow liquid |
| Density | 1.19 g/mL at 25 °C |
| Boiling Point | 160 - 165 °C at 2 mmHg |
| Optical Rotation | [α]²⁰/D ~ -25° (c=1 in toluene) |
| Refractive Index | n²⁰/D 1.519 |
| Solubility | Soluble in DMF, DMSO, and Ethanol |
Synthesis
The most common and stereospecific synthesis of this compound originates from the readily available chiral pool amino acid, L-serine. The synthesis involves a three-step sequence: N-protection, hydroxyl group activation, and intramolecular cyclization.
Synthetic Pathway
The overall synthetic transformation is depicted in the following workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: N-Protection of L-Serine Methyl Ester Hydrochloride
-
To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of ethyl acetate and water, cool the mixture to 0 °C in an ice bath.
-
Add a base, such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), portion-wise to neutralize the hydrochloride and basify the reaction mixture.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up. If a biphasic system was used, separate the organic layer. If DCM was used, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-serine methyl ester as a crude product, which can be purified by column chromatography on silica gel.
Step 2: Activation of the Hydroxyl Group
-
Dissolve the N-Cbz-L-serine methyl ester (1.0 eq) in anhydrous DCM or another suitable aprotic solvent and cool the solution to 0 °C.
-
Add a non-nucleophilic base, typically triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the formation of the mesylate by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford the crude N-Cbz-O-mesyl-L-serine methyl ester, which is often used in the next step without further purification due to its instability.
Step 3: Intramolecular Cyclization
-
Dissolve the crude N-Cbz-O-mesyl-L-serine methyl ester in a suitable solvent like anhydrous tetrahydrofuran (THF) or acetonitrile.
-
Add a base to facilitate the intramolecular SN2 reaction. A common choice is potassium carbonate (2.0 eq) or another non-nucleophilic inorganic base.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the cyclization can be monitored by TLC.
-
After the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | Assignment |
| 7.40 - 7.30 (m, 5H) | Ar-H |
| 5.18 (s, 2H) | -CH₂-Ph |
| 3.75 (s, 3H) | -OCH₃ |
| 3.20 (dd, 1H) | Aziridine-H |
| 2.65 (dd, 1H) | Aziridine-H |
| 2.40 (dd, 1H) | Aziridine-H |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3030 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1750 | C=O stretch (ester) |
| ~1710 | C=O stretch (carbamate) |
| ~1250 | C-O stretch |
| ~1220 | C-N stretch |
Mass Spectrometry
| Technique | m/z | Assignment |
| ESI-MS | 236.08 | [M+H]⁺ |
| 258.06 | [M+Na]⁺ |
Synthetic Applications
The primary utility of this compound lies in its susceptibility to nucleophilic ring-opening reactions. The strained three-membered ring readily opens upon attack by a variety of nucleophiles, leading to the formation of chiral α- or β-amino acid derivatives.
Nucleophilic Ring-Opening Reactions
The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions. In general, under neutral or basic conditions, nucleophiles tend to attack the less substituted β-carbon (C3), while under acidic conditions, which activate the aziridine nitrogen, attack at the more substituted α-carbon (C2) can also be observed.
Caption: Regioselectivity in nucleophilic ring-opening of the aziridine.
This reactivity makes it a valuable intermediate in the synthesis of non-proteinogenic amino acids, which are important components of many pharmaceuticals.
Conclusion
This compound is a versatile and highly valuable chiral building block for organic synthesis. Its straightforward preparation from L-serine and its predictable reactivity in nucleophilic ring-opening reactions provide a reliable pathway for the stereoselective synthesis of complex nitrogen-containing molecules. For researchers and professionals in drug development and related fields, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and execution of efficient and stereocontrolled synthetic strategies.
An In-depth Technical Guide to Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate is a synthetically valuable chiral building block widely employed in stereoselective organic synthesis.[1][2] As a trifunctional scaffold, possessing an activated aziridine ring, a methyl ester, and a benzyloxycarbonyl (Z or Cbz) protecting group, it serves as a versatile precursor for a multitude of complex, high-value molecules. Its inherent ring strain makes it susceptible to regioselective ring-opening reactions, providing access to diverse and enantiomerically pure α- and β-amino acid derivatives.[3]
This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its utility in the development of pharmaceuticals and other biologically active compounds. It is a key intermediate in the synthesis of anticancer agents, antibiotics, and enzyme inhibitors.[2][4]
Structure and Chemical Identity
The molecule features a three-membered aziridine ring with (S)-stereochemistry at the C2 position. The nitrogen atom is protected by a benzyloxycarbonyl (Z) group, which activates the ring for nucleophilic attack.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 104597-98-0[1][4] |
| Molecular Formula | C₁₂H₁₃NO₄[1][2] |
| Molecular Weight | 235.24 g/mol [3] |
| IUPAC Name | (2S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate[3] |
| Synonyms | (S)-1-Cbz-aziridine-2-carboxylic acid methyl ester, (2S)-1,2-Aziridinedicarboxylic acid, 2-methyl 1-(phenylmethyl) ester[1][4] |
| SMILES | O=C(OCC1=CC=CC=C1)N2C[C@H]2C(OC)=O[1][2] |
| InChI | InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1[2] |
| InChIKey | GTZJUBQWCWZING-NKUHCKNESA-N[2] |
Physicochemical Properties
This compound is typically supplied as a neat oil. Its physical properties are critical for its handling, storage, and use in chemical reactions.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Colorless to yellow liquid / A neat oil[1][3] |
| Purity | ≥96% to ≥98%[1][3] |
| Boiling Point | 160 - 165 °C at 2 mmHg[3] |
| Density | 1.19 g/mL at 25 °C[3] |
| Refractive Index (n20D) | 1.519[3] |
| Optical Rotation ([α]20D) | -22° to -30° (c=1 in Toluene)[3] |
| Solubility | DMF: 30 mg/mL; DMSO: 20 mg/mL; Ethanol: 20 mg/mL[2] |
| Storage Conditions | Store at Room Temperature[3] |
| Stability | ≥ 4 years[2] |
Synthesis and Reactivity
The synthesis of chiral aziridine-2-carboxylates often starts from readily available chiral precursors, such as amino acids. A common and conceptually straightforward method is the intramolecular cyclization of a 1,2-amino alcohol derivative.[3] For this compound, this involves using L-serine as the chiral starting material.
The reactivity of the molecule is dominated by the strained aziridine ring. The electron-withdrawing N-Z group activates the ring, making it an excellent electrophile for nucleophilic ring-opening reactions.[3] This reaction is a cornerstone of its utility, allowing for the stereospecific introduction of various functionalities.
Caption: Generalized workflow for the synthesis from L-Serine.
Key Applications in Research and Development
This chiral building block is instrumental across several scientific domains due to its unique structural features.
-
Pharmaceutical Synthesis : It is a crucial intermediate for creating complex molecules, including novel treatments for various diseases.[3][5] It has been utilized in the synthesis of anticancer agents, antibiotics, and enzyme inhibitors.[1][2][4]
-
Asymmetric Synthesis : Its inherent chirality makes it an excellent tool for asymmetric synthesis, enabling chemists to produce enantiomerically pure compounds, a critical requirement in drug development.[3]
-
Agrochemical Development : It is employed in the formulation of next-generation agrochemicals, contributing to the enhanced efficacy of crop protection agents.[3]
-
Bioconjugation and Materials Science : The compound can be used in bioconjugation to link biomolecules to drugs or imaging agents.[3] It also finds use in developing specialized polymers for coatings or adhesives.[3]
Caption: Core applications of the title compound.
Experimental Protocols
The following are generalized protocols for the synthesis and a key reaction of this compound, based on established chemical principles for this class of compounds.
Generalized Synthesis Protocol via Serine Derivative Cyclization
This protocol outlines the conversion of N-Cbz-L-serine methyl ester to the target aziridine.
-
Hydroxyl Group Activation :
-
Dissolve N-Cbz-L-serine methyl ester in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a tertiary amine base (e.g., triethylamine, 1.2 equivalents) to act as an acid scavenger.
-
Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous workup to remove salts and isolate the activated ester intermediate.
-
-
Intramolecular Cyclization :
-
Dissolve the crude activated intermediate in a suitable solvent like anhydrous acetonitrile or THF.
-
Add a non-nucleophilic base (e.g., potassium carbonate or DBU, 1.5 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the formation of the aziridine product by TLC or GC-MS.
-
After cooling, filter off the base and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the final this compound as an oil.
-
Generalized Protocol for Nucleophilic Ring-Opening
This protocol describes the reaction with a generic nucleophile (Nu⁻), which typically attacks the less sterically hindered C3 position.
Caption: General workflow for a nucleophilic ring-opening reaction.
-
Reaction Setup :
-
Dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF, acetonitrile) under an inert atmosphere.
-
Add the nucleophile (e.g., an amine, thiol, or organocuprate, 1.1-1.5 equivalents).
-
-
Reaction Execution :
-
For less reactive nucleophiles, a Lewis acid catalyst (e.g., BF₃·OEt₂) may be added at a low temperature (e.g., -78 °C or 0 °C) to activate the aziridine ring.
-
Allow the reaction to stir and slowly warm to room temperature. The reaction progress should be monitored by an appropriate technique like TLC or LC-MS.
-
-
Workup and Purification :
-
Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue using flash column chromatography to obtain the enantiomerically pure ring-opened product.
-
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (CAS 104597-98-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, with the CAS number 104597-98-0, is a chiral aziridine derivative that serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry.[1] Its strained three-membered ring, differentially protected with a benzyloxycarbonyl (Cbz) group on the nitrogen and a methyl ester on the adjacent carbon, allows for selective deprotection and functionalization. This strategic design makes it a valuable precursor for a wide array of chiral amine-containing molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical properties, synthetic applications, biological activities, and relevant experimental protocols.
Chemical and Physical Properties
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is a colorless to yellow liquid under standard conditions. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 104597-98-0 | [1][2] |
| IUPAC Name | 1-benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate | |
| Synonyms | Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, (S)-N-[(Benzyloxy)carbonyl]aziridine-2-carboxylic Acid Methyl Ester | [3] |
| Molecular Formula | C₁₂H₁₃NO₄ | [3][2] |
| Molecular Weight | 235.24 g/mol | [2][4] |
| Appearance | Colorless to yellow liquid | |
| Density | 1.19 g/mL at 25 °C | |
| Boiling Point | 160-165 °C at 2 mmHg | |
| Optical Rotation | [α]²⁰/D -25° (c=1 in toluene) | |
| Refractive Index | n20/D 1.519 | |
| SMILES | COC(=O)[C@H]1CN1C(=O)OCc2ccccc2 | [2] |
| InChI | 1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1 | |
| InChI Key | GTZJUBQWCWZING-NKUHCKNESA-N | [1] |
| Purity | ≥95-98% | [3][2] |
| Storage | -20°C, sealed, away from moisture | [2] |
| Stability | ≥ 4 years at -20°C | [3] |
| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, DMF:PBS (pH 7.2) (1:7): 0.125 mg/mL | [3] |
Synthetic Applications
The primary utility of CAS 104597-98-0 lies in its role as a chiral building block for the stereoselective synthesis of complex organic molecules.[1] The strained aziridine ring is susceptible to nucleophilic ring-opening, providing a facile route to enantiomerically pure amino acids and their derivatives.
Synthesis of Ko143, a Potent BCRP Inhibitor
Ko143 is a potent and specific inhibitor of the breast cancer resistance protein (BCRP/ABCG2), an efflux transporter implicated in multidrug resistance in cancer.[5][6][7] The synthesis of Ko143 utilizes (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate as a key starting material for the introduction of a chiral center.[5]
Experimental Protocol: Ytterbium Triflate-Promoted Coupling in Ko143 Synthesis
Two synthetic routes for Ko143 have been reported, with an improved procedure involving the ytterbium triflate-promoted coupling between 6-methoxyindole and optically active (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate to form the key 6-methoxytryptophan derivative intermediate.[5]
-
Reactants: 6-methoxyindole, (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate (CAS 104597-98-0), Ytterbium triflate (Yb(OTf)₃).
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of 6-methoxyindole and (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate in dichloromethane at room temperature, ytterbium triflate is added as a catalyst. The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 6-methoxytryptophan derivative.
Total Synthesis of (-)-Clavicipitic Acid
(-)-Clavicipitic acid is a natural product whose total synthesis has been achieved using (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate.[3] This synthesis features a Lewis acid-promoted ring-opening of the aziridine with a 4-boronated indole to generate a key tryptophan derivative.
Biological Activities and Uses
While primarily a synthetic intermediate, (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate and its derivatives have shown potential biological activities, particularly in the context of cancer therapy.
Inhibition of Protein Disulfide Isomerase A1 (PDIA1)
PDIA1 Signaling Pathway
PDIA1 catalyzes the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins within the endoplasmic reticulum (ER). This process is essential for proper protein folding and function. Inhibition of PDIA1 leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and ER stress, which can ultimately lead to apoptosis.
Cytotoxicity Against Cancer Cell Lines
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate has demonstrated significant cytotoxicity against various human cancer cell lines, including prostate carcinoma (DU-145) and breast adenocarcinoma (MCF7).[1] This cytotoxic activity is attributed to its ability to inhibit PDIA1, leading to apoptosis.[1] While specific IC50 values for CAS 104597-98-0 are not widely reported, studies on similar aziridine derivatives have shown potent anticancer activity. For instance, some aziridinyl galactopyranoside derivatives have shown IC50 values in the micromolar range against various cancer cell lines.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (CAS 104597-98-0) is a highly valuable chiral building block in synthetic chemistry, enabling the stereoselective synthesis of complex and biologically active molecules. Its utility has been demonstrated in the synthesis of potent pharmaceutical agents like the BCRP inhibitor Ko143. Furthermore, the aziridine moiety imparts potential biological activity, with derivatives showing promise as PDIA1 inhibitors and cytotoxic agents against cancer cells. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs, including the determination of specific IC50 values and in vivo efficacy studies. This technical guide provides a foundational understanding of the properties and uses of CAS 104597-98-0 to support ongoing and future research endeavors in drug discovery and development.
References
- 1. (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | RUO [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20220267289A1 - Selective bcrp/abcg2 transporter inhibitors as agents to abolish resistance to anti-cancer agents - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Aziridines: A Technical Guide to Synthesis, Reactivity, and Application
Introduction: The Enduring Potential of the Strained Ring
Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds that have captivated the attention of synthetic chemists for over a century.[1] Their inherent ring strain, approximately 27 kcal/mol, renders them highly reactive and thus exceptionally valuable as synthetic intermediates.[2][3] This guide focuses on chiral aziridines, molecules that have become indispensable building blocks in the asymmetric synthesis of complex nitrogen-containing compounds, including a vast array of pharmaceuticals and natural products.[4][5][6] The ability to control the stereochemistry of these versatile synthons has streamlined the drug discovery process and opened new avenues for the creation of novel therapeutics.[4][7][8]
This document provides an in-depth exploration of the core principles of chiral aziridine chemistry, designed for researchers, scientists, and professionals in drug development. We will delve into the intricacies of their stereoselective synthesis, the nuances of their reactivity, and their ever-expanding applications in modern organic chemistry.
Part 1: The Art of Asymmetric Aziridination: Crafting Chirality
The enantioselective synthesis of aziridines is a cornerstone of their utility. Numerous strategies have been developed to introduce chirality into the aziridine ring with high levels of control. These methods can be broadly categorized into several key approaches.[6][9]
Catalytic Asymmetric Aziridination of Alkenes
The direct transfer of a nitrene or nitrenoid species to an alkene is one of the most powerful methods for constructing chiral aziridines.[5][9] This approach, analogous to alkene epoxidation, relies on the use of a chiral catalyst to control the stereochemical outcome of the reaction.
Mechanism of Metal-Catalyzed Nitrene Transfer:
A general mechanism involves the reaction of a nitrene precursor, such as a sulfonyl- or aryl-iminoiodinane, with a transition metal catalyst to form a metal-nitrenoid intermediate. This intermediate then reacts with the alkene to form the aziridine. The chiral ligands coordinated to the metal center dictate the facial selectivity of the nitrene transfer, leading to the formation of one enantiomer in excess.
Caption: Generalized catalytic cycle for metal-catalyzed aziridination of alkenes.
A variety of transition metals, including copper, rhodium, and ruthenium, have been successfully employed in these reactions, each with its own unique set of effective chiral ligands.[7][10] For instance, copper complexes with bis(oxazoline) ligands have shown remarkable efficacy in the aziridination of styrenes.[5] Rhodium catalysts are also highly effective, particularly for a broad range of alkenes.[10]
Asymmetric Aziridination of Imines
An alternative and equally important strategy involves the reaction of an imine with a carbene or carbenoid, often generated from a diazo compound.[11][12] This approach is particularly useful for the synthesis of aziridine-2-carboxylates. Chiral Lewis acids or Brønsted acids can be used to catalyze these reactions with high diastereo- and enantioselectivity.[11][13]
The Aza-Darzens Reaction:
A prominent example is the aza-Darzens reaction, which involves the condensation of an imine with an α-haloester enolate. Asymmetric variants of this reaction utilize chiral auxiliaries or catalysts to control the stereochemistry of the newly formed stereocenters.
Intramolecular Cyclization of Chiral Precursors
Chiral aziridines can also be synthesized through the intramolecular cyclization of appropriately functionalized chiral precursors, such as 2-amino alcohols.[14][15][16] This method provides a reliable route to enantiomerically pure aziridines, especially when the starting materials are derived from the chiral pool, such as amino acids.[14][15]
Step-by-Step Protocol for Aziridine Synthesis from a 2-Amino Alcohol:
-
N-Protection: The amino group of the 2-amino alcohol is first protected, often with a tosyl (Ts) group, to enhance the acidity of the N-H proton and to activate the nitrogen for the subsequent cyclization.
-
Hydroxyl Group Activation: The hydroxyl group is converted into a good leaving group, for example, by tosylation or mesylation.
-
Base-Mediated Cyclization: Treatment with a base promotes an intramolecular SN2 reaction, where the nitrogen nucleophile displaces the leaving group to form the aziridine ring.
Caption: Workflow for the synthesis of chiral aziridines from 2-amino alcohols.
Part 2: The Reactivity of Chiral Aziridines: A Gateway to Molecular Diversity
The synthetic utility of chiral aziridines stems from their propensity to undergo regio- and stereoselective ring-opening reactions.[17][18][19] This reactivity allows for the introduction of a wide range of functional groups, providing access to a diverse array of chiral amines, amino alcohols, and other valuable nitrogen-containing molecules.[20][21]
Nucleophilic Ring-Opening: A Matter of Regio- and Stereocontrol
The regioselectivity of nucleophilic attack on the aziridine ring is a critical aspect of their chemistry and is primarily governed by the nature of the substituent on the nitrogen atom.[2][17][22]
-
Activated Aziridines: When the nitrogen atom bears an electron-withdrawing group (e.g., sulfonyl, acyl), the aziridine is considered "activated."[17][23] Under basic or neutral conditions, the ring-opening typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[2] This process occurs with inversion of configuration at the center of attack.
-
Non-Activated Aziridines: Aziridines with electron-donating groups on the nitrogen (e.g., alkyl) are "non-activated" and are less reactive.[17][22] Ring-opening of these aziridines often requires acid catalysis to protonate the nitrogen, forming a more reactive aziridinium ion.[2][24] The subsequent nucleophilic attack can exhibit more SN1-like character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge.[2]
Table 1: Regioselectivity of Nucleophilic Ring-Opening of Aziridines
| Aziridine Type | Reaction Conditions | Predominant Site of Attack | Mechanism |
| Activated (N-sulfonyl, N-acyl) | Basic/Neutral | Less substituted carbon | SN2 |
| Non-activated (N-alkyl) | Acidic | More substituted carbon | SN1-like |
Rearrangement Reactions: Expanding the Synthetic Toolkit
Beyond simple ring-opening, chiral aziridines can undergo a variety of rearrangement reactions, further expanding their synthetic utility.[25][26][27]
-
The Aza-Payne Rearrangement: This is an equilibrium between an N-substituted 2,3-epoxy-1-amine and the corresponding 1-amino-2,3-epoxide, which can be influenced by the choice of N-substituent and reaction conditions.
-
Thermal and Photochemical Rearrangements: Under thermal or photochemical conditions, the aziridine ring can open to form an azomethine ylide, a 1,3-dipole that can participate in cycloaddition reactions with various dipolarophiles.[28]
Aziridines as Chiral Ligands and Auxiliaries
The chirality inherent in these three-membered rings can be leveraged in asymmetric catalysis. Chiral aziridines have been employed as ligands for transition metals and as chiral auxiliaries to control the stereochemical outcome of reactions.[8][18][26]
Part 3: Applications in Drug Development and Natural Product Synthesis
The unique structural and reactive properties of chiral aziridines have positioned them as key intermediates in the synthesis of numerous biologically active molecules.[4][22][29][30]
-
Pharmaceuticals: The aziridine motif is present in several potent anti-tumor agents, including Mitomycin C.[6][22][29][30] Furthermore, the ring-opening of chiral aziridines provides a powerful method for the synthesis of enantiopure amino alcohols and diamines, which are common structural motifs in a wide range of pharmaceuticals.
-
Natural Products: The stereocontrolled transformations of chiral aziridines have been instrumental in the total synthesis of complex natural products, such as alkaloids and amino acids.[15]
Conclusion: A Bright Future for a Strained Ring
Chiral aziridine chemistry continues to be a vibrant and rapidly evolving field of research. The development of new and more efficient catalytic methods for their asymmetric synthesis, coupled with a deeper understanding of their diverse reactivity, will undoubtedly lead to even more sophisticated applications in the years to come. For researchers and scientists in drug development and organic synthesis, a thorough understanding of the principles outlined in this guide is essential for harnessing the full synthetic potential of these remarkable three-membered heterocycles.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Aziridine synthesis [organic-chemistry.org]
- 13. Multi-Component Catalytic Asymmetric Aziridination of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of aziridines from amino alcohols | CoLab [colab.ws]
- 17. scispace.com [scispace.com]
- 18. Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations | Scilit [scilit.com]
- 19. scispace.com [scispace.com]
- 20. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Unexplored Nucleophilic Ring Opening of Aziridines [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 27. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 28. m.youtube.com [m.youtube.com]
- 29. news-medical.net [news-medical.net]
- 30. New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs | Technology Networks [technologynetworks.com]
The Decisive Role of N-Protecting Groups in the Stability and Reactivity of Aziridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The aziridine motif, a three-membered heterocycle containing a nitrogen atom, is a cornerstone of modern organic synthesis and medicinal chemistry. Its inherent ring strain, a consequence of acute bond angles, endows it with a unique reactivity profile, making it a valuable synthetic intermediate for the construction of complex nitrogen-containing molecules. However, this reactivity is a double-edged sword, often leading to challenges in stability. The substituent on the aziridine nitrogen, known as the N-protecting group (N-Z), plays a paramount role in modulating this delicate balance between stability and reactivity. This technical guide provides a comprehensive analysis of the influence of various N-Z protecting groups on the stability of the aziridine ring, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Dichotomy of Aziridine Activation: Electron-Withdrawing vs. Electron-Donating Groups
The stability of an aziridine is fundamentally dictated by the electronic nature of its N-substituent. This leads to a broad classification of aziridines into two categories: "activated" and "non-activated".[1][2]
Activated Aziridines: These possess electron-withdrawing groups (EWGs) on the nitrogen atom, such as sulfonyl (e.g., tosyl, nosyl), acyl (e.g., acetyl, benzoyl), and carbamate (e.g., Boc, Cbz) groups. EWGs decrease the electron density on the nitrogen, which in turn renders the ring carbons more electrophilic and thus more susceptible to nucleophilic attack.[3] This "activation" enhances the reactivity of the aziridine, facilitating ring-opening reactions under milder conditions. However, this increased reactivity inherently corresponds to lower stability.
Non-Activated Aziridines: These bear electron-donating groups (EDGs), such as alkyl or aryl moieties, on the nitrogen. EDGs increase the electron density on the nitrogen atom, making the aziridine ring less electrophilic. Consequently, non-activated aziridines are generally more stable and less reactive towards nucleophiles.[2] Their ring-opening often necessitates harsher conditions or prior activation, for instance, by protonation with an acid to form a more reactive aziridinium ion.[4]
Quantitative Insights into Aziridine Stability
The influence of the N-protecting group on aziridine stability can be quantified by examining the activation energy (ΔE‡) required for nucleophilic ring-opening. A lower activation energy corresponds to a less stable, more reactive aziridine. Theoretical calculations provide a clear illustration of this trend.
| N-Protecting Group | Type | Nucleophile | Calculated Activation Energy (ΔE‡) [kcal/mol] |
| Hydrogen (N-H) | Non-activating | Acetate | 32.1 |
| Mesyl (N-Ms) | Activating (Sulfonyl) | Acetate | 7.0 |
| Triflyl (N-Tf) | Strongly Activating (Sulfonyl) | Acetate | -2.7 |
This data, based on quantum chemical calculations, demonstrates the profound activating effect of sulfonyl groups on the aziridine ring, drastically lowering the energy barrier for nucleophilic attack.[5]
Experimentally, the stability of aziridines can be assessed by monitoring their decomposition or reaction kinetics under specific conditions (e.g., acidic, basic, or thermal stress). For instance, the half-life (T1/2) of N-substituted aryl-azetidines (a related strained four-membered ring system) under acidic conditions (pH 1.8) shows a clear correlation with the basicity of the azetidine nitrogen, which is influenced by the N-substituent. While direct comparative half-life data for a range of N-protected aziridines under identical conditions is sparse in the literature, the general principles of electronic effects allow for a qualitative ranking of stability.
General Stability Trend (Qualitative):
N-Alkyl/N-Aryl > N-Boc/N-Cbz > N-Acyl > N-Sulfonyl
Mechanistic Pathways Influenced by N-Protecting Groups
The nature of the N-Z group not only affects the rate of ring-opening but also influences the mechanistic pathway.
Nucleophilic Ring-Opening
The ring-opening of N-activated aziridines with nucleophiles typically proceeds via an SN2 mechanism . The nucleophile attacks one of the electrophilic ring carbons, leading to a concerted bond-breaking of the opposite C-N bond with inversion of stereochemistry at the site of attack.
Caption: SN2 Ring-Opening of an N-Activated Aziridine.
For non-activated aziridines, ring-opening under acidic conditions proceeds through a protonated aziridinium ion intermediate. The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 pathways . If a carbocation can be stabilized at one of the ring carbons (e.g., by a phenyl group), the reaction will have more SN1 character, with the nucleophile attacking the more substituted carbon.
Caption: Acid-Catalyzed Ring-Opening Pathways.
1,3-Dipolar Cycloaddition
Certain N-substituted aziridines, particularly those with electron-withdrawing groups, can undergo thermal or photochemical electrocyclic ring-opening to form azomethine ylides. These intermediates are 1,3-dipoles that can be trapped by dipolarophiles in a [3+2] cycloaddition reaction to generate five-membered nitrogen-containing heterocycles. The stereochemistry of the ring-opening (conrotatory or disrotatory) is governed by the Woodward-Hoffmann rules.
Caption: 1,3-Dipolar Cycloaddition via Azomethine Ylide.
Experimental Protocols
Synthesis of N-Protected Aziridines
This one-pot procedure is a modification of the Wenker synthesis and is suitable for a range of amino alcohols.
-
Method A (for sterically hindered amino alcohols):
-
To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Stir the mixture for 6 hours.
-
Add toluene (5 mL), filter off the solid, and evaporate the solvents under reduced pressure.
-
Purify the crude product by crystallization, distillation, or column chromatography.
-
-
Method B (for less hindered amino alcohols):
-
To a vigorously stirred mixture of potassium hydroxide (2.0 g), the 2-amino alcohol (1.0 mmol), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
-
After 30 minutes, add ice and water.
-
Separate the organic layer, wash with water, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the crude product.
-
This method is effective for the synthesis of N-carbamate protected aziridines from N-protected imines.
-
Generate the N-Boc or N-Cbz imine by standard condensation methods.
-
In a typical procedure, a chiral Zn-ProPhenol catalyst promotes an enantioselective Mannich reaction between the N-protected imine and a cyclic α-chloroketone to form a 1,2-chloroamine intermediate.
-
Treat the intermediate with a base (e.g., potassium carbonate) to induce intramolecular cyclization to the corresponding N-Boc or N-Cbz aziridine.
This protocol utilizes a modified aza-Darzens approach.
-
Prepare a solution of lithium diisopropylamide (LDA) (1.5 equiv) in THF at 0 °C.
-
In a separate flask, prepare a suspension of fused zinc chloride (1.5 equiv) and allyl bromide (1.0 equiv) in THF at -78 °C.
-
Add the LDA solution dropwise to the zinc chloride/allyl bromide suspension.
-
After stirring, add the N-diphenylphosphinyl imine (1.0 equiv) to the reaction mixture.
-
After the reaction is complete, quench and work up the reaction.
-
Purify the resulting vinyl aziridine by column chromatography.
Assessment of Aziridine Stability
This method allows for the real-time kinetic analysis of aziridine ring-opening.
-
Prepare a solution of the N-protected aziridine in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Initiate the decomposition by adding the desired reagent (e.g., an acid or a nucleophile).
-
Acquire 1H NMR spectra at regular time intervals.
-
Determine the concentration of the starting aziridine and the ring-opened product at each time point by integrating their characteristic signals relative to the internal standard.
-
Plot the natural logarithm of the aziridine concentration versus time to determine the rate constant of the decomposition.
Caption: Workflow for Assessing Aziridine Stability.
Conclusion
The N-Z protecting group is not merely an inert spectator in the chemistry of aziridines; it is a critical determinant of their stability and reactivity. Electron-withdrawing groups "activate" the aziridine ring, lowering its stability and facilitating nucleophilic ring-opening, a feature that is widely exploited in organic synthesis. Conversely, electron-donating groups "deactivate" the ring, enhancing its stability at the cost of reduced reactivity. A thorough understanding of these electronic effects, supplemented by the quantitative data and experimental protocols provided in this guide, is essential for the rational design of synthetic strategies involving aziridines and for the development of novel aziridine-containing therapeutics with optimized stability and biological activity profiles. The strategic selection of the N-protecting group allows chemists to fine-tune the properties of the aziridine ring, unlocking its full potential as a versatile building block in the molecular sciences.
References
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies [mdpi.com]
Synthesis of Chiral Aziridines: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral aziridines are versatile three-membered nitrogen-containing heterocycles of significant interest in organic synthesis and medicinal chemistry. Their inherent ring strain makes them valuable synthetic intermediates for the stereoselective synthesis of a wide range of nitrogenous compounds, including amino acids, amino alcohols, and complex alkaloids. This guide provides an in-depth overview of the core strategies for the asymmetric synthesis of chiral aziridines, complete with detailed experimental protocols, comparative data, and mechanistic visualizations to aid researchers in this field.
Aziridination of Alkenes
The direct aziridination of alkenes is one of the most atom-economical and widely employed methods for the synthesis of aziridines. This approach typically involves the reaction of an alkene with a nitrene source, often facilitated by a chiral transition metal catalyst.
Copper-Catalyzed Asymmetric Aziridination
Copper complexes are among the most studied catalysts for the enantioselective aziridination of alkenes. Chiral ligands, such as bis(oxazolines) (BOX) and diimines, are commonly used to induce asymmetry. The reaction typically employs a nitrene precursor like a sulfonyl- or aryl-substituted iminoiodinane.
General Reaction Scheme:
Experimental Protocol: Copper-Catalyzed Asymmetric Aziridination of Styrene
To a solution of CuOTf (5.0 mol%) and a chiral bis(oxazoline) ligand (6.0 mol%) in benzene, the alkene (e.g., styrene, 1.0 equiv) is added. The mixture is stirred at room temperature for 30 minutes. The nitrene precursor, (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs, 1.1 equiv), is then added, and the reaction is stirred for approximately 24 hours. The reaction progress can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the chiral aziridine.[1]
Table 1: Copper-Catalyzed Asymmetric Aziridination of Various Alkenes
| Entry | Alkene | Ligand | Yield (%) | ee (%) | Reference |
| 1 | Styrene | Bis(oxazoline) A | 89 | 63 | [1] |
| 2 | trans-β-Methylstyrene | Bis(oxazoline) A | 62 | 70 | [1] |
| 3 | Phenyl Cinnamate | Bis(oxazoline) B | 64 | 97 | [1] |
| 4 | 6-Cyano-2,2-dimethylchromene | Diimine C | >95 | >98 | [1] |
Rhodium-Catalyzed Asymmetric Aziridination
Rhodium catalysts have emerged as powerful tools for the aziridination of a broader range of alkenes, including challenging unactivated terminal alkenes. Chiral cyclopentadienyl (Cpx) rhodium(III) complexes and dirhodium(II) tetracarboxylates are notable examples.
Experimental Protocol: Rhodium-Catalyzed Aziridination of an Unactivated Alkene
In a nitrogen-filled glovebox, the Rh(III) indenyl catalyst (2.5 mol%), CsOAc (0.1 equiv), and AgSbF6 (0.3 equiv) are added to a reaction vial. The nitrene source (1.3 equiv) is then added. The vial is sealed and removed from the glovebox. Under a nitrogen atmosphere, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 0.1 M) is added, followed by the unactivated alkene (1.0 equiv). The reaction is stirred at room temperature for 24 hours. The crude reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by preparative TLC to yield the desired aziridine.
Table 2: Rhodium-Catalyzed Asymmetric Aziridination of Unactivated Alkenes
| Entry | Alkene | Yield (%) | er |
| 1 | 1-Octene | 77 | 95:5 |
| 2 | Allylbenzene | 65 | 94:6 |
| 3 | Vinylcyclohexane | 14 | 91:9 |
| 4 | (Z)-4-Octene | 61 | 86:14 |
Ring-Closing Reactions
The intramolecular cyclization of 1,2-functionalized precursors, such as amino alcohols, is a classical and reliable method for constructing the aziridine ring. This approach offers excellent stereocontrol as the stereochemistry of the starting material directly translates to the product.
From 1,2-Amino Alcohols
The conversion of 1,2-amino alcohols to aziridines typically involves activation of the hydroxyl group as a leaving group, followed by intramolecular nucleophilic substitution by the amino group. One-pot procedures have been developed to streamline this process.
Reaction Workflow:
Experimental Protocol: One-Pot Synthesis of N-Tosylaziridines from Amino Alcohols
Method A (for more substituted amino alcohols): To a stirred mixture of the amino alcohol (1.0 mmol) and K2CO3 (4.0 mmol) in acetonitrile (2.0 mL), tosyl chloride (2.2 mmol) is added portionwise at room temperature. After 6 hours, toluene (5 mL) is added, the solid is filtered off, and the solvents are evaporated to give the crude aziridine, which can be further purified by chromatography.[2]
Method B (for less hindered amino alcohols): To a vigorously stirred mixture of the amino alcohol (1.0 mmol), concentrated aqueous potassium hydroxide (2.0 g in 2.0 mL water), and dichloromethane (2.0 mL), tosyl chloride (2.5 mmol) is added portionwise at room temperature. After 30 minutes, ice and water are added, and the organic layer is separated, washed with water, dried over MgSO4, and evaporated to yield the aziridine.[2]
Table 3: Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [2]
| Entry | R group of Amino Alcohol | Method | Yield (%) |
| 1 | H | B | 74 |
| 2 | CH3 | B | 78 |
| 3 | C2H5 | B | 86 |
| 4 | (CH3)2CH | A | 75 |
| 5 | CH3(CH2)2 | A | 82 |
| 6 | (CH3)2CHCH2 | A | 76 |
Reactions of Imines
The reaction of imines with a C1 synthon is another powerful strategy for aziridine synthesis. The aza-Darzens reaction and related processes allow for the diastereoselective and enantioselective construction of highly substituted aziridines.
Aza-Darzens Reaction
The aza-Darzens reaction involves the condensation of an imine with an enolate or a carbenoid bearing a leaving group at the α-position. The use of chiral auxiliaries, such as N-sulfinylimines, provides excellent stereocontrol.
Diastereoselective Aza-Darzens Reaction of N-Sulfinylimines
Experimental Protocol: A solution of an α-bromo ester (1.2 equiv) in THF is added to a solution of lithium bis(trimethylsilyl)amide (LHMDS, 1.2 equiv) in THF at -78 °C. After stirring for 30 minutes, a solution of the N-sulfinylimine (1.0 equiv) in THF is added dropwise. The reaction is stirred at -78 °C for 2-4 hours. The reaction is then quenched with saturated aqueous NH4Cl solution and warmed to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by flash chromatography to afford the chiral N-sulfinylaziridine.[3]
Table 4: Diastereoselective Synthesis of Aziridines from N-tert-Butanesulfinyl Imines [3]
| Entry | Imine R group | Ester R' group | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Ph | Me | 77 | >98:2 |
| 2 | 4-MeO-C6H4 | Me | 65 | >98:2 |
| 3 | 2-Naphthyl | Me | 73 | >98:2 |
| 4 | Ph | Et | 75 | >98:2 |
| 5 | Ph | tBu | 68 | >98:2 |
Nucleophilic Addition to 2H-Azirines
2H-Azirines are strained three-membered heterocycles that can serve as precursors to chiral aziridines through stereoselective nucleophilic addition to the C=N bond. This method allows for the synthesis of aziridines with a quaternary stereocenter.
Logical Flow for Synthesis via 2H-Azirines:
Experimental Protocol: Asymmetric Nucleophilic Addition to a 2H-Azirine-2-carboxylate
To an oven-dried Schlenk tube under an argon atmosphere, a copper(I) catalyst precursor (e.g., Cu(OAc)2, 2.5 mol%) and a chiral phosphine ligand (e.g., (R,R)-Ph-BPE, 5.5 mol%) are added. Anhydrous toluene (0.1 M) is added, and the mixture is stirred at room temperature for 30 minutes. The mixture is then cooled to the desired reaction temperature (e.g., -60 °C). The racemic 2H-azirine-2-carboxylate (1.0 equiv) is added, followed by the slow addition of a hydride source (e.g., dimethoxymethylsilane, 1.2 equiv) via syringe pump over several hours. The reaction progress is monitored, and upon reaching approximately 50% conversion for kinetic resolution, the reaction is quenched with saturated aqueous NH4Cl. The product is extracted, dried, and purified by chromatography to separate the enantioenriched aziridine and the unreacted enantioenriched 2H-azirine.[4]
Table 5: Copper-Hydride Catalyzed Reductive Kinetic Resolution of 2H-Azirines [4]
| Entry | 2H-Azirine Substituent | Yield (%) of Aziridine | ee (%) of Aziridine |
| 1 | Phenyl | 45 | 92 |
| 2 | 4-Chlorophenyl | 48 | 94 |
| 3 | 2-Thienyl | 46 | 90 |
| 4 | Cyclohexyl | 42 | 88 |
This guide provides a foundational overview of key methodologies for the synthesis of chiral aziridines. For more specific applications and substrate scopes, consulting the primary literature cited is highly recommended. The continued development of novel catalysts and synthetic strategies promises to further expand the accessibility and utility of these valuable chiral building blocks.
References
The Advent of Activated Aziridines: A Technical Guide to their Synthesis and Transformative Role in Modern Chemistry
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and profound significance of activated aziridines in modern organic chemistry. This document details key experimental protocols, quantitative data, and the intricate signaling pathways and experimental workflows associated with these versatile three-membered heterocycles.
Activated aziridines, nitrogen-containing three-membered rings bearing an electron-withdrawing group on the nitrogen atom, have emerged from relative obscurity to become powerful and versatile intermediates in organic synthesis. Their inherent ring strain, coupled with the electronic activation of the nitrogen, renders them highly susceptible to a variety of regio- and stereoselective transformations. This unique reactivity has positioned them as invaluable building blocks for the construction of complex nitrogen-containing molecules, with significant implications for drug discovery and development. This guide provides an in-depth exploration of the world of activated aziridines, from their synthesis to their application in creating valuable molecular architectures.
The Activation Concept: Unlocking Aziridine Reactivity
The term "activated" distinguishes these aziridines from their "non-activated" counterparts, which bear electron-donating groups on the nitrogen atom. This activation is crucial for their enhanced reactivity towards nucleophiles. The electron-withdrawing group polarizes the C-N bonds of the aziridine ring, making the ring carbons more electrophilic and susceptible to nucleophilic attack. Common activating groups include sulfonyl (e.g., tosyl, mesyl), acyl (e.g., acetyl, benzoyl), and carbamate (e.g., Boc, Cbz) moieties.
The choice of activating group is not merely a matter of enhancing reactivity; it also influences the stability of the aziridine and can be strategically chosen to be removable under specific conditions, liberating the free amine in the final product.
Synthesis of Activated Aziridines: A Multitude of Methodologies
A variety of synthetic routes have been developed to access activated aziridines, each with its own advantages and substrate scope.
Intramolecular Cyclization
One of the most classical and reliable methods for aziridine synthesis is the intramolecular cyclization of 1,2-amino alcohols, 1,2-haloamines, or related precursors. This approach involves the activation of a hydroxyl or halide leaving group, followed by an intramolecular nucleophilic substitution by the nitrogen atom.
Nitrene and Carbene Additions
The addition of nitrene or carbene species to double or imine bonds, respectively, provides a direct route to the aziridine ring. Transition metal catalysts, particularly those based on copper, rhodium, and iron, have been extensively developed to promote these reactions with high efficiency and stereoselectivity. Recent advances have also seen the emergence of metal-free and photocatalytic methods for these transformations.[1]
Asymmetric Synthesis
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of numerous asymmetric strategies for aziridine synthesis. These include the use of chiral catalysts, chiral auxiliaries, and kinetic resolutions of racemic mixtures. Chiral Lewis acids and organocatalysts have proven particularly effective in achieving high levels of enantioselectivity.
Key Synthetic Transformations of Activated Aziridines
The synthetic utility of activated aziridines lies in their diverse and predictable reactivity.
Nucleophilic Ring-Opening Reactions
The cornerstone of activated aziridine chemistry is their facile ring-opening by a wide range of nucleophiles. This reaction proceeds with high regioselectivity, typically with the nucleophile attacking the less sterically hindered carbon atom in a bimolecular nucleophilic substitution (SN2) fashion. This transformation provides a powerful tool for the stereospecific introduction of two vicinal functional groups. A vast array of nucleophiles, including organometallics (e.g., Grignard reagents, organocuprates), amines, thiols, azides, and enolates, have been successfully employed in these reactions.
[3+2] Cycloaddition Reactions
Activated aziridines can serve as precursors to azomethine ylides upon thermal or photochemical ring-opening. These 1,3-dipoles can then participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered nitrogen-containing heterocycles like pyrrolidines.[2][3][4] This strategy offers a convergent and stereocontrolled approach to these important structural motifs.
Quantitative Data Summary
The following tables summarize key quantitative data for representative reactions involving activated aziridines, highlighting their efficiency and selectivity.
Table 1: Synthesis of Activated Aziridines
| Activating Group | Olefin/Imine | Catalyst/Reagent | Yield (%) | ee (%) / dr | Reference |
| N-Tosyl | Styrene | Cu(I)/Bis(oxazoline) | 85 | 91 | [5] |
| N-Boc | Benzaldehyde N-Boc imine | Chiral Phosphoric Acid | 94 | 97 | [6] |
| N-H | Styrene | Rh₂(esp)₂ / HOSA | 86 | N/A | [7][8] |
| N-Phthalimido | 2-B(pin) substituted allylic alcohol | PhI(OAc)₂ | 78 | >15:1 dr | [9][10] |
| N-Acyl | Styrene | Sulfur Ylide | 75 | >95 | [11] |
Table 2: Nucleophilic Ring-Opening of Activated Aziridines
| Aziridine | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| N-Tosyl-2-phenylaziridine | Aniline | Catalyst-free, neat | 1,2-Diamino-1,2-diphenylethane derivative | 95 | [12] |
| N-Boc-2-methylaziridine | Me₂CuLi (Gilman reagent) | THF | N-Boc-2-aminopropane derivative | High | [13][14] |
| N-Pymisyl-2-methylaziridine | Organocuprate | THF | Ring-opened sulfonamide | High | [13] |
| N-Tosylaziridine | N-Tosylhydrazone | BF₃·OEt₂ | Ring-opened product | 85 | [15] |
| N-Alkyl aziridine | B₂pin₂ | CuCl/t-BuOK | β-Aminoboronate ester | 70-90 | [16][17] |
Table 3: [3+2] Cycloaddition Reactions of Activated Aziridines
| Aziridine | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | dr | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | N-Sulfonyl aziridine | Alkene | Lewis Acid | 1-Azaspiro[4.n]alkane | Good | N/A |[3] | | Donor-acceptor aziridine | Alkyne | Al₂O₃ | Pyrroline | 80 | >20:1 |[7] | | N-Tosyl aziridine | Electron-rich alkene | Y(OTf)₃ | Substituted pyrrolidine | High | High |[18][19] | | N-Tosyl aziridine | Dimethyl acetylenedicarboxylate | Pyridine | 1-Azadiene | Good | N/A |[4][20] |
Signaling Pathways and Experimental Workflows
The principles of activated aziridine chemistry extend into biological systems and streamlined synthetic processes.
Mechanism of Action of Aziridine-Containing Anticancer Drugs
Several potent anticancer drugs, such as Mitomycin C, contain an aziridine moiety. Their mechanism of action involves the reductive activation of the molecule within the cell, leading to the formation of a highly reactive electrophile. This intermediate then crosslinks DNA strands, inhibiting DNA replication and ultimately leading to apoptosis of the cancer cell.[2][10][21][22][23][24]
Experimental Workflow for Catalyst Optimization in Asymmetric Aziridination
The development of new catalytic systems for asymmetric aziridination often follows a systematic workflow to identify the optimal catalyst and reaction conditions for achieving high enantioselectivity.
Continuous-Flow Synthesis of Activated Aziridines
Continuous-flow chemistry offers several advantages for the synthesis of potentially hazardous or unstable intermediates like activated aziridines, including improved safety, scalability, and reaction control. A typical setup involves pumping solutions of the reactants through a heated microreactor where the reaction takes place, followed by in-line purification.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis and reaction of representative activated aziridines.
Synthesis of N-Tosyl-2-phenylaziridine from Styrene
Materials:
-
Styrene
-
N-tosyliminophenyliodinane (PhI=NTs)
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C₇H₈)
-
Acetonitrile (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CuOTf·C₇H₈ (5 mol%).
-
Add anhydrous acetonitrile to dissolve the catalyst.
-
Add styrene (1.0 equivalent) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add PhI=NTs (1.1 equivalents) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-tosyl-2-phenylaziridine as a white solid.
Ring-Opening of N-Boc-2-phenylaziridine with a Gilman Reagent
Materials:
-
N-Boc-2-phenylaziridine
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CuI (1.0 equivalent).
-
Add anhydrous THF and cool the suspension to -78 °C.
-
Slowly add MeLi (2.0 equivalents) to the suspension and stir for 30 minutes at -78 °C to form the Gilman reagent (Me₂CuLi).
-
In a separate flask, dissolve N-Boc-2-phenylaziridine (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the aziridine to the pre-formed Gilman reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the ring-opened product.
[3+2] Cycloaddition of N-Tosyl-2-phenylaziridine with Dimethyl Acetylenedicarboxylate (DMAD)
Materials:
-
N-Tosyl-2-phenylaziridine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene (anhydrous)
Procedure:
-
To a sealed tube, add N-tosyl-2-phenylaziridine (1.0 equivalent) and anhydrous toluene.
-
Add DMAD (1.2 equivalents) to the solution.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding dihydropyrrole derivative.
Conclusion
The discovery and development of activated aziridines have provided synthetic chemists with a powerful and versatile tool for the construction of complex nitrogen-containing molecules. Their predictable reactivity in ring-opening and cycloaddition reactions, coupled with the increasing availability of efficient and stereoselective synthetic methods, ensures their continued importance in both academic research and industrial applications, particularly in the quest for new therapeutic agents. The ongoing exploration of novel activation strategies and catalytic systems promises to further expand the synthetic utility of these remarkable three-membered heterocycles.
References
- 1. Deprotection of sulfonyl aziridines [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Diastereoselective control through hydrogen bonding in the aziridination of the chiral allylic alcohols by acetoxyaminoquinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diastereoselective Aziridination of 2-B(pin) Substituted Allylic Alcohols: An Efficient Approach to Novel Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective aziridination of 2-B(pin)-substituted allylic alcohols: an efficient approach to novel organoboron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfur ylide promoted synthesis of N-protected aziridines: a combined experimental and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. [PDF] Deprotection of Sulfonyl Aziridines | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Lewis acid-catalyzed formal [3+2] cycloadditions of N-tosyl aziridines with electron-rich alkenesvia selective carbon–carbon bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aziridine synthesis by aziridination [organic-chemistry.org]
- 23. pnas.org [pnas.org]
- 24. researchgate.net [researchgate.net]
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate: A Comprehensive Technical Guide for Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the paramount role of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate as a versatile chiral building block in modern organic synthesis. Its inherent ring strain and stereodefined center make it a powerful tool for the asymmetric synthesis of a wide array of complex molecules, particularly non-proteinogenic amino acids and bioactive natural products. This document provides a detailed overview of its synthesis, key reactions, and applications, supported by experimental protocols and quantitative data.
Core Properties and Synthesis
This compound, also known as (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, is a colorless to yellow liquid. Its chirality and the presence of the electron-withdrawing N-benzyloxycarbonyl (Z) group activate the aziridine ring for nucleophilic attack, making it an excellent electrophile in stereoselective bond-forming reactions.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 104597-98-0[1] |
| Molecular Formula | C₁₂H₁₃NO₄[1] |
| Molecular Weight | 235.24 g/mol [1] |
| Appearance | Colorless to yellow liquid[2] |
| Density | 1.19 g/mL at 25 °C[2] |
| Boiling Point | 160 - 165 °C / 2 mmHg[2] |
| Refractive Index | n20/D 1.519[2] |
| Optical Rotation | [α]²⁰/D -30 to -22° (c=1 in Toluene) |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.40-7.28 (m, 5H), 5.21 (s, 2H), 3.75 (s, 3H), 3.21 (dd, J=6.4, 3.2 Hz, 1H), 2.68 (d, J=6.4 Hz, 1H), 2.39 (d, J=3.2 Hz, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 168.9, 162.8, 135.2, 128.6, 128.4, 128.2, 68.2, 52.8, 36.9, 34.2 |
The most common and efficient synthesis of this compound originates from the readily available chiral pool starting material, L-serine. The synthetic sequence involves protection of the amine, esterification of the carboxylic acid, activation of the hydroxyl group, and subsequent intramolecular cyclization.
Experimental Protocol 1: Synthesis of this compound from L-Serine
Step 1: N-Benzyloxycarbonyl-L-serine (N-Z-L-Serine) To a solution of L-serine in aqueous sodium hydroxide, benzyl chloroformate (Z-Cl) is added portion-wise at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature. After acidification, the product is extracted with an organic solvent and purified.
Step 2: N-Z-L-Serine Methyl Ester N-Z-L-serine is dissolved in methanol, and the solution is cooled to 0 °C. Thionyl chloride is added dropwise, and the reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure to yield the methyl ester.[3]
Step 3: N-Z-L-Serine Methyl Ester O-Mesylate To a solution of N-Z-L-serine methyl ester in dichloromethane at 0 °C, triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred for a few hours at 0 °C.
Step 4: this compound The crude O-mesylate is dissolved in a suitable solvent like acetone, and anhydrous potassium carbonate is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). After filtration and removal of the solvent, the crude product is purified by column chromatography to afford the title compound.
Key Reactions: Nucleophilic Ring-Opening
The synthetic utility of this compound lies in its susceptibility to nucleophilic ring-opening reactions. These reactions proceed with high regioselectivity and stereospecificity, providing access to a diverse range of α- and β-amino acid derivatives. The regioselectivity is influenced by the nature of the nucleophile and the presence of Lewis acids.
Table 2: Regioselective Ring-Opening Reactions with Various Nucleophiles
| Nucleophile | Lewis Acid/Conditions | Major Product | Regioselectivity (α:β) | Yield (%) |
| Indole | BF₃·OEt₂ | α-substituted (β-indolyl-alanine derivative) | >95:5 | ~85 |
| Organocuprate (e.g., Me₂CuLi) | THF, -78 °C | β-substituted (α-amino acid derivative) | >95:5 | ~90 |
| Thiophenol | Cs₂CO₃ | β-substituted (S-phenyl-cysteine derivative) | >95:5 | ~92 |
| Azide (NaN₃) | NH₄Cl | β-azido-alanine derivative | >95:5 | ~95 |
Generally, soft nucleophiles and organocuprates tend to attack the less hindered β-carbon (C3) of the aziridine ring, leading to the formation of α-amino acid derivatives. In contrast, the presence of a Lewis acid can promote the attack of certain nucleophiles, such as indoles, at the more substituted α-carbon (C2), yielding β-amino acid derivatives.
Experimental Protocol 2: Lewis Acid-Promoted Ring-Opening with Indole
To a solution of this compound and indole in dry acetonitrile at 0 °C, boron trifluoride diethyl etherate (BF₃·OEt₂) is added dropwise. The reaction mixture is stirred at this temperature for several hours until the starting material is consumed. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the corresponding β-(indol-3-yl)-α-amino acid derivative.
Application in Total Synthesis: (-)-Clavicipitic Acid
A prominent example showcasing the utility of this compound is in the total synthesis of the ergot alkaloid (-)-clavicipitic acid.[4][5] In this synthesis, the chiral aziridine serves as a precursor to a key tryptophan derivative.
The synthesis commences with the regioselective ring-opening of the aziridine with 4-boronated indole, catalyzed by a Lewis acid, to install the indole moiety at the β-position of the amino acid precursor. Subsequent functional group manipulations and a key palladium-catalyzed intramolecular cyclization lead to the core structure of (-)-clavicipitic acid.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 4. Total Synthesis of (-)-Clavicipitic Acid via γ,γ-Dimethylallyltryptophan (DMAT) and Chemoselective C-H Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of (-)-Clavicipitic Acid via γ,γ-Dimethylallyltryptophan (DMAT) and Chemoselective C-H Hydroxylation. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Stereochemistry of 2-Substituted Aziridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aziridines, the nitrogen-containing analogs of epoxides, are highly valuable three-membered heterocyclic scaffolds in modern organic synthesis and medicinal chemistry.[1][2] Their inherent ring strain dictates their reactivity, primarily through nucleophilic ring-opening reactions, providing a powerful platform for the stereocontrolled introduction of nitrogen-containing functionalities.[3][4][5][6][7] This guide delves into the critical aspects of the stereochemistry of 2-substituted aziridines, offering a comprehensive overview of stereoselective synthetic strategies, robust characterization techniques, and the profound impact of stereoisomerism on their application, particularly in the realm of drug development.
Introduction: The Significance of Chirality in 2-Substituted Aziridines
The presence of a substituent at the C-2 position of the aziridine ring introduces a stereogenic center, giving rise to enantiomers. The spatial arrangement of this substituent profoundly influences the molecule's biological activity and its utility as a chiral building block. Enantiomerically pure 2-substituted aziridines are pivotal intermediates in the asymmetric synthesis of a wide array of biologically active compounds, including amino acids, alkaloids, and β-lactam antibiotics.[4] The ability to control the stereochemical outcome of reactions involving these heterocycles is, therefore, of paramount importance.
The chemistry of aziridines is largely characterized by ring-opening reactions, driven by the release of significant ring strain.[5][6][7] These reactions can proceed with high regio- and stereoselectivity, making chiral aziridines invaluable synthons for introducing nitrogen-containing stereocenters with predictable configurations.[5][6][7]
Stereoselective Synthesis of 2-Substituted Aziridines
The development of methodologies for the enantioselective synthesis of aziridines is a cornerstone of modern asymmetric catalysis.[5] Several strategies have emerged, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. The most attractive and widely employed approach involves the stereoselective addition of a nitrene equivalent across an alkene.[8][9]
Catalytic Enantioselective Aziridination of Alkenes
The direct transfer of a nitrene group to a prochiral alkene, mediated by a chiral catalyst, stands as a highly efficient route to enantioenriched aziridines.
A variety of transition metal complexes have been successfully employed to catalyze the enantioselective aziridination of alkenes.
-
Copper Catalysis: Copper complexes, particularly those bearing chiral bis(oxazoline) ligands, have been extensively studied and proven effective for the aziridination of various olefins.[1] The seminal work by Evans and Jacobsen demonstrated the utility of Cu(I) and Cu(II) catalysts in conjunction with iminoiodinanes as nitrene precursors.[1][10] These systems often exhibit high enantioselectivities, especially for styrenyl and cinnamate substrates.[1]
-
Rhodium Catalysis: Chiral rhodium catalysts have emerged as powerful tools for the enantioselective aziridination of a broad range of alkenes, including challenging unactivated terminal alkenes.[8][9][11][12] Planar chiral rhodium(III) indenyl catalysts, for instance, have demonstrated remarkable functional group tolerance and excellent chemoselectivity.[8][9][11][12] Computational studies suggest a stepwise mechanism involving alkene migratory insertion as the enantio- and rate-determining step.[8][11] Dirhodium(II) tetracarboxylate catalysts have also been successfully applied in the intermolecular aziridination of substituted alkenes with sulfamates, achieving high yields and enantiomeric excesses up to 99%.[13]
-
Silver Catalysis: Silver-catalyzed intramolecular nitrene transfer has been developed as a chemo- and enantioselective method to furnish di- and trisubstituted aziridines.[14] These reactions often proceed with good yields and high enantiomeric excesses.[14]
-
Cobalt Catalysis: Cobalt(II) porphyrin-based catalysts have shown efficacy in the aziridination of styrenyl and some unactivated alkenes.[9] Metalloradical cobalt(II) complexes are also effective for the highly enantioselective aziridination of alkenes with fluoroaryl azides, providing a direct route to N-fluoroaryl chiral aziridines.[15]
Inspired by substrate-directed epoxidations, enantioselective aziridination of alkenyl alcohols has been achieved.[16][17] This approach utilizes a network of non-covalent interactions between the substrate, an achiral rhodium(II,II) tetracarboxylate dimer, and associated chiral cinchona alkaloid-derived cations to create a chiral pocket for the aziridination to occur.[16][17]
Diastereoselective Synthesis
When the starting alkene or the aziridinating agent is chiral, the synthesis of 2-substituted aziridines can proceed with high diastereoselectivity. This substrate-controlled approach is a powerful tool for creating multiple stereocenters in a single step. For example, the use of chiral auxiliaries on the nitrogen atom of the aziridinating agent can effectively control the facial selectivity of the addition to the alkene.[18]
Michael-Induced Ring Closure (MIRC)
A Michael-induced ring-closure (MIRC) strategy provides a versatile route to 2-substituted aziridine-2-carboxylic esters.[19] This method involves the conjugate addition of a nucleophile to an appropriate precursor, followed by an intramolecular cyclization to form the aziridine ring. The use of chiral substrates in this process can lead to diastereoselective ring closure.[19]
Electrochemical Synthesis
A novel electrochemical approach enables the synthesis of N-alkyl aziridines from unactivated alkenes and primary amines.[20] In this method, the alkene is electrochemically transformed into a metastable dicationic intermediate, which then reacts with the amine to form the aziridine.[20] A key advantage is the decoupling of the oxidative alkene activation from the aziridination step, allowing for the use of a wide range of oxidatively sensitive amines.[20]
Stereochemical Analysis and Characterization
The unambiguous determination of the stereochemistry of 2-substituted aziridines is crucial for understanding their properties and for their application in stereoselective synthesis. A combination of spectroscopic and chiroptical techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of aziridines.
-
¹H NMR: The vicinal coupling constants (³JHH) between protons on the aziridine ring are diagnostic for determining the relative stereochemistry (cis or trans). Generally, ³Jcis is larger than ³Jtrans.[21] Protons attached to the aziridine ring carbons typically resonate around δ 1.5 ppm.[21] The chemical shifts of these protons can be influenced by the nature and orientation of the substituents.
-
ROESY/NOESY: Two-dimensional NMR techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful for determining the relative stereochemistry of substituents on the aziridine ring.[22] The observation of through-space correlations between specific protons provides definitive evidence for their spatial proximity.
-
Chiral Solvating Agents (CSAs): In the absence of other stereocenters, the enantiomeric purity of a chiral aziridine can be determined by ¹H NMR using chiral solvating agents (CSAs).[23] Optically pure aziridin-2-yl methanols have been successfully used as ¹H NMR sensors for the enantiodiscrimination of α-racemic carboxylic acids.[23]
Chiroptical Methods
Chiroptical techniques provide information about the absolute configuration and enantiomeric excess (ee) of chiral molecules.
-
Circular Dichroism (CD): Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light. The experimental ECD spectrum can be compared with a theoretically calculated spectrum (e.g., using time-dependent density functional theory) to determine the absolute configuration of the aziridine.[24]
-
Vibrational Circular Dichroism (VCD): VCD is another powerful technique for determining the absolute configuration of chiral molecules in solution and is considered a reliable alternative to X-ray crystallography.[25]
-
Optical Rotation (OR): Measurement of the specific rotation of a sample can be used to determine its enantiomeric purity if the specific rotation of the enantiomerically pure compound is known.[25]
Chromatographic Methods
-
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Chiral stationary phases are widely used for the separation of enantiomers of aziridines, allowing for the accurate determination of enantiomeric excess.[26] Various types of chiral stationary phases, including those based on cyclodextrins, cyclofructans, and amylose, have been successfully employed.[26]
Stereocontrolled Ring-Opening Reactions
The synthetic utility of chiral 2-substituted aziridines lies in their ability to undergo highly regio- and stereoselective ring-opening reactions, providing access to a diverse range of enantiomerically enriched nitrogen-containing compounds.[5][6][7]
The regioselectivity of the nucleophilic attack is influenced by several factors, including the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions (e.g., acidic or basic).[5]
-
SN2-type Ring Opening: Under neutral or basic conditions, nucleophilic attack typically occurs at the less substituted carbon atom (C3) via an SN2 mechanism, leading to inversion of configuration at that center.[3]
-
Acid-Catalyzed Ring Opening: In the presence of an acid, the aziridine nitrogen is protonated, activating the ring towards nucleophilic attack. The regioselectivity in this case is more complex and can be influenced by both steric and electronic factors. The reaction can proceed through a pathway with significant SN1 character, leading to attack at the more substituted carbon (C2) that can better stabilize a positive charge. The stereochemical outcome can vary, with both inversion and retention of configuration being observed depending on the specific substrate and reaction conditions.[27][28]
-
Regiodivergent Ring Opening: In some cases, a single chiral catalyst can induce divergent regioselectivities in the ring-opening of a racemic aziridine mixture, allowing for the transformation of both enantiomers into distinct, enantiomerically pure products.[29]
Applications in Drug Development
The aziridine motif itself is present in several biologically active natural products with antitumor and antibiotic properties, such as Mitomycin C.[5] More commonly, chiral 2-substituted aziridines serve as key intermediates in the synthesis of complex pharmaceutical agents. Their ability to provide stereocontrolled access to vicinal amino alcohols and diamines makes them invaluable in the construction of chiral drugs. For instance, the stereocontrolled synthesis of neuraminidase inhibitors has been achieved through the ring-opening of appropriately substituted aziridines.[30]
Conclusion
The stereochemistry of 2-substituted aziridines is a rich and dynamic field of study with profound implications for organic synthesis and medicinal chemistry. The continued development of novel stereoselective synthetic methods, coupled with advanced analytical techniques for stereochemical characterization, will undoubtedly expand the utility of these versatile chiral building blocks. For researchers and professionals in drug development, a deep understanding of the principles governing the stereochemistry of 2-substituted aziridines is essential for the rational design and efficient synthesis of the next generation of chiral therapeutics.
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Aziridination of an Alkene
This protocol is a generalized representation and may require optimization for specific substrates and catalysts.
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (e.g., a Rh(III) indenyl complex, 1-5 mol%).
-
Add the desired solvent (e.g., toluene, dichloromethane), followed by the alkene substrate (1.0 equiv).
-
Add the nitrene precursor (e.g., a hydroxylamine derivative or an iminoiodinane, 1.1-1.5 equiv) and any necessary additives (e.g., an oxidant, a Lewis acid).
-
Stir the reaction mixture at the specified temperature (e.g., -15 °C to room temperature) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction (if necessary) and concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral aziridine.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Data Presentation
Table 1: Representative Examples of Enantioselective Aziridination of Alkenes
| Entry | Alkene | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Styrene | Cu(I)/Bis(oxazoline) | MeCN | 25 | 77 | 95 |
| 2 | trans-β-Methylstyrene | Cu(I)/Bis(oxazoline) | Benzene | 25 | 60-63 | 70 |
| 3 | Ethyl cinnamate | Cu(I)/Bis(oxazoline) | Benzene | 25 | 60-63 | 97 |
| 4 | Allyl cyclohexane | Rh(III) Indenyl | Toluene | 25 | Good | >95 |
| 5 | Trisubstituted alkene | Rh₂(S-tfpttl)₄ | Toluene | -15 | High | up to 99 |
Data compiled from various sources for illustrative purposes.[1][11][13]
Visualizations
Diagram 1: General Strategies for Stereoselective Aziridination
Caption: Overview of catalytic enantioselective aziridination.
Diagram 2: Stereochemical Outcomes of Aziridine Ring Opening
Caption: Regio- and stereoselectivity in aziridine ring-opening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. [PDF] Recent Synthetic Applications of Chiral Aziridines | Semantic Scholar [semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 14. Chemo- and Enantioselective Intramolecular Silver-catalyzed Aziridinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Item - Aziridines : stereocontrol of ring-making and ring-breaking - University of Leicester - Figshare [figshare.le.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. ovid.com [ovid.com]
- 30. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Electrophilic Aziridination Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines, three-membered nitrogen-containing heterocycles, are valuable building blocks in organic synthesis due to their high ring strain, which facilitates a variety of stereospecific ring-opening reactions. This property makes them crucial intermediates in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and natural products. Electrophilic aziridination, the transfer of a nitrogen species to a nucleophilic substrate such as an alkene or an enolate, has emerged as a powerful strategy for the direct construction of the aziridine ring. This guide provides a comprehensive overview of the core aspects of modern electrophilic aziridination, focusing on key reagents, reaction mechanisms, quantitative data, and detailed experimental protocols.
Electrophilic Aziridination of Alkenes
The direct aziridination of alkenes is the most common approach for synthesizing aziridines and has been extensively studied. A variety of electrophilic nitrogen sources have been developed, often requiring activation by a transition metal catalyst.
Key Reagents and Catalytic Systems
A range of reagents have been successfully employed for the electrophilic aziridination of alkenes. These can be broadly categorized based on the nature of the nitrogen source and the catalytic system.
-
Iminoiodinanes: Reagents such as N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) are widely used in metal-catalyzed aziridinations. Copper and rhodium complexes are particularly effective in promoting the transfer of the nitrene moiety to the alkene.
-
Hydroxylamine Derivatives: O-acyl and O-sulfonyl hydroxylamines serve as efficient nitrogen sources. For instance, hydroxylamine-O-sulfonic acid (HOSA) and its derivatives are inexpensive and stable reagents for the rhodium-catalyzed synthesis of N-H and N-alkyl aziridines.[1][2][3]
-
Sulfamate Esters: In combination with an oxidant like iodosobenzene diacetate (PhI(OAc)₂), sulfamate esters are effective for the rhodium-catalyzed aziridination of a wide range of olefins.
-
Organic Azides: Aryl and sulfonyl azides can serve as nitrene precursors, particularly in cobalt- and ruthenium-catalyzed systems, as well as in photocatalytic approaches.[4]
-
Electrochemical Methods: Recent advancements have introduced electrochemical approaches that avoid the use of chemical oxidants. These methods often involve the in-situ generation of a highly reactive electrophilic species that is then trapped by an amine and an alkene.[5][6]
Quantitative Data for Asymmetric Aziridination of Alkenes
The development of chiral catalysts has enabled the enantioselective synthesis of aziridines, a critical aspect for pharmaceutical applications. The following tables summarize the performance of various catalytic systems in the asymmetric aziridination of representative alkenes.
Table 1: Rhodium-Catalyzed Asymmetric Aziridination of Styrene Derivatives
| Entry | Alkene | Catalyst (mol%) | Nitrogen Source | Yield (%) | ee (%) | Reference |
| 1 | Styrene | Rh₂(S-TFPTTL)₄ (1) | TBPhsNH₂ | 95 | 98 | [7] |
| 2 | 4-Methylstyrene | Rh₂(S-TFPTTL)₄ (1) | TBPhsNH₂ | 93 | 97 | [7] |
| 3 | 4-Methoxystyrene | Rh₂(S-TFPTTL)₄ (1) | TBPhsNH₂ | 91 | 96 | [7] |
| 4 | 4-Chlorostyrene | Rh₂(S-TFPTTL)₄ (1) | TBPhsNH₂ | 92 | 98 | [7] |
| 5 | Indene | [Ind*RhCl₂]₂ (5) | 1 | 85 | 95:5 er | [8][9] |
TBPhsNH₂ = p-tBu-phenylsulfamate; Rh₂(S-TFPTTL)₄ = dirhodium(II) tetrakis[(S)-3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindolin-2-yl)butanoate]; [IndRhCl₂]₂ = pentamethylcyclopentadienyl rhodium(III) dichloride dimer.*
Table 2: Copper-Catalyzed Asymmetric Aziridination of Alkenes
| Entry | Alkene | Ligand (mol%) | Nitrogen Source | Yield (%) | ee (%) | Reference |
| 1 | Styrene | Bis(oxazoline) (6) | PhI=NTs | 63 | 63 | [10] |
| 2 | Methyl cinnamate | Bis(oxazoline) (6) | PhI=NTs | 60 | 94 | [10] |
| 3 | Ethyl cinnamate | Bis(oxazoline) (6) | PhI=NTs | 63 | 97 | [10] |
| 4 | trans-β-Methylstyrene | Bis(oxazoline) (6) | PhI=NTs | 55 | 70 | [10] |
PhI=NTs = [N-(p-toluenesulfonyl)imino]phenyliodinane.
Reaction Mechanisms
The mechanism of electrophilic aziridination of alkenes can vary depending on the reagents and catalysts employed. The most common pathways involve the formation of a metal-nitrene intermediate.
In some cases, particularly with electrochemical methods or certain metal-free systems, radical pathways or stepwise mechanisms involving carbocationic intermediates have been proposed.[11][12]
Electrophilic Aziridination of Enolates
While less common than the aziridination of alkenes, the reaction of enolates with electrophilic nitrogen sources provides a direct route to α-amino ketones and related compounds, which can be precursors to aziridines or other valuable nitrogen-containing molecules.
Key Reagents
The direct electrophilic amination of enolates that leads to aziridines often involves a Michael addition followed by intramolecular cyclization.
-
N-Sulfonyloxaziridines: These reagents are known for the electrophilic hydroxylation of enolates but can also serve as electrophilic nitrogen sources in some contexts.[5][13]
-
N-Acyloxycarbamates: Reagents like N-acyloxycarbamates can react with enolates in the presence of a chiral catalyst to afford aziridines.
-
Aminimides: These can act as effective NH-transfer reagents for the aziridination of electron-deficient alkenes, a reaction class that shares mechanistic features with the reaction of enolates.
Quantitative Data for Asymmetric Aziridination of Enones
The asymmetric aziridination of cyclic enones has been achieved with high enantioselectivity using chiral amine catalysts.
Table 3: Asymmetric Aziridination of Cyclic Enones
| Entry | Enone | Catalyst | Nitrogen Source | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexenone | N-Neopentyl-1,2-diphenylethylenediamine | N-Tosyloxycarbamate | 85 | 95 | |
| 2 | Cyclopentenone | N-Neopentyl-1,2-diphenylethylenediamine | N-Tosyloxycarbamate | 78 | 92 |
Reaction Mechanism
The aziridination of enolates with electrophilic aminating agents typically proceeds through a conjugate addition of the enolate to the electrophilic nitrogen source, followed by an intramolecular cyclization to form the aziridine ring.
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Aziridination of Olefins with Hydroxylamine-O-Sulfonic Acid (HOSA)[3]
-
To a solution of the olefin (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (0.4 M) is added pyridine (1.2 mmol).
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.2 mmol) is then added to the solution.
-
Finally, Rh₂(esp)₂ (1-2 mol%) is added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Asymmetric Aziridination of Olefins with PhI=NTs
-
In a flame-dried Schlenk flask under an inert atmosphere, the chiral bis(oxazoline) ligand (6 mol%) and CuOTf (5 mol%) are dissolved in anhydrous benzene.
-
The solution is stirred at room temperature for 1 hour to form the catalyst complex.
-
The olefin (1.0 mmol) is added to the catalyst solution.
-
PhI=NTs (1.2 mmol) is then added in one portion.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral aziridine.
Protocol 3: Asymmetric Aziridination of a Cyclic Enone
-
To a solution of the cyclic enone (0.5 mmol) in toluene (2.5 mL) at -20 °C is added the chiral diamine catalyst (10 mol%).
-
After stirring for 10 minutes, the N-tosyloxycarbamate (0.6 mmol) is added.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification by flash chromatography.
Conclusion
Electrophilic aziridination has become an indispensable tool in modern organic synthesis, providing efficient access to a wide array of structurally diverse aziridines. The continued development of novel reagents and catalytic systems, particularly in the realm of asymmetric catalysis, has significantly expanded the synthetic utility of this transformation. This guide has provided an overview of the key reagents, quantitative data for representative reactions, mechanistic insights, and detailed experimental protocols to aid researchers in the application of electrophilic aziridination in their synthetic endeavors. The ongoing research in this field promises even more powerful and selective methods for the construction of these valuable nitrogen-containing heterocycles.
References
- 1. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 2. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 3. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of α-hydroxycarbonyl compounds (acyloins): direct oxidation of enolates using 2-sulfonyloxaziridines [organic-chemistry.org]
- 6. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [cora.ucc.ie]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Asymmetric aziridination of cyclic enones using chiral diamine catalysts and its application to the total synthesis of (-)-agelastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Aza-heterocycles in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
A deep dive into the world of aza-heterocycles reveals their undeniable significance as the fundamental building blocks of a vast array of therapeutic agents. These nitrogen-containing ring structures are a cornerstone of medicinal chemistry, with estimates suggesting that they are present in approximately 60% of all FDA-approved small-molecule drugs.[1][2] Their prevalence stems from their ability to form crucial hydrogen bonds and other interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic properties of drug molecules.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core principles of aza-heterocycles in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Aza-heterocycles exhibit a remarkable diversity of biological activities, acting as anticancer, antiviral, antibacterial, anti-inflammatory, and neuroprotective agents.[3][4] This versatility has made them a primary focus of drug discovery efforts for decades.
Aza-heterocycles as Kinase Inhibitors in Oncology
A significant class of aza-heterocycle-based drugs are kinase inhibitors, which have revolutionized cancer treatment. By targeting specific kinases involved in cell signaling pathways, these drugs can selectively inhibit the growth and proliferation of cancer cells. The PI3K/Akt and ERK/MAPK pathways are two of the most critical signaling cascades that are often dysregulated in cancer, and numerous aza-heterocyclic inhibitors have been developed to target key kinases within these pathways.[5][6]
The quinazoline scaffold is a prominent example of an aza-heterocycle that has yielded several successful kinase inhibitors. Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a prime example used in the treatment of non-small cell lung cancer.[7]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#FBBC05"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4"]; Downstream [label="Downstream Effectors\n(Cell Survival, Growth, Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aza_Inhibitor [label="Aza-heterocycle\nInhibitor (e.g., Quinazoline)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation of PIP2"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylation"]; mTORC2 -> Akt [label="Phosphorylation"]; Akt -> Downstream; Aza_Inhibitor -> PI3K [label="Inhibition", color="#EA4335", style=dashed]; } .dot Figure 1: PI3K/Akt Signaling Pathway Inhibition.
// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#F1F3F4"]; Raf [label="Raf", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#FBBC05"]; ERK [label="ERK", fillcolor="#FBBC05"]; TranscriptionFactors [label="Transcription Factors", fillcolor="#F1F3F4"]; GeneExpression [label="Gene Expression\n(Proliferation, Differentiation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aza_Inhibitor [label="Aza-heterocycle\nInhibitor (e.g., Pyrazole)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK; RTK -> Ras [label="Activation"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> GeneExpression; Aza_Inhibitor -> MEK [label="Inhibition", color="#EA4335", style=dashed]; Aza_Inhibitor -> ERK [label="Inhibition", color="#EA4335", style=dashed]; } .dot Figure 2: ERK/MAPK Signaling Pathway Inhibition.
Quantitative Bioactivity of Aza-heterocyclic Compounds
The potency of aza-heterocyclic drug candidates is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against a specific biological target. The following tables summarize the in vitro bioactivity of various aza-heterocycles across different therapeutic areas.
Table 1: Anticancer Activity of Aza-heterocycles
| Compound Class | Specific Compound Example | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolinone Chalcone | Compound 6b | Caco (Colon) | 23.34 ± 0.14 | [8] |
| Quinazoline | Gefitinib Analogue (Compound 6ab) | U87MG (Glioblastoma) | 0.264 | [9] |
| Quinazoline | Gefitinib Analogue (Compound 6ab) | HeLa (Cervical) | 2.04 | [9] |
| Quinazoline | Gefitinib Analogue (Compound 6ab) | HL60 (Leukemia) | 1.14 | [9] |
| Indole/Quinolone | Compound HA-2l | MDA-MB231 (Breast) | 0.610 | [10] |
| Indole/Quinolone | Compound HA-2g | HCT-116 (Colon) | 0.780 | [10] |
| Pyrazole Amino-pyrimidine | GDC-0994 (Ravoxertinib) | N/A (ERK1) | 0.0061 | [11] |
| Pyrazole Amino-pyrimidine | GDC-0994 (Ravoxertinib) | N/A (ERK2) | 0.0031 | [11] |
Table 2: Antiviral and Antibacterial Activity of Aza-heterocycles
| Compound Class | Specific Compound Example | Target | Bioactivity Metric | Value | Reference |
| Pyrazole | Compound 71 | Hepatitis B Virus (HBV) | IC50 | 0.71–34.87 µM | [4] |
| Pyrazole | Compound 72 | Coxsackievirus B3 (Cox B3) | IC50 | 3.21–5.06 µM | [4] |
| Pyrazolecarboxamide | Compound 29 | Hepatitis C Virus (HCV-1b) | EC50 | 6.7 µM | [4] |
| 1,3,4-Oxadiazole | Compound 2a | S. aureus (Gram-positive) | MIC | N/A | [12] |
| 1,3,4-Oxadiazole | Compound 2a | B. subtilis (Gram-positive) | MIC | N/A | [12] |
| 1,3,4-Oxadiazole | Compound 2a | P. aeruginosa (Gram-negative) | MIC | N/A | [12] |
Table 3: Pharmacokinetic Properties of Approved Aza-heterocycle Drugs
| Drug Name | Aza-heterocycle Core | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Protein Binding (%) |
| Olanzapine | Thienobenzodiazepine | ~6 | 30 | ~40 (oral) | 93 |
| Gefitinib | Quinazoline | 3-7 | 41 | 59 | 90 |
| Alprazolam | Triazolobenzodiazepine | 1-2 | 11.2 | 80-100 | 80 |
| Aripiprazole | Quinolinone | 3-5 | 75 | 87 | 99 |
Experimental Protocols
The synthesis and biological evaluation of aza-heterocyclic compounds involve a variety of established laboratory procedures. Below are representative protocols for the synthesis of a quinazoline derivative and for assessing the cytotoxicity and antiviral activity of a compound.
Synthesis of a Quinazoline Derivative (Gefitinib Analogue)
A common route to synthesize quinazoline-based kinase inhibitors like gefitinib involves a multi-step process starting from readily available precursors.[7][13]
Step 1: Alkylation Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to yield methyl 5-(3-chloropropoxy)-4-methoxybenzoate.[13]
Step 2: Nitration The product from Step 1 is nitrated using nitric acid in acetic acid to introduce a nitro group onto the aromatic ring, yielding methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[13]
Step 3: Reduction The nitro group is then reduced to an amino group using a reducing agent like powdered iron in acetic acid. This step forms methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.[13]
Step 4: Cyclization The amino-ester is cyclized with formamidine acetate to form the quinazolinone ring system.[7]
Step 5: Chlorination The resulting quinazolinone is chlorinated using a reagent such as thionyl chloride (SOCl₂) to introduce a chlorine atom at the 4-position of the quinazoline ring, a key reactive site for subsequent modification.[7]
Step 6: Aminolysis The final step involves a nucleophilic aromatic substitution reaction where the 4-chloroquinazoline is treated with an appropriate aniline, such as 3-chloro-4-fluoroaniline, to yield the final gefitinib analogue.[7][14]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aza-heterocyclic compound for a specified incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell monolayer.[18]
Protocol:
-
Cell Monolayer Preparation: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus for a short adsorption period (e.g., 1-2 hours).
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the aza-heterocyclic compound.
-
Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to develop.
-
Plaque Visualization: Fix the cells with a fixative (e.g., formaldehyde) and stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
Aza-heterocycles are undeniably at the heart of modern medicinal chemistry. Their structural diversity and ability to interact with a wide range of biological targets have led to the development of numerous life-saving drugs. The continued exploration of novel aza-heterocyclic scaffolds, coupled with a deep understanding of their structure-activity relationships and mechanisms of action, will undoubtedly pave the way for the discovery of the next generation of innovative therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the immense potential of these remarkable molecules.
References
- 1. mesoscale.com [mesoscale.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Advancements in antiviral activity of aza-heterocyclic compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ukm.my [ukm.my]
- 15. arborpharmchem.com [arborpharmchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
The Biological Versatility of Aziridine-Containing Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The aziridine ring, a three-membered nitrogen-containing heterocycle, is a highly reactive functional group that imparts a diverse range of biological activities to the molecules that contain it.[1] This reactivity, stemming from significant ring strain, makes aziridine-containing compounds potent agents in medicinal chemistry, with applications spanning anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] This in-depth technical guide explores the core biological activities of these compounds, providing quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows to support researchers in the field of drug development.
Anticancer Activity: DNA Alkylation and Beyond
A primary mechanism by which aziridine-containing compounds exert their anticancer effects is through the alkylation of DNA.[3][4] The electrophilic nature of the protonated aziridine ring allows it to react with nucleophilic sites on DNA bases, particularly the N7 position of guanine.[4] This can lead to the formation of monofunctional adducts or, in the case of bifunctional aziridines, DNA interstrand cross-links, which inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[5][6]
Several clinically used anticancer drugs, such as Mitomycin C and Thiotepa, feature the aziridine moiety and function as bioreductive alkylating agents.[3][5] These compounds are often administered as prodrugs and require intracellular enzymatic reduction to become active DNA alkylating species.[7]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various aziridine-containing compounds against different human cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IVc | Breast Cancer Panel | 1.47 | [5] |
| VIc | Colon Cancer Panel | 1.40 | [5] |
| Derivative 348 | PC3 (Prostate) | 23.55 | [8] |
| HeLa (Cervix) | 25.88 | [8] | |
| Derivative 349 | - | 26.0 (PDIA1 inhibition) | [8] |
| Derivative 350 | CCRF-CEM (Leukemia) | 25.45 | [8] |
| CEM/ADR5000 (Multidrug-resistant Leukemia) | 24.08 | [8] | |
| Derivative 351 | Breast Cancer Cell Lines | 1.47 | [8] |
| AzGalp | AA8 (NER-proficient) | 318.7 ± 77.2 | [3] |
| UV4 (NER-deficient) | 58.6 ± 9.3 | [3] | |
| UV5 (NER-deficient) | 38.6 ± 6.3 | [3] | |
| Compound 5 | HeLa (Cervical Carcinoma) | 6.4 | [9] |
| Ishikawa (Endometrial Adenocarcinoma) | 4.6 | [9] | |
| Compound 7 | HeLa (Cervical Carcinoma) | 7.1 | [9] |
| Ishikawa (Endometrial Adenocarcinoma) | 10.5 | [9] | |
| Compound 21a | PC-3 (Prostate) | 66.6 ± 3.6 µg/ml | [10] |
| Compound 21b | PC-3 (Prostate) | 69.6 ± 2.1 µg/ml | [10] |
| Compound 21d | PC-3 (Prostate) | 65.8 ± 2.8 µg/ml | [10] |
| Compound 21c | HCT-116 (Colon) | 60.9 ± 1.8 µg/ml | [10] |
| Compound 21d | HCT-116 (Colon) | 58.2 ± 5.1 µg/ml | [10] |
Antimicrobial Activity
Aziridine-containing compounds have also demonstrated significant potential as antimicrobial agents.[11][12] Their mechanism of action in bacteria can also involve DNA alkylation, as well as inhibition of essential enzymes. The data below presents the minimum inhibitory concentration (MIC) values of several aziridine derivatives against various bacterial strains.
Quantitative Antimicrobial Activity Data
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 3a | S. aureus | 16-32 | [11] |
| S. epidermidis | 16-32 | [11] | |
| 3b | E. coli | 32 | [11] |
| S. aureus | 16-32 | [11] | |
| S. epidermidis | 16-32 | [11] | |
| 3c | S. aureus | 16-32 | [11] |
| S. epidermidis | 16-32 | [11] | |
| 3f | Gram-positive strains | 16 | [11] |
| Phosphine Oxides 5, 6, 7 | S. aureus (clinical strains) | 100 | [12] |
| Aziridine Phosphonic Acids (general) | P. aeruginosa | 250 | [13] |
| A. baumanii (compound 4g) | 250 | [13] | |
| Compound 7 | K. pneumonia | 10-15 mm (zone of inhibition) | [4] |
| P. aeruginosa | 10-15 mm (zone of inhibition) | [4] | |
| S. typhimurium | 10-15 mm (zone of inhibition) | [4] | |
| Compound 3a | C. krusei | 25 | [14] |
| Compounds 3b-e, 5b | C. albicans, C. krusei, C. parapsilosis, C. tropicalis, C. glabrata | 50-100 | [14] |
Enzyme Inhibition
The strained three-membered ring of aziridines makes them effective irreversible inhibitors of certain enzymes, particularly cysteine proteases.[15][16] The nucleophilic cysteine residue in the active site of these enzymes can attack one of the electrophilic carbons of the aziridine ring, leading to covalent modification and inactivation of the enzyme.[15] The potency of these inhibitors can be significantly enhanced by the introduction of electron-withdrawing groups on the aziridine nitrogen, which increases the electrophilicity of the ring carbons.[15][17]
Quantitative Enzyme Inhibition Data
| Compound ID | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |
| Aziridine-2,3-dicarboxylate derivatives (general) | Cysteine Proteases | - | Potent inhibition | [15][17] |
| N-formylated aziridine-2,3-dicarboxylate | Cathepsin L | - | ~5000-fold more potent than unsubstituted | |
| Aziridine-2,3-dicarboxylates (13b) | Leishmania Cysteine Proteases | - | 39.59 ± 4.42 (against promastigotes) | [18] |
| Aziridine-2,3-dicarboxylates (13e) | Leishmania Cysteine Proteases | - | 35.36 ± 2.40 (against promastigotes) | [18] |
| PIK-293 | p110α, p110β, p110δ (PI3K) | - | - | |
| PIK-294 | p110δ (PI3K) | - | 20- to 60-fold more potent than PIK-293 | [19] |
| PIK-75 | p110α (PI3K) | - | 0.0058 | [19] |
| PIK-90 | p110α, β, γ, δ (PI3K) | - | 0.011, 0.350, 0.018, 0.058 | [19] |
Signaling Pathways and Mechanisms of Action
Bioreductive Activation of Mitomycin C and the NRF2 Pathway
Mitomycin C is a classic example of a bioreductive prodrug.[7] Its aziridine ring is activated under hypoxic conditions, often found in solid tumors, through enzymatic reduction of its quinone moiety.[20] This process is influenced by the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a master regulator of the cellular antioxidant response.[1][7] Cancer cells with high NRF2 activity often exhibit enhanced bioactivation of Mitomycin C, leading to increased cytotoxicity.[7]
Bioreductive activation of Mitomycin C.
PI3K/Akt Signaling Pathway: A Potential Target
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[21] Consequently, it has emerged as a significant target for anticancer drug development. While specific aziridine-containing compounds directly targeting this pathway were not extensively detailed in the initial search, the development of small molecule inhibitors for PI3K, some of which may incorporate an aziridine scaffold, is an active area of research.[19]
Targeting the PI3K/Akt signaling pathway.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][22] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[23] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
Aziridine-containing test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[2]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[22][24]
-
Compound Treatment: Treat the cells with various concentrations of the aziridine-containing compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[2] Include untreated and vehicle controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[24]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[24]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[24]
References
- 1. Aziridine alkaloids as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Rational design of improved aziridine-based inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rational design of improved aziridine-based inhibitors of cysteine proteases. | Semantic Scholar [semanticscholar.org]
- 18. Aziridine-2,3-Dicarboxylates, Peptidomimetic Cysteine Protease Inhibitors with Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. adooq.com [adooq.com]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. texaschildrens.org [texaschildrens.org]
- 23. clyte.tech [clyte.tech]
- 24. atcc.org [atcc.org]
Methodological & Application
Protocol for Regioselective Ring-Opening of N-Cbz-Aziridines: Application Notes for Researchers and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the regioselective ring-opening of N-carboxybenzyl (Cbz)-protected aziridines. Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates in the preparation of complex nitrogenous molecules, including pharmaceuticals.[1] The inherent ring strain of aziridines makes them susceptible to nucleophilic attack, leading to a variety of functionalized amine products.[2] The regioselectivity of this ring-opening reaction is a critical aspect of their synthetic utility. This guide outlines the key principles governing regioselectivity, the influence of catalysts, and provides detailed experimental protocols for the ring-opening of N-Cbz-aziridines with various nucleophiles.
Introduction to N-Cbz-Aziridine Ring-Opening
The regioselective ring-opening of N-Cbz-aziridines is a powerful transformation in organic synthesis, allowing for the stereospecific introduction of a wide range of functionalities to generate valuable β-functionalized amines. The Cbz group is an electron-withdrawing group that "activates" the aziridine ring, making it more susceptible to nucleophilic attack compared to non-activated (e.g., N-alkyl) aziridines.[3]
The regioselectivity of the nucleophilic attack is primarily governed by a combination of steric and electronic factors, as well as the reaction conditions. Generally, the reaction proceeds via an SN2 mechanism. Under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered carbon atom of the aziridine ring.[2] However, under acidic conditions or in the presence of a Lewis acid, the reaction can be directed to the more substituted carbon, depending on the electronic nature of the substituents.
General Principles of Regioselectivity
The outcome of the ring-opening reaction of a 2-substituted N-Cbz-aziridine can lead to two possible regioisomers, resulting from nucleophilic attack at either the C2 (substituted) or C3 (unsubstituted) position.
-
Attack at the Less Hindered Carbon (C3): This is the generally favored pathway under neutral or basic conditions, following a standard SN2 trajectory where steric hindrance is the dominant factor.
-
Attack at the More Hindered Carbon (C2): This pathway can be favored under acidic or Lewis acidic conditions. The acid activates the aziridine by protonating or coordinating to the nitrogen atom, leading to a partial positive charge buildup on the adjacent carbon atoms. If the C2 substituent can stabilize this positive charge (e.g., through resonance or inductive effects), nucleophilic attack at this position is enhanced.
The choice of nucleophile, solvent, and catalyst all play a crucial role in determining the regiochemical outcome.
Signaling Pathways and Experimental Workflows
The decision-making process for achieving the desired regioselectivity in the ring-opening of N-Cbz-aziridines can be visualized as a workflow that considers the substrate, desired product, and available reagents.
(Image of the reaction scheme: A 2-(3-oxobutyl)-N-Cbz-aziridine reacts with H2O in the presence of TFA to yield a β-amino-α-hydroxy ketone.)
(Image of the reaction scheme: Methyl 1-(benzyloxycarbonyl)aziridine-2-carboxylate reacts with [18F]fluoride to yield the C2-fluorinated product.)
Caption: Uncatalyzed SN2 ring-opening of an N-Cbz-aziridine.
Lewis Acid-Catalyzed Ring-Opening
In the presence of a Lewis acid (LA), the nitrogen atom of the aziridine coordinates to the Lewis acid. This coordination enhances the electrophilicity of the aziridine ring carbons and can influence the regioselectivity of the nucleophilic attack. The attack may then proceed through a more SN1-like transition state, favoring attack at the carbon atom that can better stabilize a partial positive charge (C2 if it is substituted with an electron-donating or resonance-stabilizing group).
Caption: Lewis acid-catalyzed ring-opening of an N-Cbz-aziridine.
Conclusion
The regioselective ring-opening of N-Cbz-aziridines is a versatile and powerful tool in organic synthesis. By carefully selecting the reaction conditions, including the nucleophile and the use of acid or Lewis acid catalysts, chemists can control the regiochemical outcome of the reaction to access a wide array of valuable β-functionalized amine building blocks. The protocols and data presented in this document provide a guide for researchers, scientists, and drug development professionals to effectively utilize this important transformation in their synthetic endeavors.
References
Application Notes and Protocols: Asymmetric Synthesis of Pharmaceutical Intermediates with Aziridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the asymmetric synthesis of valuable pharmaceutical intermediates utilizing chiral aziridines. Aziridines, as strained three-membered nitrogen-containing heterocycles, are versatile building blocks in organic synthesis. Their ring-opening reactions proceed with high regio- and stereoselectivity, offering efficient routes to enantiomerically pure amines, amino alcohols, and other complex nitrogenous compounds that are crucial for the development of new therapeutic agents.[1][2][3]
Catalytic Asymmetric Aziridination of Imines
The catalytic asymmetric aziridination of imines represents a powerful and atom-economical method for the synthesis of chiral aziridines. This approach often utilizes chiral Lewis acids or organocatalysts to control the stereochemical outcome of the reaction between an imine and a carbene precursor, typically a diazo compound.[3][4][5]
Application: Synthesis of Chiral Aziridine-2-carboxylates
Chiral aziridine-2-carboxylates are valuable intermediates for the synthesis of non-proteinogenic α- and β-amino acids, which are important components of many pharmaceutical agents. The use of chiral catalysts derived from ligands like VANOL and VAPOL has been shown to be highly effective in promoting the asymmetric aziridination of a wide range of imines with high diastereoselectivity and enantioselectivity.[5][6]
Table 1: Catalytic Asymmetric Aziridination of N-Benzhydryl Imines with Ethyl Diazoacetate
| Entry | Aldehyde Substrate | Catalyst System | Yield (%) | cis:trans Ratio | ee (%) of cis-isomer |
| 1 | Benzaldehyde | (S)-VAPOL-B(OPh)₃ | 91 | >50:1 | 98 |
| 2 | 4-Chlorobenzaldehyde | (S)-VAPOL-B(OPh)₃ | 88 | >50:1 | 97 |
| 3 | 4-Methoxybenzaldehyde | (S)-VAPOL-B(OPh)₃ | 90 | >50:1 | 98 |
| 4 | 2-Naphthaldehyde | (S)-VAPOL-B(OPh)₃ | 85 | >50:1 | 96 |
| 5 | Cyclohexanecarboxaldehyde | (S)-VAPOL-B(OPh)₃ | 75 | >50:1 | 95 |
Data compiled from multiple sources.
Experimental Protocol: General Procedure for Catalytic Asymmetric Aziridination of Imines
This protocol describes a general method for the synthesis of cis-aziridine-2-carboxylates from imines and ethyl diazoacetate (EDA) using a chiral VAPOL-boron Lewis acid catalyst.
Materials:
-
(S)-VAPOL ligand
-
Triphenylborate
-
N-Benzhydryl imine (derived from the desired aldehyde)
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
4 Å Molecular Sieves
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine (S)-VAPOL (0.11 mmol) and triphenylborate (0.10 mmol). Heat the mixture at 55 °C for 1 hour. Remove all volatile components under vacuum at the same temperature to yield the chiral boron catalyst.[5]
-
Reaction Setup: To a solution of the prepared catalyst (0.05 mmol) in anhydrous CH₂Cl₂ (1.0 mL) at room temperature, add the N-benzhydryl imine (0.5 mmol) and 4 Å molecular sieves.
-
Addition of Diazo Compound: Add ethyl diazoacetate (0.6 mmol) dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 24 hours, depending on the substrate.
-
Quenching: Upon completion, quench the reaction by adding triethylamine (0.5 mL).
-
Work-up and Purification: Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cis-aziridine-2-carboxylate.
Diagram 1: Catalytic Cycle for Asymmetric Aziridination
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Component Catalytic Asymmetric Aziridination of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aziridination [www2.chemistry.msu.edu]
- 6. pubs.acs.org [pubs.acs.org]
Application of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate in the Total Synthesis of Bioactive Molecules
Introduction
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate is a versatile and highly valuable chiral building block in modern organic synthesis. Its strained three-membered ring, coupled with the stereodefined center at the C2 position, makes it an excellent electrophile for regioselective and stereoselective ring-opening reactions. The N-Z (benzyloxycarbonyl) protecting group provides stability and can be readily removed under various conditions, offering a pathway to introduce nitrogen-containing functionalities. This application note details the utility of this compound in the total synthesis of two complex and biologically important molecules: the potent breast cancer resistance protein (BCRP) inhibitor Ko143 and the ergot alkaloid (-)-clavicipitic acid.
Total Synthesis of the BCRP Inhibitor Ko143
Ko143 is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter BCRP (ABCG2), a protein associated with multidrug resistance in cancer. The asymmetric synthesis of Ko143 showcases the effective use of this compound as a precursor to a key α-amino acid intermediate.
Application Highlight: Synthesis of the Tryptophan Intermediate
A crucial step in the synthesis of Ko143 involves the regioselective ring-opening of an N-protected aziridine-2-carboxylate with a substituted indole to construct the tryptophan core. While some syntheses utilize different N-protecting groups, the underlying strategy of using a chiral aziridine-2-carboxylate remains a powerful approach. A highly relevant and efficient method employs a Lewis acid-catalyzed coupling of 6-methoxyindole with an optically active N-protected aziridine-2-carboxylate.
Experimental Protocol: Ytterbium Triflate-Promoted Indole Alkylation
This protocol is based on a reported efficient synthesis of the 6-methoxytryptophan derivative, a key intermediate for Ko143.
-
Reaction: To a solution of 6-methoxyindole (1.0 equiv.) and Methyl (S)-(-)-N-benzyl-aziridine-2-carboxylate (1.2 equiv.) in a suitable anhydrous solvent such as dichloromethane or acetonitrile at room temperature is added Ytterbium (III) triflate (Yb(OTf)₃) (10 mol%).
-
Monitoring: The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) and monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-benzyl-6-methoxy-L-tryptophan methyl ester.
Quantitative Data
| Step | Reactants | Catalyst | Solvent | Yield |
| Ring-opening of N-benzyl-aziridine-2-carboxylate with 6-methoxyindole to form tryptophan derivative | 6-methoxyindole, Methyl (S)-(-)-N-benzyl-aziridine-2-carboxylate | Yb(OTf)₃ | Dichloromethane | ~96% |
Logical Workflow for Ko143 Intermediate Synthesis
Caption: Synthetic approach to a key Ko143 intermediate.
Total Synthesis of (-)-Clavicipitic Acid
(-)-Clavicipitic acid is a fungal metabolite belonging to the ergot alkaloid family, characterized by a unique azepino[5,4,3-cd]indole skeleton. The total synthesis of this complex natural product has been a significant challenge, and one successful strategy leverages the ring-opening of this compound to introduce the chiral amino acid fragment.
Application Highlight: Construction of the 4-Substituted Tryptophan Derivative
A key disconnection in the synthesis of (-)-clavicipitic acid involves the formation of a 4-substituted tryptophan derivative. This is achieved through a Lewis acid-promoted reaction between a 4-boronated indole and this compound. This reaction sets the crucial stereocenter of the amino acid side chain.
Experimental Protocol: Lewis Acid-Promoted Aziridine Ring Opening with 4-Boronated Indole
This protocol outlines the key step for the formation of the 4-substituted tryptophan derivative.
-
Reaction: To a solution of the 4-(boronic pinacol ester)-indole derivative (1.1 equiv.) and this compound (1.0 equiv.) in an anhydrous solvent like dichloromethane at 0 °C is added a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (1.5 equiv.).
-
Monitoring: The reaction is stirred at 0 °C and allowed to warm to room temperature while being monitored by TLC.
-
Work-up: Once the reaction is complete, it is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The resulting residue is purified by flash column chromatography on silica gel to yield the desired 4-substituted N-Z-L-tryptophan methyl ester.
Quantitative Data
| Step | Reactants | Lewis Acid | Solvent | Yield | Diastereomeric Ratio |
| Ring-opening of aziridine with 4-(boronic pinacol ester)-indole | 4-(Boronic pinacol ester)-indole, this compound | BF₃·OEt₂ | Dichloromethane | ~70% | >20:1 |
Signaling Pathway of (-)-Clavicipitic Acid Synthesis
Caption: Key transformations in the total synthesis of (-)-clavicipitic acid.
The application of this compound in the total syntheses of Ko143 and (-)-clavicipitic acid highlights its significance as a chiral building block for the stereoselective synthesis of complex nitrogen-containing molecules. The regioselective ring-opening of this aziridine with various nucleophiles provides a reliable and efficient method for the construction of α-amino acid derivatives, which are pivotal intermediates in the synthesis of numerous natural products and pharmaceuticals. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.
Application Notes and Protocols: Nucleophilic Attack on Aziridine-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the nucleophilic ring-opening of aziridine-2-carboxylates. This class of reactions is a powerful tool in synthetic organic chemistry, enabling the stereospecific and regioselective synthesis of a diverse array of functionalized α- and β-amino acids, which are crucial building blocks for pharmaceuticals and other biologically active molecules.[1][2] The inherent ring strain of the aziridine three-membered ring makes it susceptible to attack by a variety of nucleophiles, and the presence of an activating group on the nitrogen atom enhances this reactivity.[1][2]
Core Concepts: Regioselectivity and Reaction Mechanism
The regioselectivity of the nucleophilic attack on aziridine-2-carboxylates is a critical aspect, determining whether the nucleophile adds to the C2 (α-carbon) or C3 (β-carbon) position of the aziridine ring. This outcome is primarily influenced by the nature of the aziridine (in particular, the activating group on the nitrogen), the nucleophile, and the reaction conditions.[3]
-
N-Activated Aziridines: Aziridines bearing electron-withdrawing groups (e.g., sulfonyl, acyl) on the nitrogen atom are considered "activated".[1][3] Under basic or neutral conditions, the ring-opening of these activated aziridines typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom (C3).[3]
-
Non-Activated Aziridines: Aziridines with electron-donating groups on the nitrogen are "non-activated" and less reactive. Their ring-opening often requires acid catalysis to form a more reactive aziridinium ion intermediate.[3][4]
The general mechanism for the nucleophilic ring-opening of an N-activated aziridine-2-carboxylate is depicted below.
Caption: General mechanism for the SN2 nucleophilic ring-opening of an N-activated aziridine-2-carboxylate.
Experimental Data Summary
The following tables summarize quantitative data from various studies on the nucleophilic ring-opening of aziridine-2-carboxylates, highlighting the influence of the activating group, nucleophile, and reaction conditions on yield and regioselectivity.
| Activating Group (EWG) | Nucleophile | Product(s) | Regioselectivity (C2:C3) | Yield (%) | Reference |
| p-Toluenesulfonyl (Ts) | Higher order cuprates | α-Amino acids | Good regioselectivity for C3 attack | Good | [5] |
| tert-Butyloxycarbonyl (Boc) | [¹⁸F]Fluoride | α-[¹⁸F]fluoro-β-alanine | Exclusive C2 attack | Good radiochemical yield | [6] |
| Carboxybenzyl (Cbz) | [¹⁸F]Fluoride | α-[¹⁸F]fluoro-β-alanine | Exclusive C2 attack | Good radiochemical yield | [6] |
| Ethoxycarbonyl | Sodium Azide (NaN₃) | Ring-opened products | 47:53 | 34 | [4] |
| Ethoxycarbonyl | Sodium Acetate (NaOAc) | Ring-opened products | 11:89 | 68 | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 1-((4-nitrophenyl)sulfonyl)aziridine-2-carboxylate
This protocol describes the synthesis of an N-nosyl-activated aziridine-2-carboxylate, a common precursor for nucleophilic ring-opening reactions.
Materials:
-
Methyl (S)-(-)-1-tritylaziridine-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve methyl (S)-(-)-1-tritylaziridine-2-carboxylate (502 mg, 1.46 mmol) in a 1:1 mixture of CHCl₃ and MeOH (2.6 mL) and cool the solution to 0 °C.[6]
-
Add TFA (1.8 mL, 23.5 mmol) dropwise to the cooled solution.[6]
-
Stir the reaction mixture at 0 °C for 2.5 hours.[6]
-
Remove the solvents under reduced pressure.
-
Wash the remaining solid with Et₂O (5 x 4 mL) and dry.[6]
-
Dissolve the residue in a biphasic mixture of Et₂O (30 mL) and H₂O (30 mL).[6]
-
Separate the layers and extract the ether layer with H₂O (20 mL).[6]
-
Combine the aqueous fractions and neutralize with solid NaHCO₃.[6]
-
Dilute the neutralized aqueous solution with EtOAc (30 mL) for subsequent reactions or extraction of the deprotected aziridine.[6]
Protocol 2: Regioselective Ring-Opening of an N-Ts-Aziridine-2-carboxylic Acid with a Higher Order Cuprate
This protocol outlines a general procedure for the synthesis of α-amino acids via the reaction of a higher-order cuprate with an N-tosyl-activated aziridine-2-carboxylic acid.[5]
Materials:
-
(2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid
-
Organolithium or Grignard reagent (R-Li or R-MgBr)
-
Copper(I) cyanide (CuCN)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Prepare the higher-order cuprate in situ by reacting an organolithium or Grignard reagent with CuCN in anhydrous THF at low temperature (e.g., -78 °C).
-
In a separate flask, dissolve (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid in anhydrous THF.
-
Slowly add the solution of the aziridine to the pre-formed cuprate solution at low temperature.
-
Allow the reaction to stir at the low temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a suitable quenching solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the resulting α-amino acid derivative by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent nucleophilic ring-opening of an aziridine-2-carboxylate.
Caption: A generalized experimental workflow for aziridine synthesis and ring-opening.
Signaling Pathways and Logical Relationships
The choice of reaction conditions and reagents dictates the regiochemical outcome of the nucleophilic attack. The following diagram illustrates the logical relationship between reaction conditions and the resulting product isomer.
Caption: Logical flow determining the regioselectivity of nucleophilic attack on aziridines.
These protocols and data provide a foundational guide for researchers engaging in the synthesis of modified amino acids using aziridine-2-carboxylate chemistry. The versatility of this method allows for the introduction of a wide range of functionalities, making it a valuable strategy in drug discovery and development.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Unexplored Nucleophilic Ring Opening of Aziridines [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkylative Aziridine Ring-Opening Reactions [mdpi.com]
- 5. Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Utility of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate as a Versatile Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate is a potent chiral building block extensively utilized in stereoselective organic synthesis. Its inherent ring strain and the presence of a stereocenter make it an ideal precursor for the synthesis of a diverse array of enantiomerically pure compounds, including non-proteinogenic amino acids, enzyme inhibitors, and various bioactive molecules.[1] The benzyloxycarbonyl (Z) protecting group on the nitrogen atom provides stability and can be readily removed under standard hydrogenolysis conditions, further enhancing its synthetic utility.
This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary in key synthetic transformations.
Key Applications
The primary application of this compound lies in its regioselective and stereoselective ring-opening reactions with various nucleophiles. This strategy allows for the introduction of diverse functionalities at either the C2 or C3 position of the aziridine ring, leading to the formation of valuable chiral synthons.
Nucleophilic Ring-Opening Reactions
The strained three-membered ring of the aziridine is susceptible to nucleophilic attack, which can be modulated to occur at either the C2 or C3 position. The regioselectivity is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of Lewis acids.
-
Attack at C3: Softer nucleophiles and conditions that favor an SN2-type reaction typically lead to attack at the less sterically hindered C3 position. This results in the formation of β-amino acid derivatives.
-
Attack at C2: Harder nucleophiles or the use of Lewis acids to activate the aziridine can promote attack at the C2 position, leading to α-amino acid derivatives.
The workflow for a typical nucleophilic ring-opening reaction is depicted below.
Caption: General workflow for nucleophilic ring-opening.
Data Presentation
The following table summarizes the outcomes of representative nucleophilic ring-opening reactions of this compound and related derivatives.
| Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |
| Indole | 2-substituted indole derivative | 95 | - | 96 | [2] |
| 2-Naphthol | 2-substituted naphthol derivative | 88 | - | 91 | [2] |
| Thiophenol | C-glycosyl-aminoethyl sulfide | - | - | - | [3] |
| Various | β-amino carbonyl compounds | High | - | - | [4] |
Experimental Protocols
General Protocol for Nucleophilic Ring Opening of this compound
This protocol provides a general guideline for the ring-opening reaction. Specific conditions such as temperature, reaction time, and purification method may need to be optimized for different nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., indole, thiophenol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Lewis acid (optional, e.g., BF₃·OEt₂)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add the nucleophile (1.1 - 2.0 eq).
-
If a Lewis acid is required, cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) before the slow, dropwise addition of the Lewis acid (0.1 - 1.2 eq).
-
Stir the reaction mixture at the appropriate temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ring-opened product.
The logical relationship for the decision-making process in a ring-opening reaction is outlined below.
Caption: Regioselectivity decision pathway.
Synthesis of Biologically Active Molecules
The chiral products obtained from the ring-opening of this compound are valuable intermediates in the synthesis of numerous biologically active compounds. For instance, they serve as precursors for the synthesis of alkaloids, such as (-)-hygrine and (-)-hygroline, and sphingoids.[5] The synthetic strategy often involves further functional group manipulations and cyclization reactions of the ring-opened products.
The general synthetic pathway from the chiral aziridine to a complex target molecule is illustrated below.
References
Application Notes and Protocols for the Preparation of Optically Active Amines from Chiral Aziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active amines are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Chiral aziridines serve as versatile and powerful intermediates for the stereoselective preparation of these valuable compounds. The inherent ring strain of the three-membered aziridine ring allows for highly regio- and stereoselective ring-opening reactions with a variety of nucleophiles, providing access to a diverse array of enantioenriched amines and their derivatives.
These application notes provide detailed protocols and quantitative data for the preparation of optically active amines through the synthesis and subsequent nucleophilic ring-opening of chiral aziridines. The methodologies presented focus on practical and efficient strategies, including organocatalytic and metal-catalyzed approaches, to afford high yields and excellent stereocontrol.
I. Enantioselective Synthesis of Chiral Aziridines
The asymmetric synthesis of chiral aziridines is the crucial first step in accessing optically active amines. Several robust methods have been developed, primarily focusing on the catalytic enantioselective aziridination of alkenes and imines.
A. Organocatalytic Aziridination of N-Tosyl Imines
This method offers a metal-free approach for the synthesis of trans-2,3-disubstituted aziridines with high enantioselectivity. The reaction is catalyzed by a chiral tertiary amine in a one-pot procedure from readily available N-tosyl imines and α-halo ketones.[1]
| Entry | Aldehyde Derivative (for imine) | α-Halo Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr |
| 1 | Benzaldehyde | 2-Chloroacetophenone | 20 | CH3CN | 24 | 73 | 94 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | 2-Chloroacetophenone | 20 | CH3CN | 24 | 70 | 92 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | 2-Bromoacetophenone | 20 | Toluene | 36 | 65 | 90 | >95:5 |
| 4 | 2-Naphthaldehyde | 2-Chloroacetophenone | 20 | CH3CN | 30 | 68 | 91 | >95:5 |
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add the N-tosyl imine (1.0 mmol, 1.0 equiv), the α-halo ketone (1.1 mmol, 1.1 equiv), the chiral tertiary amine catalyst (e.g., a derivative of cinchonidine or quinine) (0.2 mmol, 20 mol%), and anhydrous potassium carbonate (1.5 mmol, 1.5 equiv).
-
Add anhydrous acetonitrile (5 mL).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired chiral aziridine.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Workflow for organocatalytic aziridination.
B. Chiral Phosphoric Acid-Catalyzed Aza-Darzens Reaction
This method provides access to cis-aziridine-2-carboxylates from imines and ethyl diazoacetate, catalyzed by a chiral phosphoric acid.[2] This reaction is notable for its high diastereoselectivity and enantioselectivity.
| Entry | Imine Derivative | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | dr (cis:trans) |
| 1 | N-Boc-benzaldimine | 10 | Toluene | 0 | 24 | 85 | 96 | >99:1 |
| 2 | N-Boc-4-chlorobenzaldimine | 10 | Toluene | 0 | 36 | 82 | 95 | >99:1 |
| 3 | N-Boc-4-methoxybenzaldimine | 10 | Toluene | 0 | 24 | 88 | 97 | >99:1 |
| 4 | N-Boc-2-naphthalimine | 10 | CH2Cl2 | -20 | 48 | 79 | 94 | >99:1 |
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (0.05 mmol, 5 mol%) and the N-protected imine (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at the specified temperature (e.g., 0 °C) for 10 minutes.
-
Slowly add ethyl diazoacetate (1.2 mmol, 1.2 equiv) via a syringe pump over 2 hours.
-
Stir the reaction mixture at the same temperature for an additional 22 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure cis-aziridine-2-carboxylate.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Caption: Aza-Darzens reaction pathway.
II. Nucleophilic Ring-Opening of Chiral Aziridines
The synthesized chiral aziridines can undergo nucleophilic ring-opening to generate a wide range of optically active amines. The regioselectivity of the ring-opening is a critical aspect and is influenced by the nature of the activating group on the aziridine nitrogen, the substituents on the aziridine ring, and the reaction conditions.
A. Lewis Acid-Catalyzed Ring-Opening with Amine Nucleophiles
The ring-opening of N-activated chiral aziridines with amine nucleophiles, often catalyzed by a Lewis acid, is a common method to produce chiral 1,2-diamines. The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon.
| Entry | Chiral Aziridine | Amine Nucleophile | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-N-Tosyl-2-phenylaziridine | Aniline | Sc(OTf)₃ (10) | CH3CN | 25 | 6 | 92 | >99 |
| 2 | (R)-N-Tosyl-2-phenylaziridine | 4-Methoxyaniline | Sc(OTf)₃ (10) | CH3CN | 25 | 8 | 90 | >99 |
| 3 | (S)-N-Cbz-2-methylaziridine | Benzylamine | Yb(OTf)₃ (10) | Toluene | 50 | 12 | 88 | >99 |
| 4 | (S)-N-Cbz-2-methylaziridine | Morpholine | Yb(OTf)₃ (10) | Toluene | 50 | 12 | 85 | >99 |
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N-activated aziridine (1.0 mmol, 1.0 equiv) and the Lewis acid catalyst (e.g., Sc(OTf)₃ or Yb(OTf)₃) (0.1 mmol, 10 mol%).
-
Add anhydrous acetonitrile or toluene (5 mL).
-
Add the amine nucleophile (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature until the starting aziridine is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 1,2-diamine.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Caption: Workflow for amine ring-opening.
B. Ring-Opening of Chiral Aziridines Derived from β-Amino Alcohols with Azide
Chiral β-amino alcohols can be converted to the corresponding chiral aziridines, which then undergo regioselective ring-opening with azide nucleophiles. This two-step sequence provides access to chiral β-azido amines, versatile precursors to 1,2-diamines.[3]
| Entry | Chiral β-Amino Alcohol | Aziridine Yield (%) | Ring-Opening Yield (%) | Overall Yield (%) |
| 1 | (1R,2S)-2-Amino-1,2-diphenylethanol | 82 | 95 | 78 |
| 2 | (S)-2-Amino-3-phenyl-1-propanol | 75 | 92 | 69 |
| 3 | (R)-2-Amino-1-phenylethanol | 80 | 97 | 78 |
| 4 | (1S,2S)-2-Amino-1-phenyl-1,3-propanediol | 78 | 90 | 70 |
Step 1: Synthesis of Chiral Aziridine from β-Amino Alcohol (Modified Wenker Synthesis)
-
To a solution of the chiral β-amino alcohol (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL) at 0 °C, slowly add chlorosulfonic acid (1.1 mmol, 1.1 equiv).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and slowly add a 2 M aqueous solution of sodium hydroxide until the pH is >12.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude chiral aziridine, which is often used in the next step without further purification.
Step 2: Ring-Opening of Chiral Aziridine with Sodium Azide
-
To a solution of the crude chiral aziridine (from Step 1) in a mixture of acetone and water (4:1, 5 mL), add sodium azide (1.5 mmol, 1.5 equiv) and ammonium chloride (1.5 mmol, 1.5 equiv).
-
Heat the reaction mixture at 60 °C for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral β-azido amine.
Caption: Synthesis of β-azido amines.
Conclusion
The preparation of optically active amines from chiral aziridines is a highly effective and versatile synthetic strategy. The methods outlined in these application notes provide researchers with reliable protocols to access a wide range of enantioenriched amine building blocks. The choice of method for both the synthesis of the chiral aziridine and its subsequent ring-opening will depend on the desired target molecule and the available starting materials. Careful consideration of the catalyst, nucleophile, and reaction conditions is crucial for achieving high yields and stereoselectivities.
References
- 1. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Asymmetric Aziridination of Olefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic asymmetric aziridination of olefins is a powerful and atom-economical method for the synthesis of chiral aziridines. These three-membered nitrogen-containing heterocycles are highly valuable building blocks in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules.[1][2] Their inherent ring strain allows for stereospecific ring-opening reactions, providing access to a diverse array of chiral amines, amino alcohols, and other nitrogenous compounds.[3] This document provides detailed application notes and protocols for several key catalytic systems used in the asymmetric aziridination of olefins.
Core Concepts and Reaction Pathway
The fundamental principle of catalytic asymmetric aziridination involves the transfer of a nitrene or nitrenoid group to an olefin in the presence of a chiral catalyst. The catalyst creates a chiral environment that directs the approach of the nitrene source to one of the two enantiotopic faces of the olefin, resulting in the formation of one enantiomer of the aziridine product in excess.
A variety of transition metals, including copper, rhodium, manganese, and iron, have been successfully employed as catalysts for this transformation.[3][4] The choice of metal, chiral ligand, and nitrene source is crucial for achieving high yields and enantioselectivities.
References
Synthetic Utility of Aziridines in the Genesis of Complex Nitrogen-Containing Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aziridines, three-membered nitrogen-containing heterocycles, are powerful and versatile building blocks in organic synthesis. Their inherent ring strain makes them highly reactive intermediates, enabling a wide array of chemical transformations for the construction of complex nitrogenous molecules.[1][2] This document provides detailed application notes and experimental protocols for the synthetic utilization of aziridines, with a focus on their role in generating molecular complexity relevant to pharmaceutical and natural product synthesis.
Introduction to Aziridine Chemistry
Aziridines are valuable precursors for a diverse range of organic compounds due to the high reactivity stemming from their ring strain.[1][3] This reactivity allows for facile ring-opening and ring-expansion reactions with a variety of nucleophilic and electrophilic reagents, leading to the formation of more stable, functionalized amines.[1][3] Consequently, aziridines serve as key intermediates in the synthesis of various biologically significant heterocycles such as azetidines, imidazoles, thiazoles, and benzodiazepines.[1][3]
The reactivity of aziridines is significantly influenced by the substituent on the nitrogen atom. Aziridines bearing electron-withdrawing groups (e.g., sulfonyl, acyl) are termed "activated" and are highly susceptible to nucleophilic attack.[4][5] In contrast, "non-activated" aziridines, with electron-donating groups (e.g., alkyl), are more stable and often require activation by an electrophile, such as a Lewis acid, to facilitate ring-opening.[4][6]
Synthesis of Aziridines
The efficient construction of the aziridine ring is the first critical step in its utilization. Several robust methods have been developed for this purpose.
Catalytic Aziridination of Olefins
A prominent method for aziridine synthesis is the direct transfer of a nitrene group to an olefin, often catalyzed by transition metals.[1] Rhodium and copper-based catalysts are particularly effective in this transformation.
Table 1: Comparison of Catalytic Systems for Aziridination of Olefins
| Catalyst System | Nitrogen Source | Oxidant | Typical Yield | Enantioselectivity (ee) | Reference |
| Rh₂(tfacam)₄ | H₂NSO₃CH₂CCl₃ | PhI(OAc)₂ | 85-95% | N/A (for achiral olefins) | [7] |
| [TTMCu]X (X = PF₆, Cl) | PhI=NTs | N/A | 60-95% | Up to 97% | [8] |
| Iron(III) porphyrin | Bromamine-T | N/A | Good | N/A | [1] |
| Planar Chiral Rh(III) | Sulfonyl Azides | N/A | 28-88% | 93-96% | [9] |
Experimental Protocol: Rhodium-Catalyzed Aziridination of Olefins with Sulfamate Esters[1][7]
This protocol details a rhodium-catalyzed aziridination using a sulfamate ester as the nitrogen source and PhI(OAc)₂ as the oxidant.
Materials:
-
Rh₂(tfacam)₄ (1-2 mol%)
-
Olefin (0.5 mmol)
-
H₂NSO₃CH₂CCl₃ (0.55 mmol)
-
PhI(OAc)₂ (1.1 equiv.)
-
MgO (2.0 equiv.)
-
Benzene (to make a 0.5 M solution with respect to the olefin)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add Rh₂(tfacam)₄ (1-2 mol%), the olefin (0.5 mmol), H₂NSO₃CH₂CCl₃ (0.55 mmol), and MgO (2.0 equiv.).
-
Add benzene to achieve a 0.5 M concentration with respect to the olefin.
-
Stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove solid byproducts.
-
Wash the filtrate with aqueous solutions as required.
-
Purify the product by column chromatography on silica gel.
Ring-Opening Reactions of Aziridines
The synthetic power of aziridines is most evident in their ring-opening reactions, which provide access to a vast array of functionalized amines.
Nucleophilic Ring-Opening of Activated Aziridines
N-activated aziridines, such as N-tosylaziridines, readily undergo ring-opening with a variety of nucleophiles. The regioselectivity of this reaction is a key consideration.
Table 2: Regioselectivity in Nucleophilic Ring-Opening of a 2-Substituted N-Tosylaziridine
| Nucleophile | Reaction Conditions | Major Product | Regioselectivity (C2:C3 attack) | Reference |
| Lithium enediolates | THF, -78 °C to rt | Attack at the less hindered C3 position | Highly regioselective | [4] |
| N-Tosylhydrazones | Lewis Acid (e.g., BF₃·OEt₂) | Attack at the more substituted (benzylic) C2 position | Highly regioselective | [10] |
| H₂O / TFA | Acetone/water | Attack at the C2 position for γ-keto substituted aziridines | Highly regioselective | [11][12] |
| Acetic Acid | Neat | Attack at the C3 position for γ-silylated hydroxy substituted aziridines | Highly regioselective | [11][12] |
Experimental Protocol: Nucleophilic Ring-Opening of N-Tosylaziridine with a Lithium Enediolate[4]
This protocol describes the reaction of a lithium enediolate of a carboxylic acid with an N-tosylaziridine to yield a γ-amino acid derivative.
Materials:
-
n-BuLi (1.6 M in hexane)
-
Tetrahydrofuran (THF), anhydrous
-
Cyclohexylisopropylamine
-
Carboxylic acid (e.g., isobutyric acid)
-
N-tosyl-2-ethylaziridine
-
Reaction flask, syringe, magnetic stirrer
Procedure:
-
Introduce n-BuLi (5 mmol) into a purged reaction flask.
-
Evaporate the hexane under vacuum and add THF (2 mL), followed by cyclohexylisopropylamine (5 mmol) at -78 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add the carboxylic acid (2.25 mmol) in THF (2 mL) at -78 °C and stir at 0 °C for 30 minutes.
-
Slowly add N-tosyl-2-ethylaziridine (2.25 mmol) in THF (2 mL) at -78 °C.
-
Allow the solution to stir at room temperature for 1 hour.
-
Quench the reaction with H₂O (15 mL).
-
Extract the product with an organic solvent and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Application in the Synthesis of Complex Molecules: The Case of Oseltamivir (Tamiflu®)
A prominent example of the synthetic utility of aziridines is in the total synthesis of the antiviral drug oseltamivir (Tamiflu®).[13][14][15][16] Many synthetic routes to oseltamivir employ an aziridine intermediate to install a key nitrogen-containing stereocenter.[13][14]
The general strategy involves the diastereoselective aziridination of a cyclohexene derivative, followed by the regioselective ring-opening of the resulting aziridine with a nucleophile to introduce the 3-pentyloxy side chain.[14][15]
Caption: Synthetic workflow for Oseltamivir via an aziridine intermediate.
Key Synthetic Transformations in Oseltamivir Synthesis
-
Aziridination: A copper-catalyzed diastereoselective aziridination is often employed to install the aziridine ring on the cyclohexene backbone.[14]
-
Ring-Opening: The subsequent regioselective ring-opening of the N-activated aziridine with 3-pentanol, often in the presence of a Lewis acid like boron trifluoride, introduces the characteristic side chain of oseltamivir.[15]
Logical Relationships in Aziridine Chemistry
The synthetic utility of aziridines can be summarized by the following logical relationships, which guide their application in the synthesis of complex nitrogen-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 12. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of (-)-oseltamivir phosphate (Tamiflu) starting from cis-2,3-bis(hydroxymethyl)aziridine. | Semantic Scholar [semanticscholar.org]
- 14. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation Techniques Involving Aziridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines, three-membered nitrogen-containing heterocycles, are valuable reagents in bioconjugation due to their inherent ring strain, which facilitates nucleophilic ring-opening reactions under mild conditions.[1][2] This reactivity allows for the formation of stable covalent bonds with various nucleophilic amino acid residues on proteins and other biomolecules, making them useful tools for protein labeling, drug delivery, and the development of covalent inhibitors.[3] The reactivity of the aziridine ring can be modulated by the substituent on the nitrogen atom; electron-withdrawing groups increase the electrophilicity of the ring carbons, creating "activated" aziridines that readily react with nucleophiles.[2][4] This document provides detailed application notes and experimental protocols for the use of aziridine derivatives in bioconjugation.
Reaction Mechanism and Specificity
The primary mechanism of bioconjugation with aziridine derivatives is the nucleophilic attack by an amino acid side chain on one of the carbon atoms of the aziridine ring, leading to its opening and the formation of a stable covalent bond. The most common nucleophilic residues targeted by aziridines are cysteine, lysine, aspartate, and glutamate.[1][5]
The regioselectivity of the ring-opening reaction (i.e., which carbon is attacked) is influenced by steric and electronic factors of both the aziridine derivative and the nucleophile.[6] Generally, under neutral or basic conditions, the attack occurs at the less substituted carbon (SN2-type reaction).
Caption: General mechanism of aziridine ring-opening by a protein nucleophile.
Quantitative Data Summary
The efficiency and rate of bioconjugation with aziridine derivatives are dependent on the specific aziridine, the target nucleophile, and the reaction conditions, particularly pH.
| Aziridine Derivative | Target Residue | Second-Order Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| Aziridine-2-carboxylic acid | Cysteine (in Papain) | 17.07 | 7.0 | 25 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Cysteine Residue in a Protein with an N-Acyl Aziridine Derivative
This protocol describes a general method for the site-selective modification of a cysteine residue in a protein using an activated N-acyl aziridine derivative.
Materials:
-
Protein containing an accessible cysteine residue
-
N-acyl aziridine derivative (e.g., N-((2R,3S)-1-(4-nitrophenyl)aziridin-2-yl)acetamide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
desalting column (e.g., PD-10)
-
BCA Protein Assay Kit
Procedure:
-
Protein Preparation: a. Dissolve the protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. b. If the cysteine residue(s) are oxidized, add a 10-fold molar excess of TCEP to the protein solution and incubate at room temperature for 1 hour to reduce the disulfide bonds. c. Remove the excess TCEP using a desalting column equilibrated with PBS (pH 7.4). d. Determine the protein concentration using a BCA assay.
-
Labeling Reaction: a. Prepare a 10 mM stock solution of the N-acyl aziridine derivative in DMSO. b. Add a 10- to 50-fold molar excess of the aziridine stock solution to the protein solution. The final concentration of DMSO should not exceed 5% (v/v). c. Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The optimal reaction time may need to be determined empirically.
-
Purification of the Conjugate: a. Remove the unreacted aziridine derivative and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4). b. For higher purity, perform ion-exchange or size-exclusion chromatography.[7][8] The choice of method will depend on the properties of the protein and the conjugate.
-
Characterization: a. Confirm the conjugation and determine the labeling efficiency using SDS-PAGE analysis followed by Coomassie staining or in-gel fluorescence scanning if a fluorescent aziridine probe was used. b. Characterize the conjugate by mass spectrometry (e.g., ESI-MS) to determine the exact mass and confirm the number of attached labels.
Caption: Experimental workflow for labeling protein cysteine residues.
Protocol 2: Synthesis of a "Clickable" Aziridine Probe for Bioconjugation
This protocol describes the synthesis of an aziridine derivative containing a terminal alkyne for subsequent "click" chemistry, allowing for two-step labeling strategies.
Materials:
-
(2R)-Aziridine-2-carboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Propargylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Activation of Aziridine-2-carboxylic Acid: a. Dissolve (2R)-aziridine-2-carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM. b. Cool the solution to 0 °C and add DCC (1.1 eq) portion-wise. c. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. d. Filter the reaction mixture to remove the dicyclohexylurea precipitate and concentrate the filtrate under reduced pressure to obtain the crude NHS ester.
-
Coupling with Propargylamine: a. Dissolve the crude NHS ester in DCM. b. Add TEA (1.5 eq) followed by propargylamine (1.2 eq). c. Stir the reaction at room temperature for 4-6 hours. d. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel (EtOAc/hexane gradient) to yield the "clickable" aziridine probe.
Application: Chemoproteomic Workflow for Target Identification
Aziridine-based probes are valuable tools in chemical proteomics for identifying the cellular targets of small molecules. A typical workflow involves a "clickable" aziridine probe that can be used to covalently label proteins in a complex biological sample, followed by enrichment and identification of the labeled proteins by mass spectrometry.
Caption: Workflow for identifying protein targets of aziridine probes.
Application: Covalent Inhibition of Signaling Pathways
Aziridine-containing molecules can act as covalent inhibitors of enzymes, leading to the modulation of cellular signaling pathways. For example, covalent modification of a kinase in the Mitogen-Activated Protein Kinase (MAPK) pathway can lead to its irreversible inhibition.[9]
Caption: Inhibition of the MAPK pathway by an aziridine-based covalent inhibitor targeting MEK.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. conductscience.com [conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of α-C-Mannosyltryptophan using Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-C-mannosyltryptophan is a unique C-glycosylated amino acid, a post-translational modification found in various proteins, that plays a role in a range of biological processes. The synthesis of this complex molecule is of significant interest for research and drug development. A key step in the total synthesis of α-C-mannosyltryptophan involves the stereoselective introduction of the amino acid moiety. This has been efficiently achieved through the use of the chiral building block, methyl (S)-(-)-N-Z-aziridine-2-carboxylate. This document provides detailed application notes and protocols for the synthesis of α-C-mannosyltryptophan, focusing on the pivotal role of this aziridine derivative.
The synthetic strategy hinges on the Lewis acid-catalyzed regioselective ring-opening of this compound by a C-mannosylindole precursor. Scandium perchlorate (Sc(ClO4)3) has been identified as a superior Lewis acid for this transformation, affording the desired product with high yield and selectivity[1][2].
Key Synthetic Pathway
The overall synthesis can be broken down into three main stages:
-
Synthesis of the C-mannosylindole precursor: This is typically achieved through methods like the Castro-Stephens reaction[3].
-
Coupling of C-mannosylindole with this compound: This is the key C-C bond-forming reaction to install the amino acid side chain.
-
Deprotection: Removal of the protecting groups to yield the final α-C-mannosyltryptophan.
Data Presentation
The following table summarizes the quantitative data for the key coupling reaction between a model indole (2-methylindole) and this compound, highlighting the efficacy of various Lewis acids.
Table 1: Lewis Acid Screening for the Coupling of 2-Methylindole with this compound [2]
| Entry | Lewis Acid (1.2 equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) of 7 | Ratio of 7:8 |
| 1 | Sc(OTf)3 | CH2Cl2 | rt | 4 | 65 | 3:1 |
| 2 | Yb(OTf)3 | CH2Cl2 | rt | 4 | 60 | 3:2 |
| 3 | Sc(ClO4)3 | CH2Cl2 | 0 | 1 | 82 | >20:1 |
Note: Product 7 is the desired regioisomer, and 8 is the undesired regioisomer.
Utilizing the optimized conditions from the model study, the coupling of the more complex α-C-mannosylindole with this compound in the presence of Sc(ClO4)3 exclusively provided the fully protected α-C-mannosyltryptophan in 66% yield[2].
Experimental Protocols
Protocol 1: Synthesis of the C-Mannosylindole Precursor
The synthesis of the C-mannosylindole precursor is a multi-step process. A common route involves the Castro-Stephens reaction. The general steps are outlined below. For detailed experimental procedures, refer to the specialized literature on C-glycoside synthesis[3].
-
Synthesis of a Mannosylacetylene Derivative: Prepare a suitably protected mannosylacetylene from a mannose derivative.
-
Castro-Stephens Reaction: Couple the mannosylacetylene with an ortho-iodoaniline derivative in the presence of a copper catalyst to form the indole ring.
Protocol 2: Sc(ClO4)3-Promoted Coupling of C-Mannosylindole with this compound[2]
This protocol describes the key step in the synthesis of the α-C-mannosyltryptophan backbone.
Materials:
-
C-mannosylindole (1 equiv)
-
This compound (1.2 equiv)
-
Scandium perchlorate (Sc(ClO4)3) (1.2 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve the C-mannosylindole (1 equiv) and this compound (1.2 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add scandium perchlorate (1.2 equiv) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure, fully protected α-C-mannosyltryptophan. The coupling of α-C-mannosylindole with the aziridine in the presence of Sc(ClO4)3 yields the fully protected α-C-mannosyltryptophan in 66% yield[2].
Protocol 3: Deprotection of Protected α-C-Mannosyltryptophan
The final step involves the removal of all protecting groups to yield the target molecule. This typically involves a two-step deprotection sequence.
Materials:
-
Fully protected α-C-mannosyltryptophan
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for ester hydrolysis
-
Methanol (MeOH) / Tetrahydrofuran (THF) / Water solvent mixture
-
Palladium on carbon (Pd/C) or Palladium hydroxide on carbon (Pd(OH)2/C) for hydrogenolysis
-
Hydrogen gas (H2) or a hydrogen source like ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH) as solvent for hydrogenolysis
-
Acid for neutralization (e.g., HCl)
-
Reverse-phase column chromatography materials
Procedure:
-
Ester Hydrolysis:
-
Dissolve the protected α-C-mannosyltryptophan in a mixture of THF, methanol, and water.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide.
-
Stir the reaction at room temperature until the ester hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a suitable acid and extract the product.
-
-
Hydrogenolysis of Benzyl and Cbz Protecting Groups:
-
Dissolve the product from the previous step in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of Pd/C or Pd(OH)2/C.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the final product by reverse-phase column chromatography to obtain pure α-C-mannosyltryptophan.
-
Visualizations
Caption: Overall synthetic workflow for α-C-mannosyltryptophan.
Caption: Key reaction mechanism: Lewis acid-catalyzed aziridine ring opening.
References
Application Notes and Protocols for the Development of Novel Therapeutic Agents Using Aziridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of aziridine-containing compounds in the development of novel therapeutic agents, with a particular focus on anticancer applications. The inherent reactivity of the strained three-membered aziridine ring makes it a valuable pharmacophore for designing potent and selective drugs.[1] This document outlines the synthesis of a promising anticancer aziridine derivative, protocols for evaluating its biological activity, and discusses the key signaling pathways involved in its mechanism of action.
Introduction to Aziridines in Medicinal Chemistry
Aziridines are three-membered heterocyclic amines that have garnered significant attention in medicinal chemistry due to their prevalence in biologically active natural products and their utility as synthetic intermediates.[2] The high ring strain of aziridines makes them susceptible to nucleophilic ring-opening, a property that can be exploited for the covalent modification of biological targets such as DNA and proteins.[3] This reactivity is the basis for the therapeutic effect of several established anticancer drugs, including Mitomycin C and Thiotepa.[4][5]
The development of novel aziridine-based therapeutic agents often involves the synthesis of derivatives with enhanced target specificity and reduced off-target toxicity. By carefully designing the substituents on the aziridine ring and the parent molecule, researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
Synthesis of a Lead Aziridine-Containing Anticancer Agent
A promising class of anticancer agents is the aziridinyl galactopyranoside derivatives. One such compound, 2-methyl-2,3-[N-(4-methylbenzenesulfonyl)imino]propyl 2,3-di-O-benzyl-4,6-O-(S)-benzylidene-β-D-galactopyranoside (referred to as AzGalp), has demonstrated selective cytotoxicity against various cancer cell lines.[5] The synthesis of this and similar compounds generally involves the aziridination of a corresponding alkene precursor. A general and widely used method for the synthesis of N-tosylaziridines is the reaction of an alkene with Chloramine-T.[2][6]
General Protocol for the Synthesis of N-Tosylaziridines from Alkenes
This protocol describes a general method for the synthesis of N-tosylaziridines from alkenes using Chloramine-T as the nitrogen source, which can be adapted for the synthesis of compounds like AzGalp starting from the appropriate alkenyl-β-D-galactopyranoside.
Materials:
-
Alkene (e.g., a suitably protected alkenyl-β-D-galactopyranoside)
-
Chloramine-T trihydrate
-
Catalyst (e.g., N-bromosuccinimide (NBS) in an ionic liquid, or a transition metal catalyst like a zirconium complex)[2][7]
-
Solvent (e.g., acetonitrile, dichloromethane, or an ionic liquid like [bmim]BF4)[2][7]
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 eq) in the chosen solvent.
-
Add the catalyst (e.g., 0.1 eq of NBS).[7]
-
Add Chloramine-T trihydrate (1.5 - 3.0 eq) to the mixture.[2]
-
Stir the reaction mixture at room temperature or as required by the specific catalytic system. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-tosylaziridine.
Note: The synthesis of the specific precursor, an alkenyl-β-D-galactopyranoside with appropriate protecting groups, is a multi-step process that starts from D-galactose and involves protection of hydroxyl groups and introduction of the alkenyl moiety.[8][9][10]
Biological Evaluation of Aziridine-Based Therapeutic Agents
The therapeutic potential of newly synthesized aziridine compounds is assessed through a series of in vitro assays to determine their cytotoxicity, mechanism of action, and effects on specific cellular pathways.
Data Presentation: In Vitro Anticancer Activity of Aziridine Derivatives
The following table summarizes the cytotoxic activity of several exemplary aziridine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 348 | PC3 (Prostate) | 23.55 | [11] |
| HeLa (Cervical) | 25.88 | [11] | |
| Derivative 349 | Panel of cells | 26.0 | [11] |
| Derivative 350 | CCRF-CEM (Leukemia) | 25.45 | [11] |
| CEM/ADR5000 (Leukemia) | 24.08 | [11] | |
| Derivative 351 | Breast Cancer Cell Lines | 1.47 | [11] |
| AzGalp | HL-60 (Leukemia) | 11.1 | [5] |
| NB4 (Leukemia) | 21.4 | [5] | |
| AY128 | HepG2 (Hepatocellular Carcinoma) | Potent | [12][13] |
Note: The reference for AY128 describes it as having "strong anticancer activity" without providing a specific IC50 value in the abstract.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, PC3, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Aziridine compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aziridine compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Treated and untreated cells
-
Microscope slides
-
Normal melting point agarose
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.
-
Cell Embedding: Harvest and resuspend treated and untreated cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix the cell suspension with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining: Stain the slides with a DNA stain.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet tail." Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
Western blotting is used to detect specific proteins in a cell lysate and can be used to assess the activation or inhibition of signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse treated and untreated cells in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of target proteins to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by aziridine-based therapeutic agents and the general experimental workflows.
Signaling Pathway Diagrams
Experimental Workflow Diagram
Conclusion
Aziridine-containing compounds represent a versatile and potent class of molecules for the development of novel therapeutic agents. Their unique chemical reactivity allows for the design of targeted covalent inhibitors for a range of diseases, most notably cancer. The protocols and data presented in these application notes provide a framework for the synthesis, biological evaluation, and mechanistic understanding of new aziridine-based drug candidates. Further research and optimization of these compounds hold the promise of delivering next-generation therapies with improved efficacy and safety profiles.
References
- 1. Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. researchgate.net [researchgate.net]
- 8. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Organocatalytic Kinetic Resolution of Unactivated Aziridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the organocatalytic kinetic resolution of unactivated aziridines. This powerful strategy allows for the efficient synthesis of enantioenriched aziridines and their corresponding ring-opened products, which are valuable building blocks in medicinal chemistry and pharmaceutical development. The protocols are based on leading methodologies employing chiral phosphoric acid catalysts.
Core Principles of Organocatalytic Kinetic Resolution of Unactivated Aziridines
Kinetic resolution is a process for separating a racemic mixture of chiral molecules by reacting them with a chiral agent that reacts at a different rate with each enantiomer. In the context of organocatalytic kinetic resolution of unactivated aziridines, a chiral organocatalyst, typically a chiral Brønsted acid like a phosphoric acid, is used to asymmetrically catalyze the ring-opening of the aziridine with a nucleophile.
The catalyst preferentially activates one enantiomer of the racemic aziridine towards nucleophilic attack, leading to the formation of a single enantiomer of the ring-opened product, while the less reactive enantiomer of the aziridine remains largely unreacted. By stopping the reaction at approximately 50% conversion, one can isolate both the enantioenriched ring-opened product and the enantioenriched unreacted aziridine. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (s = k_fast / k_slow). A high selectivity factor is indicative of a highly effective kinetic resolution.
Kinetic Resolution of N-Aryl Aziridines with Thiols
This protocol is based on the work of Sun et al. and describes the kinetic resolution of N-aryl aziridines via a chiral phosphoric acid-catalyzed ring-opening with thiol nucleophiles.[1]
Data Summary
The following table summarizes the results for the kinetic resolution of various N-aryl aziridines with 4-tert-butylbenzenethiol.
| Entry | Aziridine Substrate (Ar) | Time (h) | Conv. (%) | ee (Aziridine) (%) | ee (Product) (%) | s |
| 1 | Phenyl | 24 | 51 | 98 | 94 | 105 |
| 2 | 4-Methylphenyl | 24 | 52 | 99 | 93 | 124 |
| 3 | 4-Methoxyphenyl | 24 | 50 | 99 | 98 | >200 |
| 4 | 4-Fluorophenyl | 24 | 51 | 97 | 95 | 89 |
| 5 | 4-Chlorophenyl | 24 | 53 | 99 | 91 | 109 |
| 6 | 4-Bromophenyl | 24 | 52 | 99 | 93 | 124 |
| 7 | 3-Methylphenyl | 24 | 51 | 98 | 96 | 121 |
| 8 | 2-Methylphenyl | 48 | 50 | 99 | 98 | >200 |
| 9 | 1-Naphthyl | 48 | 51 | 99 | 97 | 146 |
Experimental Protocol
Materials:
-
Racemic N-aryl aziridine
-
4-tert-butylbenzenethiol
-
(R)-TRIP catalyst ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction vial equipped with a magnetic stir bar, add the racemic N-aryl aziridine (0.1 mmol, 1.0 equiv) and (R)-TRIP catalyst (0.005 mmol, 5 mol%).
-
Add anhydrous toluene (1.0 mL) to dissolve the solids.
-
Add 4-tert-butylbenzenethiol (0.05 mmol, 0.5 equiv).
-
Stir the reaction mixture at 30 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction reaches approximately 50% conversion, quench the reaction by directly loading the mixture onto a silica gel column.
-
Purify the mixture by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to separate the unreacted aziridine and the ring-opened product.
-
Determine the enantiomeric excess of the recovered aziridine and the product by chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Conditions for Analysis:
-
Column: Chiralcel OD-H or AD-H
-
Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio may need to be optimized for each substrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Parallel Kinetic Resolution of N-Acyl Aziridines with Water
This protocol is based on the work of Liu et al. and describes the parallel kinetic resolution of N-acyl aziridines through a chiral phosphoric acid-catalyzed hydrolytic ring-opening.[2][3][4] In a parallel kinetic resolution, both enantiomers of the starting material react with the same reagent under the influence of a single catalyst to afford two different, separable, enantioenriched products.
Data Summary
The following table summarizes the results for the parallel kinetic resolution of various N-acyl aziridines.
| Entry | Aziridine Substrate (R) | Time (h) | Yield (Product 1) (%) | ee (Product 1) (%) | Yield (Product 2) (%) | ee (Product 2) (%) |
| 1 | Phenyl | 12 | 48 | 99 | 49 | >99 |
| 2 | 4-Methylphenyl | 12 | 47 | 99 | 50 | >99 |
| 3 | 4-Methoxyphenyl | 14 | 48 | 98 | 49 | >99 |
| 4 | 4-Fluorophenyl | 12 | 46 | 99 | 51 | >99 |
| 5 | 4-Chlorophenyl | 12 | 47 | 99 | 50 | >99 |
| 6 | 4-Bromophenyl | 12 | 48 | 99 | 49 | >99 |
| 7 | 3-Methylphenyl | 14 | 47 | 98 | 50 | >99 |
| 8 | 2-Methylphenyl | 16 | 45 | 97 | 48 | >99 |
| 9 | 1-Naphthyl | 18 | 46 | 96 | 47 | >99 |
Experimental Protocol
Materials:
-
Racemic N-acyl aziridine
-
(R)-TRIP catalyst
-
Dichloromethane (CH2Cl2, anhydrous)
-
Water (deionized)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction vial equipped with a magnetic stir bar, add the racemic N-acyl aziridine (0.1 mmol, 1.0 equiv) and (R)-TRIP catalyst (0.005 mmol, 5 mol%).
-
Add anhydrous dichloromethane (1.0 mL).
-
Add water (0.4 mmol, 4.0 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to isolate the two ring-opened products.
-
Determine the enantiomeric excess of each product by chiral HPLC.
Chiral HPLC Conditions for Analysis:
-
Column: Chiralcel AD-H or AS-H
-
Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio may need to be optimized for each substrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Catalyst Structure
The catalyst used in the above protocols is (R)-TRIP, a chiral phosphoric acid derived from BINOL.
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP)
Caption: Chemical structure of the (R)-TRIP catalyst.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an organocatalytic kinetic resolution experiment.
Caption: General workflow for organocatalytic kinetic resolution.
Catalytic Cycle
This diagram illustrates a plausible catalytic cycle for the chiral phosphoric acid-catalyzed ring-opening of an aziridine.
Caption: Plausible catalytic cycle for kinetic resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Q1: Why is the yield of my aziridination reaction unexpectedly low?
A1: Low yields can stem from several factors related to starting materials, reaction conditions, and the chosen synthetic route.
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction. Ensure all reagents are of high purity and solvents are appropriately dried.
-
Reaction Temperature: The formation of aziridines is often temperature-sensitive. For methods involving intramolecular cyclization, such as from amino alcohols, maintaining a low temperature (e.g., -50 °C) during the activation of the hydroxyl group is crucial to prevent side reactions.[1]
-
Choice of Base: The strength and stoichiometry of the base are critical. For instance, in the Gabriel-Cromwell reaction, an appropriate base like potassium carbonate is used to facilitate intramolecular cyclization.[1] In other protocols, a stronger base might be required, but its excess can lead to side product formation.
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it has gone to completion. If the reaction stalls, it might indicate insufficient reagent, incorrect temperature, or catalyst deactivation.
-
Side Reactions: The strained aziridine ring is susceptible to ring-opening by nucleophiles present in the reaction mixture.[1] More electron-rich styrenes, for example, may lead to lower yields due to subsequent ring-opening of the aziridine product.[2]
Q2: I am observing significant amounts of side products. How can I improve the selectivity?
A2: The formation of side products is a common challenge. Key strategies to enhance selectivity include:
-
Control of Stereochemistry: In asymmetric syntheses, the choice of chiral catalyst or auxiliary is paramount. For instance, in the asymmetric aziridination of imines (Wulff's AZ reaction), using ligands like (S)-VAPOL or (S)-VANOL with B(OPh)₃ can lead to high enantiomeric excess.[3]
-
Minimizing Ring-Opening: The N-Z (Cbz) protecting group is an electron-withdrawing group that activates the aziridine ring towards nucleophilic attack.[1] To minimize premature ring-opening, ensure the reaction environment is free from strong nucleophiles once the aziridine is formed. Work-up procedures should be designed to be non-destructive.
-
Reaction Conditions Optimization: Systematically vary parameters such as temperature, solvent, and reaction time. For example, solvent choice can influence the diastereoselectivity of some aziridination reactions.[1]
Q3: What are the best practices for the purification of this compound?
A3: The purification of aziridine-2-carboxylates requires care due to their potential instability.
-
Chromatography: Flash column chromatography on silica gel is a common and effective method.[4] Use a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
TLC Monitoring: Before performing column chromatography, optimize the solvent system using TLC to achieve good separation between the desired product and impurities.[5]
-
Handling Precautions: N-protected aziridines can be unstable.[6] It is advisable to handle them at low temperatures and avoid exposure to strong acids or bases during purification and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound with high yield?
A1: Several effective methods exist, with the choice depending on the available starting materials and desired stereochemistry.
-
From Amino Alcohols (Intramolecular Cyclization): This is a conceptually straightforward method where a 1,2-amino alcohol is the precursor. The hydroxyl group is converted into a good leaving group, followed by intramolecular nucleophilic substitution by the amino group to form the aziridine ring. This method can provide high yields, often exceeding 90%.[1]
-
Gabriel-Cromwell Reaction (from Haloamines): This classic method involves the cyclization of a haloamine. For N-protected aziridine-2-carboxylates, this can be a high-yielding route, with reports of 83-97% for related N-Ts derivatives.[1]
-
Asymmetric Aziridination of Imines (Wulff's AZ Reaction): This catalytic method is excellent for controlling stereochemistry. It involves the reaction of an imine with a carbene source, typically a diazo compound, in the presence of a chiral catalyst. Yields in the range of 69-91% with high enantioselectivity have been reported for similar systems.[3]
Q2: How does the N-Z (Cbz) protecting group influence the reaction?
A2: The benzyloxycarbonyl (Z or Cbz) group is an electron-withdrawing group. Its presence on the aziridine nitrogen activates the ring, making it more susceptible to nucleophilic ring-opening.[1] This is a crucial consideration for both the synthesis and subsequent reactions of the aziridine. While it facilitates certain desired transformations, it also necessitates careful control of reaction conditions to prevent unwanted side reactions.
Q3: Are there alternative methods if the standard routes are not effective?
A3: Yes, other synthetic strategies can be employed:
-
From 2H-Azirines: Racemic 2H-azirines can be subjected to kinetic resolution using a copper hydride catalyst to produce enantioenriched N-H aziridine-2-carboxylates.[6] These can then be N-protected.
-
Baldwin Rearrangement: 4-isoxazolines can undergo rearrangement to form aziridines.[7]
-
From Epoxides: Chiral epoxides can be converted to aziridines, providing another route to enantiopure products.[1]
Data Summary
Table 1: Comparison of Yields for Different Synthetic Routes to N-Protected Aziridine-2-Carboxylates
| Synthetic Route | Starting Materials | Typical Yield (%) | Reference |
| From Amino Alcohols | Amino alcohol, SO₂Cl₂, Et₃N | 90 - 94 | [1] |
| Gabriel-Cromwell Reaction | Alkyl cinnamate-derived haloamines, K₂CO₃ | 83 - 97 (for N-Ts) | [1] |
| Asymmetric Aziridination (Wulff's AZ) | Imine, Ethyl diazoacetate, Chiral catalyst | 69 - 91 | [3] |
| From 2H-Azirines (Kinetic Resolution) | Racemic 2H-azirine-2-carboxylate, CuTC, Ligand, Reducing agent | 44 - 51 | [6] |
Experimental Protocols
Protocol 1: Synthesis from L-Serine Methyl Ester (Illustrative Amino Alcohol Route)
This protocol is a representative example of the synthesis starting from an amino alcohol.
-
Protection of the Amino Group: To a solution of L-serine methyl ester hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium bicarbonate. Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl) to protect the amino group. Stir until the reaction is complete (monitored by TLC).
-
Activation of the Hydroxyl Group: Dissolve the resulting N-Cbz-L-serine methyl ester in an anhydrous solvent like dichloromethane (DCM). Cool the solution to -50 °C. Add a base, such as triethylamine (Et₃N), followed by the dropwise addition of a solution of methanesulfonyl chloride (MsCl) or thionyl chloride (SOCl₂) in DCM to activate the hydroxyl group.
-
Cyclization: After the activation is complete, allow the reaction mixture to warm to room temperature. The intramolecular cyclization to form this compound will occur. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of this compound from an amino alcohol precursor.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones [mdpi.com]
Common side reactions in aziridine ring-opening and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during aziridine ring-opening experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the ring-opening of unsymmetrical aziridines?
A1: The most prevalent side reaction is the formation of regioisomeric products, arising from the nucleophilic attack at either the more substituted (C2) or less substituted (C3) carbon of the aziridine ring. Other common issues include low to no product yield, decomposition of the aziridine starting material or product during the reaction or purification, and in some cases, dimerization or polymerization of the highly reactive aziridine.[1]
Q2: My aziridine product is decomposing during silica gel chromatography. How can I prevent this?
A2: The acidic nature of standard silica gel can catalyze the ring-opening of the strained aziridine ring. To mitigate this, you can deactivate the silica gel by preparing a slurry of the silica in your chosen eluent system containing 1-3% triethylamine. Flush the column with this mixture before loading your sample. Alternatively, using a less acidic stationary phase like neutral or basic alumina can prevent decomposition.[2][3]
Q3: I am observing very low or no yield in my ring-opening reaction. What are the likely causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Poor Aziridine Activation: If you are using a non-activated aziridine (e.g., N-alkyl), it may not be sufficiently electrophilic. The use of a Lewis or Brønsted acid catalyst is often necessary to activate the aziridine. For N-activated aziridines (e.g., N-sulfonyl, N-acyl), the activating group may not be electron-withdrawing enough.[1][4]
-
Weak Nucleophile: The nucleophile may not be strong enough to open the aziridine ring efficiently. Consider using a more potent nucleophile or increasing its concentration.[1]
-
Catalyst Deactivation: If you are using a catalyst, it may be poisoned by impurities in your substrate, solvent, or from the atmosphere. Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere.[1]
-
Unfavorable Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. Systematically optimizing these parameters can improve the yield.
Q4: How can I prevent the polymerization of my aziridine during the reaction?
A4: Polymerization can be a significant side reaction, especially with highly reactive aziridines or under conditions that favor repeated nucleophilic attack. To minimize this, consider the following:
-
Lowering the Reaction Temperature: This can help to control the rate of reaction and disfavor polymerization.[1]
-
Using More Dilute Conditions: Reducing the concentration of the reactants can decrease the likelihood of intermolecular reactions that lead to polymerization.[1]
-
Controlling the Stoichiometry: Careful control of the nucleophile to aziridine ratio is crucial.
Troubleshooting Guides
Issue: Poor Regioselectivity (Mixture of C2 and C3 Attack Products)
This is one of the most common challenges in aziridine ring-opening chemistry. The regiochemical outcome is a delicate balance of steric and electronic effects, which can be influenced by several factors.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting logic for optimizing regioselectivity.
Quantitative Data on Regioselectivity
The choice of reactants and conditions can significantly influence the ratio of C2 to C3 ring-opened products. Below are some examples.
Table 1: Effect of N-Activating Group and Nucleophile on Regioselectivity
| N-Activating Group | Nucleophile | C2:C3 Ratio | Yield (%) | Reference |
| Tosyl (Ts) | NaN3 | >95:5 | 85 | [1] |
| Boc | NaN3 | 10:90 | 78 | [1] |
| Nosyl (Ns) | Thiophenol | >95:5 | 92 | [1] |
| Benzoyl (Bz) | Methanol (BF3·OEt2) | 80:20 | 88 | [5] |
Table 2: Screening of Protic Acids for Regioselective Opening of a γ-Keto Aziridine
| Protic Acid (1.0 equiv) | Solvent | Time (h) | Yield of C2 Product (%) |
| Acetic Acid | CH2Cl2 | 6 | <10 |
| Acetic Acid | 1,2-dichloroethane | 6 | 15 |
| Trifluoroacetic Acid (TFA) | Acetone/H2O (9:1) | 5 | 60 |
| Trifluoroacetic Acid (TFA) | Acetone/H2O (2:1) | 4 | 90 |
| Sulfuric Acid (1N) | Acetone/H2O (2:1) | 4 | 82 |
| Data adapted from a study on a specific 1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)oct-7-en-3-one substrate.[2] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Regioselective Ring-Opening with an Alcohol
This protocol describes the ring-opening of an N-tosylated aziridine at the more substituted carbon using methanol as a nucleophile, catalyzed by boron trifluoride etherate (BF3·OEt2).
Materials:
-
N-Tosyl-2-phenylaziridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol
-
Boron Trifluoride Etherate (BF3·OEt2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Tosyl-2-phenylaziridine (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add BF3·OEt2 (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add anhydrous methanol (5.0 mmol, 5.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), quench the reaction by slowly adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1,2-amino ether.[1]
Experimental Workflow for Catalyzed Aziridine Ring-Opening
Caption: General experimental workflow for catalyzed aziridine ring-opening.
Protocol 2: Brønsted Acid-Catalyzed Regioselective Ring-Opening with a Thiol
This protocol outlines a general procedure for the ring-opening of an N-activated aziridine with thiophenol, catalyzed by trifluoroacetic acid (TFA).
Materials:
-
N-Activated Aziridine (e.g., N-Tosyl, N-Boc)
-
Thiophenol
-
Trifluoroacetic Acid (TFA)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-activated aziridine (1.0 equiv) in the chosen anhydrous solvent.
-
Add thiophenol (1.1 equiv) to the solution.
-
Add TFA (e.g., 10 mol%) to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.[1]
Protocol 3: Deactivation of Silica Gel for Purification of Acid-Sensitive Aziridines
This protocol describes how to neutralize the acidic sites on silica gel to prevent the decomposition of sensitive aziridine products during column chromatography.
Materials:
-
Silica gel
-
Eluent system (e.g., hexanes/ethyl acetate)
-
Triethylamine (TEA)
Procedure:
-
Choose an appropriate eluent system for your compound based on TLC analysis.
-
Prepare the eluent system and add 1-3% (v/v) of triethylamine.
-
Prepare a slurry of the silica gel in this triethylamine-containing eluent.
-
Pack the chromatography column with the slurry as you normally would.
-
Before loading your sample, flush the packed column with at least one column volume of the triethylamine-containing eluent.
-
Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the triethylamine-containing eluent, collecting and analyzing fractions as usual.
Signaling Pathway/Logical Relationship Diagram
Factors Influencing Regioselectivity in Aziridine Ring-Opening
Caption: A diagram illustrating the key factors that influence the regioselectivity of nucleophilic attack on an unsymmetrical aziridine ring.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 3. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chiral Aziridine-2-Carboxylates
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chiral aziridine-2-carboxylates. These valuable synthetic intermediates are known for their potential instability, making their purification a critical and often challenging step. This guide provides troubleshooting advice and frequently asked questions in a user-friendly format to support your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of chiral aziridine-2-carboxylates, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | Decomposition on acidic silica gel.[1] | - Use a deactivated or neutral stationary phase such as basic alumina. - Perform a rapid purification using a short silica gel column to minimize contact time.[1] - Consider purification methods that do not involve silica gel if the compound is highly sensitive.[1] |
| Product is highly polar and strongly retained on the column. | - Increase the polarity of the mobile phase (e.g., higher percentage of ethyl acetate or methanol).[1] - Consider using a different stationary phase like reversed-phase silica.[1] | |
| Volatility of the compound. | - Ensure careful evaporation of solvents under reduced pressure at low temperatures.[1] | |
| Ring-opening of the aziridine. | - Avoid acidic conditions during workup and purification.[2] Use mild bases like sodium bicarbonate for neutralization. - For N-unsubstituted aziridines, which are less reactive, activation by an electrophile may be required for ring-opening, so ensure the absence of such activators.[3] | |
| Poor Separation of Enantiomers (Chiral HPLC) | Inappropriate chiral stationary phase (CSP). | - Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak®, or Pirkle-type). The choice of CSP is crucial and compound-dependent. |
| Incorrect mobile phase composition. | - Optimize the mobile phase by varying the ratio of hexane/isopropanol or other suitable solvents. Small changes can significantly impact resolution. | |
| Suboptimal temperature. | - Temperature control is crucial for achieving good resolution. Experiment with different column temperatures. | |
| Product Degradation During Purification | Presence of acidic impurities in solvents or on glassware. | - Use high-purity, distilled solvents. - Ensure all glassware is thoroughly cleaned and dried. |
| Prolonged exposure to heat. | - Perform purification steps at room temperature or below whenever possible. - Use a rotary evaporator at low temperature and moderate vacuum for solvent removal. | |
| Epimerization of Chiral Centers | Basic conditions during purification. | - Avoid strong bases. If a base is necessary, use a mild, non-nucleophilic base and minimize exposure time. |
| Presence of certain metal catalysts from the reaction mixture. | - Ensure complete removal of metal catalysts before purification, for example, by filtration through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying chiral aziridine-2-carboxylates?
A1: Flash column chromatography is a widely used and effective method for the purification of many chiral aziridine-2-carboxylates.[2][4] However, due to the sensitivity of the aziridine ring to acidic conditions, certain precautions are necessary. Using deactivated or neutral stationary phases like basic alumina, or a short pad of silica gel to minimize contact time, is often recommended to prevent ring-opening and decomposition.[1] For thermally stable compounds, distillation can be an alternative.[2] Crystallization is another excellent method for obtaining highly pure material if the compound is a solid.
Q2: My aziridine-2-carboxylate appears to be decomposing on the silica gel column. What can I do?
A2: Decomposition on silica gel is a common issue due to the acidic nature of standard silica.[1] To mitigate this, you can:
-
Use deactivated silica gel: This can be prepared by treating the silica gel with a solution of triethylamine in the eluent.
-
Switch to a neutral stationary phase: Basic alumina is a good alternative to silica gel for acid-sensitive compounds.[1]
-
Perform a rapid purification: Using a "short pad" of silica can minimize the contact time between your compound and the stationary phase, thus reducing decomposition.[1]
-
Consider alternative purification methods: If the compound is highly sensitive, methods like crystallization or preparative thin-layer chromatography (prep-TLC) might be more suitable.
Q3: How can I improve the separation of my enantiomers by chiral HPLC?
A3: Achieving good separation of enantiomers on a chiral HPLC system often requires careful optimization of several parameters. The selection of the appropriate chiral stationary phase (CSP) is the most critical factor.[1] If the resolution is poor, consider screening different types of CSPs. Additionally, optimizing the mobile phase composition, flow rate, and column temperature can significantly improve separation. For instance, adjusting the percentage of the alcohol modifier (like isopropanol or ethanol) in the mobile phase is a common strategy.
Q4: My N-H-aziridine-2-carboxylate seems to be unstable during workup. What precautions should I take?
A4: While N-H aziridine-2-carboxylates are generally considered bench-stable, they can be susceptible to degradation under harsh conditions.[5][6] Exposure to strong acids or high temperatures should be avoided. During aqueous workup, use mild conditions and avoid strong acids for neutralization; a saturated solution of sodium bicarbonate is a good choice. When concentrating the product, use a rotary evaporator at a low temperature and moderate vacuum to prevent thermal decomposition.
Q5: Can I use flash chromatography for the purification of N-H-(S)-aziridine-2-carboxylates?
A5: Yes, flash chromatography can be used, but with caution. It is advisable to use a deactivated or neutral silica gel. A "short pad" of silica can also be effective to minimize contact time and potential degradation.[1] The choice of eluent is typically a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate or diethyl ether.
Quantitative Data Summary
The following tables summarize representative data for the purification of chiral aziridine-2-carboxylates, highlighting the yields and stereoselectivity achieved.
Table 1: Purification of N-H-Aziridine-2-Carboxylates via Copper-Hydride Catalyzed Reductive Kinetic Resolution
| 2H-Azirine Substrate (Ar) | Ligand | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Phenyl | (R,R)-Ph-BPE | 45 | >20:1 | 94 |
| 4-MeO-Ph | (R,R)-Ph-BPE | 46 | >20:1 | 93 |
| 4-Cl-Ph | (R,R)-Ph-BPE | 48 | >20:1 | 92 |
| 2-Naphthyl | (R,R)-Ph-BPE | 42 | >20:1 | 91 |
| Data compiled from representative examples in the literature.[7] |
Table 2: Purification of Aziridines from Aminocatalytic Enantioselective Aziridination of N-Tosyl Imines
| Imine (R) | Phenacyl Bromide (Ar) | Catalyst (mol%) | Yield (%) | trans/cis Ratio | e.e. (%) |
| Ph | Ph | 20 | 85 | 94:6 | 92 |
| 4-MeC₆H₄ | Ph | 20 | 88 | 95:5 | 93 |
| 4-ClC₆H₄ | Ph | 20 | 82 | 93:7 | 90 |
| Ph | 4-BrC₆H₄ | 20 | 86 | 92:8 | 91 |
| Data synthesized from representative examples in the literature.[4] |
Experimental Protocols
Protocol 1: General Flash Chromatography Protocol for an N-H-Aziridine-2-Carboxylate
-
Column Packing:
-
Dry-pack a glass column with silica gel (or basic alumina for acid-sensitive compounds).
-
Equilibrate the column with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved product onto a small amount of celite or silica gel.
-
Carefully remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Gently add the dry powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure at low temperature.
-
Protocol 2: General Procedure for Chiral HPLC Analysis
-
System Preparation:
-
Select an appropriate chiral stationary phase (CSP) column (e.g., Chiralpak® ID).
-
Prepare the mobile phase with HPLC-grade solvents (e.g., n-Hexane/2-Propanol).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[8]
-
-
Sample Preparation:
-
Dissolve a small amount of the purified aziridine-2-carboxylate in the mobile phase to a concentration of approximately 1 mg/mL.[8]
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 10 µL) of the prepared sample.[8]
-
Run the analysis and record the chromatogram.
-
Determine the retention times for both enantiomers and calculate the enantiomeric excess (e.e.) based on the peak areas.
-
Visualizations
Caption: General experimental workflow for the purification and analysis of chiral aziridine-2-carboxylates.
Caption: Troubleshooting guide for low product recovery during chromatographic purification.
References
Challenges and solutions for scaling up aziridination reactions
Technical Support Center: Scaling Up Aziridination Reactions
Welcome to the technical support center for the scalability of aziridination reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning aziridination reactions from the lab bench to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), comparative data, and detailed experimental protocols to address common challenges.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the scale-up of your aziridination reaction.
Issue 1: Reaction Yield is Significantly Lower on a Larger Scale
-
Question: My small-scale (mmol) aziridination reaction gives an excellent yield, but when I scaled it up to a multi-gram or kilogram scale, the yield dropped dramatically. What are the potential causes and how can I troubleshoot this?
-
Answer: A drop in yield upon scale-up is a common problem and can be attributed to several factors that are less pronounced at the lab scale. A systematic approach is needed to identify the root cause.[1][2]
-
Probable Causes & Solutions:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can cause side reactions or decomposition of sensitive reagents and products.[3]
-
Solution: Improve agitation by using an appropriate stirrer (e.g., overhead mechanical stirrer) and reactor geometry. Consider a reactor with a jacket for better temperature control. A slower, controlled addition of the limiting reagent is crucial to manage the reaction exotherm.[3]
-
-
Catalyst Deactivation: The catalyst may be deactivating over the longer reaction times or higher temperatures sometimes seen in scaled-up processes.[4][5]
-
Solution: Perform catalyst screening to find a more robust catalyst for your specific substrate. It might be necessary to increase the catalyst loading or use a continuous addition of the catalyst.[6] For heterogeneous catalysts, issues like sintering or leaching of the active metal can occur; consider catalyst regeneration protocols if applicable.[4]
-
-
Reagent and Solvent Quality: Impurities in reagents or solvents that are negligible on a small scale can become significant at a larger scale, poisoning the catalyst or participating in side reactions.
-
Instability of Nitrene Precursor: Diazo compounds or organic azides used as nitrene precursors can be unstable, especially at elevated temperatures or on a large scale, posing safety risks and leading to inconsistent results.[3][8][9]
-
Solution: Use a more stable nitrene source if possible. For potentially explosive reagents like tosyl azide, consider in-situ generation and use in a flow process to minimize the amount of hazardous material present at any one time.[3]
-
-
-
Issue 2: Product Decomposition During Work-up and Purification
-
Question: I am losing a significant portion of my aziridine product during the work-up or column chromatography. My TLC of the crude reaction mixture looks clean, but the isolated yield is poor. What is happening?
-
Answer: The three-membered aziridine ring is strained and can be susceptible to ring-opening, especially if it is "activated" (e.g., N-sulfonyl or N-acyl aziridines).[1][10] This is often catalyzed by acidic conditions.[1][7]
-
Probable Causes & Solutions:
-
Acidic Work-up Conditions: Using an acidic wash to quench the reaction can lead to immediate ring-opening of the product.
-
Acidic Stationary Phase in Chromatography: Standard silica gel is acidic and is a very common cause of aziridine decomposition.[1][10]
-
Prolonged Purification Time: The longer the aziridine is in contact with the stationary phase or in solution, the more likely it is to decompose.[7][10]
-
Solution: Streamline the purification process. Consider alternative purification methods such as crystallization or distillation if the product's properties allow.[11]
-
-
Thermal Instability: Concentrating the product at elevated temperatures can cause decomposition.
-
Solution: Remove the solvent under reduced pressure at low temperatures.[7]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when scaling up aziridination reactions?
-
A1: The main safety concerns revolve around the nitrene source and the thermal stability of the reaction.
-
Organic Azides and Diazo Compounds: Many of these are thermally unstable and can be shock-sensitive, posing a significant explosion risk, especially in large quantities.[3][8][9] Always assess the thermal stability of your reagents using techniques like Differential Scanning Calorimetry (DSC).[3] Follow the "Rule of Six," which suggests having at least six carbon atoms per energetic functional group (like azide or diazo) to improve stability.[9] Never use metal spatulas with azides, as this can form highly explosive heavy metal azides.[9][12]
-
Reaction Exotherm: Aziridination reactions are often exothermic. On a large scale, this heat can accumulate, leading to a runaway reaction. Ensure the reactor has adequate cooling capacity and that reagents are added slowly and in a controlled manner.[3]
-
-
-
Q2: How do I choose the right catalyst for a large-scale aziridination?
-
A2: Catalyst selection for scale-up depends on several factors beyond just initial yield:
-
Cost and Availability: Noble metal catalysts like those based on rhodium can be prohibitively expensive for large-scale production.[13][14] Consider more abundant and less expensive metals like copper or iron if they provide acceptable results.[15][16][17]
-
Robustness and Turnover Number: The ideal catalyst should be stable under the reaction conditions for an extended period and have a high turnover number, meaning a small amount of catalyst can produce a large amount of product.
-
Ease of Removal: After the reaction, the catalyst must be removed from the product. Heterogeneous catalysts can be filtered off, which is a significant advantage at scale. For homogeneous catalysts, consider ease of removal through extraction or crystallization of the product.
-
-
-
Q3: My aziridination reaction is sluggish with a sterically hindered olefin. How can I improve the reaction rate and yield?
-
A3: Steric hindrance around the double bond can significantly slow down the reaction.[6] To overcome this, you can:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. However, this must be balanced against the stability of the reactants, catalyst, and product.[6]
-
Increase Catalyst Loading: For very challenging substrates, increasing the catalyst loading may be necessary to achieve a reasonable reaction rate.[6]
-
Change the Catalyst: Some catalysts are better suited for bulky substrates. For example, certain rhodium or cobalt porphyrin catalysts have shown effectiveness with hindered olefins.[6]
-
Prolong Reaction Time: These reactions simply may require more time to reach completion. Monitor the reaction progress closely to determine the optimal time.[6]
-
-
-
Q4: Can I run my aziridination reaction in a more environmentally friendly solvent?
-
A4: While many aziridination protocols use chlorinated solvents like dichloromethane, there is a growing interest in greener alternatives. The choice of solvent can significantly impact reaction efficiency and selectivity.[18][19] Some manganese-porphyrin catalyst systems have been shown to work in water or buffered aqueous solutions.[20] A solvent screen is often necessary when adapting a procedure for scale-up, and this provides an opportunity to test more sustainable options.
-
Data Presentation
Table 1: Comparison of Catalyst Performance in the Aziridination of Styrene
| Catalyst System | Catalyst Loading (mol%) | Olefin/Nitrene Source Ratio | Yield (%) | Reaction Time | Reference |
| (py)₂CuCl₂ / PhI=NTs | 1 | 1:1 | >90 | > 2 min | [15] |
| [Rh₂(esp)₂] / DPH | 0.5 - 1 | 1:1.2 | 80-99 | 2.5 h | [21] |
| Fe(OAc)₂ / 1,10-phenanthroline | 5 | 1:1.2 | 89 (gram scale) | Not Specified | [17] |
| Mn-Porphyrin / Chloramine-T (in water) | 10 | 10:1 | up to 93 | 24 h | [20] |
Note: Yields and conditions are substrate-dependent and may vary. This table is for comparative purposes with a reactive olefin like styrene.
Experimental Protocols
Protocol: Scalable Rhodium-Catalyzed N-H Aziridination of an Unactivated Olefin
This protocol is adapted from literature procedures for the direct N-H aziridination using a robust rhodium catalyst and a stable hydroxylamine-based aminating agent.[21]
Materials:
-
Olefin (e.g., (Z)-cyclooctene) (1.0 eq)
-
Dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate), [Rh₂(esp)₂] (0.5 mol%)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)
-
Pyridine (1.2 eq)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
Procedure:
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel, add the olefin and the Rh₂(esp)₂ catalyst.
-
Solvent Addition: Under a positive pressure of nitrogen, add anhydrous HFIP to the reactor to achieve a desired concentration (e.g., 0.4 M with respect to the olefin).
-
Reagent Preparation: In a separate flask, carefully dissolve the hydroxylamine-O-sulfonic acid (HOSA) and pyridine in HFIP. Caution: HOSA is corrosive. Handle with appropriate personal protective equipment.
-
Controlled Addition: Transfer the HOSA/pyridine solution to the dropping funnel. Begin stirring the olefin/catalyst mixture in the reactor and ensure the temperature is stable (typically room temperature). Add the HOSA solution dropwise to the reactor over a period of 1-2 hours. Monitor the internal temperature to ensure there is no significant exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or LC-MS until the starting olefin is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture if necessary and slowly quench by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature. The crude product can be purified by column chromatography on neutral or basic alumina to afford the pure N-H aziridine.[7]
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield aziridination reactions during scale-up.
Caption: Decision tree for preventing product decomposition during purification.
Caption: Simplified reaction pathway highlighting potential points of failure during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. CN102627594A - Preparation method of waterless aziridine compound - Google Patents [patents.google.com]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ac.uni-wuppertal.de [ac.uni-wuppertal.de]
- 16. A practical, fast, and high-yielding aziridination procedure using simple Cu(II) complexes containing N-donor pyridine-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent- and temperature-dependent functionalisation of enantioenriched aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Stereoselective Aziridination
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for stereoselective aziridination. This resource is designed to provide troubleshooting guidance, detailed protocols, and answers to frequently asked questions (FAQs) to assist in optimizing your synthetic routes toward chiral aziridines. Aziridines are critical building blocks in organic synthesis, particularly for the development of novel therapeutics.[1] Achieving high stereoselectivity is often a significant challenge.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for stereoselective aziridination?
A1: The most prominent and widely used catalysts for stereoselective aziridination are based on transition metals such as copper (Cu), rhodium (Rh), and iron (Fe).[2] Chiral ligands, like bis(oxazolines) (BOX) for copper systems and chiral carboxylates for rhodium systems, are crucial for inducing enantioselectivity.[3][4] Ruthenium (Ru) and cobalt (Co) porphyrin complexes have also demonstrated high efficacy, particularly for the aziridination of challenging unactivated alkenes.[1][5][6]
Q2: How do I choose the appropriate nitrene source for my reaction?
A2: The choice of nitrene precursor is critical and depends on the catalyst system and substrate.
-
Iminoiodinanes , such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), are widely used with copper and rhodium catalysts but produce a stoichiometric amount of iodobenzene byproduct.[6][7]
-
Organic azides (e.g., tosyl azide) are atom-economical alternatives that release dinitrogen as the only byproduct.[6] They are often used in cobalt-porphyrin and photocatalytic systems.[2][6]
-
Sulfamates and Hydroxylamine Derivatives are considered "clean" nitrogen sources and are particularly effective in rhodium and iron-catalyzed reactions, often activated by an oxidant like PhI(OAc)₂.[2]
-
Chloramine-T can be used, sometimes under phase-transfer catalysis, but may require hazardous dehydration procedures.[2][7]
Q3: What are the main competing side reactions in aziridination?
A3: Common side reactions that can lower the yield of the desired aziridine include:
-
Allylic C-H Amination: The metal nitrenoid may insert into an allylic C-H bond instead of adding across the double bond.[8]
-
Diaryldiazene Formation: This occurs from the self-coupling of aniline precursors when they are used as the nitrogen source.[8]
-
Catalyst Dimerization/Deactivation: The active catalyst can sometimes form inactive dimers or decompose under the reaction conditions.
-
Olefin Polymerization: This can be an issue with electron-rich or reactive olefins, particularly under acidic conditions.[8]
-
Ring-Opening of the Aziridine Product: The formed aziridine can be susceptible to nucleophilic ring-opening, especially under acidic workup conditions.[9][10]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Yield of the Desired Aziridine
Q: My aziridination reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?
A: This is a common problem that can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity or Deactivation: The catalyst may be inactive due to improper handling, storage, or decomposition during the reaction.
-
Solution: Use a freshly prepared or purchased catalyst. For air- and moisture-sensitive catalysts, ensure preparation and reaction setup are performed under a strictly inert atmosphere (e.g., using a Schlenk line or glovebox).[3][9] Consider screening different catalysts known to be effective for your substrate class. For example, planar chiral rhodium indenyl catalysts have shown high efficacy for challenging unactivated terminal alkenes.[11][12]
-
-
Sub-Optimal Reaction Conditions: The chosen temperature, solvent, or concentration may not be ideal for your specific substrate-catalyst pairing.
-
Solution: Systematically screen reaction parameters. Lowering the reaction temperature can sometimes suppress side reactions like C-H amination.[8] The solvent choice is critical; for instance, switching from toluene to a more polar solvent like dichloromethane (DCM) or acetonitrile (MeCN) can significantly impact yield and selectivity.[13][14]
-
-
Poor Substrate Reactivity: The alkene may be sterically hindered or electron-deficient, making it less reactive toward the electrophilic nitrene intermediate.
-
Compromised Reagents: The nitrene source or oxidant may have degraded, or their addition method could be promoting side reactions.
Below is a logical workflow to diagnose and solve low-yield issues.
Issue 2: Poor Stereoselectivity (Enantio- or Diastereoselectivity)
Q: My reaction is producing the aziridine, but with low enantiomeric excess (ee) or diastereomeric ratio (dr). How can I improve the stereoselectivity?
A: Achieving high stereoselectivity is a nuanced challenge that depends heavily on the interplay between the catalyst, ligand, substrate, and reaction conditions.
-
Poorly Matched Chiral Ligand/Catalyst: The chiral ligand is the primary source of stereocontrol. Its structure may not be optimal for differentiating the prochiral faces of your specific alkene.
-
Incorrect Solvent or Temperature: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.[14] Temperature also plays a key role; lower temperatures generally lead to higher selectivity by better differentiating the energetic pathways to the stereoisomers.[13]
-
Background Uncatalyzed Reaction: A non-selective background reaction occurring without the chiral catalyst can erode the overall enantioselectivity.
-
Solution: Ensure the reaction does not proceed in the absence of the chiral catalyst. If it does, lowering the temperature or catalyst loading might favor the catalyzed pathway.
-
-
Nitrene Source Influence: The nature of the N-substituent on the nitrene precursor can influence stereoselectivity.
-
Solution: Compare different nitrene sources. For example, in copper-catalyzed aziridination of styrene, switching from PhI=NTs (tosyl) to PhI=NNs (nosyl) can impact the enantiomeric excess.[16]
-
The following table summarizes data for the copper-catalyzed asymmetric aziridination of styrene, illustrating the impact of reaction parameters on yield and enantiomeric excess (ee).
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Ph-BOX | CH₂Cl₂ | 25 | 81 | 63 | [3] |
| 2 | t-Bu-BOX | CH₂Cl₂ | 25 | 75 | 94 | [3] |
| 3 | t-Bu-BOX | Toluene | 25 | 68 | 85 | [3] |
| 4 | t-Bu-BOX | MeCN | 25 | 85 | 90 | [16] |
Conditions: Styrene, Cu(I)OTf (5 mol%), Ligand (5.5 mol%), PhI=NTs (1.1 equiv).
This diagram illustrates how key parameters influence reaction outcomes.
Key Experimental Protocols
Protocol 1: Copper-Catalyzed Asymmetric Aziridination of Styrene
This protocol details a general method for the enantioselective aziridination of styrene using a copper(I)/bis(oxazoline) catalyst system.[3]
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈) (5.0 mol%)
-
(R,R)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (t-Bu-BOX ligand) (5.5 mol%)
-
Styrene (1.0 equiv)
-
[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Schlenk flasks, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the t-Bu-BOX ligand (0.055 mmol) in anhydrous CH₂Cl₂ (5.0 mL). Add CuOTf·0.5C₇H₈ (0.050 mmol) to the ligand solution. Stir the mixture at room temperature for 1-2 hours until the solution becomes homogeneous.[3]
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve styrene (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL).
-
Reaction Execution: Transfer the prepared catalyst solution to the styrene solution via cannula. Add PhI=NTs (1.1 mmol) to the reaction mixture in one portion.[3]
-
Monitoring: Stir the reaction at room temperature (25 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-tosylaziridine.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Rhodium-Catalyzed Aziridination with a Sulfamate Ester
This protocol describes a rhodium-catalyzed aziridination using a sulfamate ester as the nitrogen source and PhI(OAc)₂ as the oxidant.[2]
Materials:
-
Dirhodium(II) tetrakis(trifluoroacetylacetonate) (Rh₂(tfacam)₄) (1-2 mol%)
-
Olefin (e.g., trans-β-methylstyrene) (1.0 equiv, 0.5 mmol)
-
2,2,2-Trichloroethyl sulfamate (H₂NSO₃CH₂CCl₃) (1.1 equiv, 0.55 mmol)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂) (1.1 equiv)
-
Magnesium oxide (MgO) (2.0 equiv)
-
Anhydrous Benzene
-
Schlenk tube, magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add Rh₂(tfacam)₄ (1-2 mol%), the olefin (0.5 mmol), H₂NSO₃CH₂CCl₃ (0.55 mmol), and MgO (2.0 equiv).[2]
-
Solvent Addition: Add anhydrous benzene to achieve a 0.5 M concentration with respect to the olefin.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add PhI(OAc)₂ (1.1 equiv) to the stirred suspension.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
| Entry | Olefin | Catalyst Loading (mol%) | Yield (%) |
| 1 | trans-β-methylstyrene | 1 | 85 |
| 2 | cis-β-methylstyrene | 1 | 78 |
| 3 | Styrene | 1 | 82 |
| 4 | 4-Chlorostyrene | 1 | 75 |
| 5 | 1-Octene | 2 | 65 |
| 6 | Cyclohexene | 2 | 70 |
Data sourced from a representative Rh₂(tfacam)₄ catalyzed system.[2]
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in transition metal-catalyzed N -atom transfer reactions of azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Solvent- and temperature-dependent functionalisation of enantioenriched aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rh2(II)-Catalyzed Intermolecular N-Aryl Aziridination of Olefins using Nonactivated N-Atom Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
How to prevent racemization during aziridine synthesis and reactions
Welcome to the Technical Support Center for Stereoselective Aziridine Synthesis and Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to racemization and stereocontrol during the synthesis and subsequent reactions of chiral aziridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiopure aziridines?
A1: The main pathways to chiral aziridines involve the stereoselective transfer of a nitrogen source to an alkene or a carbon source to an imine.[1] Key strategies include:
-
Catalytic Asymmetric Aziridination: This is one of the most powerful methods, utilizing a chiral catalyst (often based on rhodium, copper, or ruthenium) to control the stereochemical outcome of the reaction between an alkene and a nitrene precursor.[2][3]
-
Substrate-Controlled Diastereoselective Aziridination: This approach leverages the existing stereochemistry within the substrate, such as a chiral auxiliary or a directing group like a hydroxyl group, to guide the facial selectivity of the aziridination.[4] Chelation control, for instance, can lead to highly diastereoselective outcomes.[4]
-
Aza-Darzens Reaction: This involves the reaction of an imine with an α-haloester or related compound to form an aziridine.[5] The use of chiral auxiliaries or catalysts can render this reaction enantioselective.[6]
Q2: How does the choice of catalyst influence the enantioselectivity of an aziridination reaction?
A2: The catalyst is paramount in achieving high enantioselectivity. The chiral ligand coordinated to the metal center creates a chiral environment that differentiates between the two faces of the approaching alkene. The structure of the ligand, including its steric bulk and electronic properties, dictates the facial selectivity and, therefore, the enantiomeric excess (ee) of the aziridine product. For example, copper complexes with bis(oxazoline) ligands and rhodium(II) carboxylates with chiral ligands are widely used and have shown excellent results.[7][8]
Q3: What is the difference between an "activated" and a "non-activated" aziridine, and how does this affect their reactivity and stability towards racemization?
A3: The distinction lies in the substituent on the aziridine nitrogen:
-
Activated Aziridines: These have an electron-withdrawing group (e.g., sulfonyl, acyl) on the nitrogen. This makes the aziridine ring more electrophilic and susceptible to ring-opening by nucleophiles.[9] The nitrogen lone pair is less basic, which can influence the mechanism of ring-opening, particularly in the presence of Lewis acids.
-
Non-Activated Aziridines: These possess electron-donating groups (e.g., alkyl, aryl) on the nitrogen. They are generally less reactive and often require activation by a Lewis or Brønsted acid to facilitate nucleophilic attack.[9] This activation forms a reactive aziridinium ion intermediate.
The nature of the N-substituent significantly impacts the conditions required for ring-opening and can influence the potential for racemization. For instance, N-acylaziridines can undergo acid-mediated isomerization to oxazolines, which can be a pathway for loss of stereochemical information.[10]
Q4: Can purification methods affect the stereochemical integrity of chiral aziridines?
A4: Yes, purification can be a critical step where racemization or decomposition occurs. The acidic nature of standard silica gel can cause the degradation or ring-opening of sensitive aziridines, including some N-H and N-Ts (tosyl) iodoaziridines.[11] It is often advisable to use a more neutral stationary phase like basic or neutral alumina, or to buffer the eluent with a small amount of a non-nucleophilic base (e.g., triethylamine) when using silica gel.[12]
Troubleshooting Guides
Problem 1: Low Enantioselectivity or Diastereoselectivity in Aziridination Synthesis
Q: My catalytic asymmetric aziridination is resulting in a low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the potential causes and how can I improve the selectivity?
A: Low stereoselectivity can stem from several factors related to the catalyst, reaction conditions, and substrate. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst/Ligand Issues | Purity and Handling: Ensure the chiral ligand and metal precursor are of high purity and handled under an inert atmosphere if sensitive to air or moisture. Catalyst Formation: If preparing the catalyst in situ, ensure complete complex formation. The ligand-to-metal ratio can be critical. |
| Reaction Temperature | Optimize Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, thereby enhancing selectivity. However, excessively low temperatures may halt the reaction. A temperature screening is advisable. For example, some rhodium-catalyzed aziridinations show improved ee at -15 °C. |
| Solvent Effects | Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Screen a range of solvents (e.g., toluene, dichloromethane, acetonitrile, THF) to find the optimal medium for your specific catalyst system and substrate.[7] |
| Substrate Effects | Protecting Groups: The size and electronic nature of protecting groups on the substrate can influence the outcome. A bulky protecting group might hinder the desired approach of the reagent, leading to lower selectivity.[4] Substrate Purity: Ensure the starting alkene is pure and free from isomers or impurities that could react non-selectively. |
| Reaction Mechanism | Stepwise vs. Concerted Pathways: A stepwise mechanism involving a rotatable intermediate can lead to a loss of stereochemical information. Conditions that favor a concerted pathway are generally preferred for stereospecific reactions. |
The following table summarizes representative data on the performance of Copper/Bis(oxazoline) catalysts in the aziridination of various olefins, highlighting the impact of ligand structure and solvent on the enantiomeric excess.
| Catalyst Ligand (R group) | Olefin | Solvent | Yield (%) | ee (%) | Reference |
| Phenyl | Methyl Cinnamate | Benzene | 63 | 94 | [7] |
| Phenyl | tert-Butyl Cinnamate | Benzene | 60 | 97 | [7] |
| tert-Butyl | Styrene | Styrene (neat) | 85 | 63 | [7] |
| Phenylmethyl | Styrene | Acetonitrile | - | 6 | [7] |
| Phenylmethyl | Styrene | Benzene | - | 57 | [7] |
Problem 2: Loss of Stereochemical Purity During Aziridine Reactions (Ring-Opening)
Q: I have an enantiopure aziridine, but I am observing racemization or loss of stereospecificity during a subsequent nucleophilic ring-opening reaction. Why is this happening and what can be done to prevent it?
A: The ring-opening of aziridines is typically a stereospecific S(_N)2 process, resulting in inversion of configuration at the center of attack.[9] However, racemization can occur under certain conditions, particularly with acid catalysis.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Formation of Aziridinium Ion | Lewis/Brønsted Acid Catalysis: Strong acids can protonate or coordinate to the aziridine nitrogen, forming a symmetrical or rapidly equilibrating aziridinium ion. This can lead to a loss of regioselectivity and stereochemical information as the reaction may proceed through an S(_N)1-like mechanism. Recommendation: Minimize the amount of acid catalyst or use a milder Lewis acid. The choice of Lewis acid can be critical for maintaining stereointegrity.[13][14] |
| Substrate Racemization | Equilibrating Intermediates: In some Lewis acid-mediated reactions, the starting aziridine can partially racemize before the ring-opening occurs. This is due to the coordination of the Lewis acid to the nitrogen, which makes the C-N bonds more labile. Recommendation: The addition of quaternary ammonium salts has been shown to suppress this racemization pathway in certain cases. |
| Reaction Mechanism (S(_N)1 vs. S(_N)2) | Substrate Structure: Aziridines with substituents that can stabilize a carbocation (e.g., phenyl) are more prone to S(_N)1-type ring-opening under acidic conditions, which can lead to racemization. Recommendation: For such substrates, favor neutral or basic conditions for the ring-opening if possible. If acidic conditions are required, screen different acids and solvents to find conditions that favor the S(_N)2 pathway. |
| Nature of the Nucleophile | Hard vs. Soft Nucleophiles: The nature of the nucleophile can influence the transition state. While generally stereospecific, highly reactive or "hard" nucleophiles under forcing conditions might promote alternative, non-stereospecific pathways. |
The stereochemical outcome of aziridine ring-opening is highly dependent on the substrate and reaction conditions.
| Aziridine Type | Reaction Conditions | Nucleophile | Predominant Mechanism | Stereochemical Outcome | Reference |
| N-Tosyl, 2-Aryl | Lewis Acid (e.g., Cu(OTf)(_2)) | Alcohols | S(_N)2-type | Inversion of configuration | [14] |
| N-Tosyl, 2-Aryl | Zn(II) Halides | Halide | S(_N)2-type | Inversion, but partial racemization possible | |
| Non-activated, 2-Alkyl | Acidic (e.g., H(_2)) | Water | S(_N)2-type | Inversion at the less substituted carbon | [9] |
| Non-activated, 2-Aryl | Acidic (e.g., H(_2)) | Water | S(_N)1/S(_N)2 borderline | Mixture, potential for racemization | [9] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Asymmetric Aziridination
This protocol is a general guideline for the aziridination of styrenyl olefins using a chiral dirhodium(II) tetracarboxylate catalyst.
Materials:
-
Chiral Dirhodium(II) Catalyst (e.g., Rh(_2)(S-TFPTTL)(_4)) (0.1-1 mol%)
-
Olefin (1.0 equiv)
-
Sulfamate (e.g., p-tBu-phenylsulfamate) (1.1 equiv)
-
Oxidant (e.g., PhI(OPiv)(_2)) (1.2 equiv)
-
Additive (e.g., Pentafluorobenzoic acid) (if required)
-
Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add the chiral dirhodium(II) catalyst to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the olefin, sulfamate, and any solid additives to the vial.
-
Add anhydrous toluene to achieve the desired concentration (e.g., 0.1 M).
-
Cool the reaction mixture to the desired temperature (e.g., -15 °C) using a cryostat.
-
Add the oxidant portion-wise or as a solution in toluene over a period of time.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated solution of Na(_2)S(_2)O(_3)).
-
Warm the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., on neutral alumina) to afford the chiral aziridine.
Protocol 2: Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless AA reaction provides syn-1,2-amino alcohols, which can be seen as products from the formal hydrolysis of an intermediate aziridine.
Materials:
-
Potassium Osmate(VI) Dihydrate (K(_2)OsO(_4)·2H(_2)O) (4 mol%)
-
Chiral Ligand (e.g., (DHQ)(_2)PHAL or (DHQD)(_2)PHAL) (5 mol%)
-
Nitrogen Source (e.g., Chloramine-T trihydrate) (3.0 equiv)
-
Olefin (1.0 equiv)
-
Solvent system (e.g., n-propanol/water 1:1)
Procedure:
-
To a stirred solution of the chiral ligand in the n-propanol/water solvent system at room temperature, add the potassium osmate(VI) dihydrate. Stir until the catalyst is fully dissolved.
-
Add the nitrogen source (e.g., Chloramine-T) and stir for another 5-10 minutes.
-
Add the olefin to the reaction mixture.
-
Stir vigorously at room temperature for the required time (typically 6-24 hours), monitoring by TLC.
-
Upon completion, add sodium sulfite and stir for an additional hour to quench the reaction.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiopure vicinal amino alcohol.[15][16][17]
Visualizations
Caption: A decision workflow for selecting and optimizing a stereoselective aziridination strategy.
Caption: Mechanistic pathways showing desired stereospecific ring-opening versus racemization pathways.
References
- 1. Reagent- and chelation-controlled diastereoselective aziridination of electron-rich alkenes by 3-acetoxyamino-2-(1-hydroxy-2,2-dimethylprop-1-yl)-quinazolin-4(3H)-one - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Reagent- and chelation-controlled diastereoselective aziridination of electron-rich alkenes by 3-acetoxyamino-2-(1-hydroxy-2,2-dimethylprop-1-yl)-quinazolin-4(3H)-one - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Darzens Reaction [organic-chemistry.org]
- 6. Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. benchchem.com [benchchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Lewis acid catalyzed S(N)2-type ring opening of N-activated aziridines with electron-rich arenes/heteroarenes. | Semantic Scholar [semanticscholar.org]
- 14. home.iitk.ac.in [home.iitk.ac.in]
- 15. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Regioselectivity in Aziridine Opening
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in aziridine opening reactions. Below you will find a series of frequently asked questions (FAQs) and a troubleshooting guide to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the ring-opening of unsymmetrical aziridines?
A1: The regioselectivity of aziridine ring-opening is a complex issue influenced by a combination of electronic effects, steric hindrance, the nature of the activating group on the nitrogen atom, the properties of the nucleophile, and the reaction conditions, including the catalyst and solvent system.[1] The interplay of these factors dictates whether the nucleophile attacks the more substituted (C2) or less substituted (C3) carbon of the aziridine ring.[1]
Q2: My reaction is producing a mixture of regioisomers. How can I favor nucleophilic attack at the more substituted carbon (C2)?
A2: To favor attack at the more substituted carbon (C2), which is often the kinetic product, consider the following strategies:
-
Electronic Effects: Utilize an aziridine with a substituent at C2 that can stabilize a partial positive charge, such as a phenyl or vinyl group, especially under acidic conditions.[2] Strong electron-withdrawing groups on the aziridine nitrogen can also promote attack at the more substituted carbon.[3]
-
Catalyst Choice: The use of a Brønsted or Lewis acid catalyst can promote the formation of an aziridinium ion, which directs the nucleophile to the more substituted carbon that can better stabilize the positive charge.[1][4]
-
Nucleophile Selection: "Hard" nucleophiles, such as alcohols and amines, tend to favor attack at the more electrophilic, and often more substituted, carbon.[2]
Q3: How can I achieve regioselective attack at the less substituted carbon (C3)?
A3: Directing the nucleophile to the less substituted carbon (C3), which is typically the thermodynamic product, can be achieved through these approaches:
-
Steric Hindrance: Employing bulky nucleophiles will lead to preferential attack at the sterically less hindered C3 position.[1]
-
Reaction Conditions: Under basic or neutral conditions, the ring-opening of N-activated aziridines generally follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.[2] Allowing the reaction to proceed for a longer duration or at a higher temperature can sometimes favor the formation of the more thermodynamically stable product.[1]
-
N-Activating Group: The choice of the N-activating group can influence the steric environment around the aziridine ring, thereby directing the nucleophile to the less substituted carbon.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact regioselectivity.[1][5] In some cases, solvent choice alone can control the site of nucleophilic attack.[5]
Q4: I am experiencing poor reactivity and low yields in my aziridine ring-opening reaction. What are the potential causes and solutions?
A4: Low reactivity and yields can stem from several factors:
-
Aziridine Activation: Non-activated aziridines, particularly those with electron-donating groups on the nitrogen, are generally less reactive.[1] Activating the aziridine with a suitable electron-withdrawing group or using a catalyst is often necessary.[1]
-
Nucleophile Strength: The strength of the nucleophile is critical. If you are using a weak nucleophile, consider using a more potent one or increasing its concentration.[1]
-
Reaction Conditions: Inadequate temperature or reaction time can lead to low conversion. Some reactions may require heating to proceed at a reasonable rate.[1]
-
Catalyst Deactivation: If a catalyst is being used, ensure it is not being poisoned by impurities in the starting materials or solvent.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low regioselectivity and other common issues in aziridine opening reactions.
| Problem | Potential Cause | Suggested Solution |
| Low Regioselectivity | 1. Competing electronic and steric effects. | 1. Modify the N-activating group to alter the electronic bias.[1] |
| 2. Inappropriate choice of N-activating group. | 2. For C2 attack, consider harder nucleophiles; for C3 attack, consider bulkier nucleophiles.[1] | |
| 3. Unsuitable nucleophile. | 3. Systematically screen solvents with varying polarities.[1][5] | |
| 4. Non-optimal reaction conditions (solvent, temperature). | 4. Optimize the reaction temperature and time.[1] | |
| Low Reaction Yield | 1. Poor activation of the aziridine ring. | 1. Use a stronger electron-withdrawing group on the nitrogen or add a suitable Lewis/Brønsted acid catalyst.[1] |
| 2. Weak nucleophile. | 2. Employ a more potent nucleophile or increase its concentration.[1] | |
| 3. Inefficient catalyst or catalyst poisoning. | 3. Ensure the purity of all reagents and solvents.[1] | |
| 4. Unstable product under reaction conditions. | 4. Monitor the reaction progress and consider quenching it at an earlier time point.[1] | |
| Formation of Side Products | 1. Decomposition of starting material or product. | 1. Lower the reaction temperature.[1] |
| 2. Dimerization or polymerization of the aziridine. | 2. Use more dilute reaction conditions.[1] | |
| 3. Reaction with the solvent. | 3. Choose an inert solvent that does not react with the starting materials or intermediates.[1] |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Ring Opening of an N-Tosylaziridine with a Nucleophile
This protocol provides a general methodology for the ring-opening of an activated aziridine. Note that specific conditions will vary depending on the substrate and nucleophile.
Materials:
-
N-Tosyl-2-substituted-aziridine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃)
-
Nucleophile (e.g., alcohol, amine, thiol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-tosyl-2-substituted-aziridine (1.0 equiv) and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the Lewis acid catalyst (0.1 - 1.0 equiv) to the solution and stir for 10-15 minutes.
-
Slowly add the nucleophile (1.0 - 2.0 equiv) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired regioisomer.
Visualizations
The following diagrams illustrate the key decision-making processes in troubleshooting low regioselectivity.
Caption: Troubleshooting workflow for low regioselectivity in aziridine opening.
Caption: Key factors influencing the regioselectivity of aziridine ring-opening reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Handling of N-Z-Aziridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Z-aziridines (aziridines with an electron-withdrawing group, Z, on the nitrogen atom) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Z-aziridine decomposing during silica gel chromatography?
A1: Decomposition of N-Z-aziridines on silica gel is a common issue. Standard silica gel is acidic and can catalyze the ring-opening of the strained aziridine ring. The electron-withdrawing group (Z) on the nitrogen enhances the electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack by residual water, alcohols from the eluent, or even the silica surface itself.
Q2: How can I prevent decomposition during chromatographic purification?
A2: To minimize decomposition during purification, consider the following strategies:
-
Use an alternative stationary phase: Basic or neutral alumina is often a better choice for purifying sensitive aziridines.
-
Buffer the eluent: If silica gel must be used, adding a small amount (0.1-1%) of a non-nucleophilic base like triethylamine to the eluent can help neutralize the acidic sites on the silica.
-
Deactivate the silica gel: You can prepare a less acidic stationary phase by pre-treating standard silica gel with a solution of triethylamine in your eluent.
-
Minimize contact time: Run the column as quickly as possible and do not let the purified compound sit in the solvent for extended periods.
Q3: My N-Z-aziridine seems to be unstable during aqueous work-up. What can I do?
A3: N-Z-aziridines can be sensitive to both acidic and basic hydrolysis. During work-up, premature ring-opening can occur. To mitigate this:
-
Use neutral quench: Quench the reaction with a saturated, neutral salt solution like aqueous ammonium chloride (NH₄Cl) or brine, preferably at low temperatures (0-5 °C).
-
Maintain low temperatures: Perform all extractions and washes at low temperatures using an ice bath.
-
Minimize contact with the aqueous phase: Perform extractions quickly and efficiently.
-
Consider a non-aqueous work-up: If the product is extremely sensitive, filter the reaction mixture through a pad of an inert material like Celite® or Florisil® to remove salts, followed by direct concentration under reduced pressure at a low temperature.
Q4: What are the best storage conditions for N-Z-aziridines?
A4: To ensure the long-term stability of your N-Z-aziridines:
-
Store neat or in a non-nucleophilic solvent: If the compound is a solid, store it as such. If it is an oil, store it neat or as a concentrated solution in a non-polar, aprotic solvent like toluene or hexanes.
-
Low temperature: Store at -20 °C or lower in a freezer.
-
Inert atmosphere: Store in a vial with a PTFE-lined cap, backfilled with an inert gas such as argon or nitrogen.
-
Protect from light: Use an amber vial to prevent potential photochemical degradation.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Ring-Opening Reactions
| Symptom | Possible Cause | Suggested Solution |
| Mixture of regioisomers obtained. | Reaction Conditions: The regioselectivity of nucleophilic attack is highly dependent on the reaction conditions. Under acidic conditions, the reaction may proceed through an aziridinium ion intermediate, with a partial positive charge developing on the more substituted carbon, favoring attack there. Under neutral or basic conditions, an SN2-type mechanism typically dominates, with the nucleophile attacking the less sterically hindered carbon. | Carefully control the pH of the reaction mixture. For attack at the less hindered site, ensure the reaction is run under neutral or basic conditions. For attack at the more substituted site, a Brønsted or Lewis acid catalyst may be required. |
| Unexpected regioisomer is the major product. | Nature of the Nucleophile: "Hard" nucleophiles tend to attack the more substituted carbon, while "soft" nucleophiles often favor the less substituted carbon. | Consider the hard/soft acid/base (HSAB) principle when selecting your nucleophile to favor the desired regioisomer. |
| Inconsistent results between batches. | Trace Impurities: Trace amounts of acid or water can significantly alter the regioselectivity. | Ensure all reagents and solvents are anhydrous and that all glassware is properly dried. Running the reaction under an inert atmosphere can also help. |
Issue 2: Low or No Yield of the Desired Product
| Symptom | Possible Cause | Suggested Solution |
| Starting material is recovered unchanged. | Insufficient Activation: The electron-withdrawing group (Z) may not be activating enough for the chosen nucleophile and reaction conditions. | Switch to a more strongly electron-withdrawing group on the nitrogen (e.g., nosyl instead of tosyl). Alternatively, add a Lewis acid catalyst to further activate the aziridine ring. |
| Complex mixture of products is formed. | Thermal Instability: N-Z-aziridines can be thermally labile. High reaction temperatures can lead to decomposition and side reactions. | If possible, run the reaction at a lower temperature for a longer period. Monitor the reaction closely by TLC or LC-MS to avoid over-running it. |
| Product is formed but decomposes upon isolation. | Instability on Stationary Phase: As discussed in the FAQs, the product may be degrading during purification. | Refer to the purification troubleshooting section and consider performing a stability test on different stationary phases before attempting a large-scale purification. |
Data Presentation: Stability of N-Z-Aziridines
The stability of N-Z-aziridines is highly dependent on the nature of the electron-withdrawing group (Z) and the reaction conditions. The tables below summarize the general trends and some quantitative data.
Table 1: Qualitative Stability of N-Z-Aziridines under Different Conditions
| N-Substituent (Z) | Activating Strength | Stability to Acid | Stability to Base | Thermal Stability |
| -SO₂R (e.g., Tosyl, Nosyl) | Strong | Low | Moderate | Moderate |
| -C(O)R (e.g., Acetyl) | Moderate | Low | Low | Moderate |
| -CO₂R (e.g., Boc, Cbz) | Moderate | Low | Moderate | Good |
Table 2: Product Distribution in the Hydrolysis of 2,2-Dimethylaziridinium Ion in Aqueous H₂SO₄ at Room Temperature
| H₂SO₄ Concentration (M) | % 2-Amino-2-methyl-1-propanol | % 1-Amino-2-methyl-2-propanol |
| 1 | ~12 | ~88 |
| >4 | Not detected | >99 |
This data illustrates how increasing acidity can favor nucleophilic attack at the more substituted carbon in the aziridinium ion intermediate.
Experimental Protocols
Protocol 1: Purification of a Sensitive N-Sulfonyl Aziridine using Basic Alumina Chromatography
-
Preparation of the Stationary Phase: If necessary, deactivate basic alumina to the desired activity level by adding a known amount of water and shaking until homogenous. A common starting point is Brockmann activity grade III (containing ~6% water by weight).
-
Packing the Column: Prepare a slurry of the basic alumina in a non-polar eluent (e.g., hexanes) and pack the column.
-
Loading the Sample: Dissolve the crude N-sulfonyl aziridine in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether. Note: Avoid using highly polar protic solvents like methanol directly on the column.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified aziridine. Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening of an N-Tosyl Aziridine with an Alcohol
-
Reaction Setup: To a solution of N-tosyl-2-phenylaziridine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, add a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol) dropwise.
-
Activation: Stir the mixture at 0 °C for 15 minutes to allow for the formation of the aziridine-Lewis acid complex.
-
Nucleophilic Addition: Add anhydrous methanol (5.0 mmol) and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ring-opened product.
Visualizations
Caption: Decision workflow for the purification of sensitive N-Z-aziridines.
Selecting the optimal catalyst for asymmetric aziridination of alkenes
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the asymmetric aziridination of alkenes. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Aziridine
Question: My aziridination reaction is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in asymmetric aziridination can stem from several factors, ranging from catalyst activity to substrate reactivity and reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Selection and Activity: The choice of catalyst is crucial and highly dependent on the specific alkene substrate. Some catalysts are more effective for activated olefins, while others are better suited for unactivated alkenes.[1][2]
-
Recommendation: Ensure you are using a catalyst system known to be effective for your substrate class. For instance, planar chiral rhodium indenyl catalysts have demonstrated high efficacy for unactivated terminal alkenes.[2][3][4][5] Copper-based catalysts are widely used and offer a broad scope.[6][7]
-
-
Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact the reaction outcome.
-
Recommendation: A thorough optimization of reaction parameters is often necessary. For some rhodium-catalyzed reactions, the addition of silver salts like AgSbF₆ has been shown to improve yields.[4] The choice of solvent can also be critical, with common options including dichloromethane, benzene, and acetonitrile.[8][9]
-
-
Substrate Reactivity: The electronic and steric properties of the alkene can greatly influence its reactivity. Electron-rich olefins are generally more reactive, while unactivated or sterically hindered alkenes can be challenging substrates.[2]
-
Recommendation: For less reactive substrates, consider increasing the catalyst loading or extending the reaction time.[1] Alternatively, a more active catalyst system may be required.
-
-
Nitrene Source: The choice of the nitrene precursor is a critical parameter. Common sources include [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) and its derivatives, sulfamate esters, and organic azides.[6][7][8][10] The stability and reactivity of the nitrene precursor can affect the overall yield. One-pot procedures that generate the nitrene precursor in situ have been developed to simplify the process and handle unstable precursors.[11]
-
Side Reactions: Competing reaction pathways, such as C-H amination, can reduce the yield of the desired aziridine.[1]
-
Recommendation: The catalyst and ligand system can influence chemoselectivity. Screening different combinations may be necessary to minimize side reactions.
-
Issue 2: Poor Enantioselectivity
Question: I am observing low enantiomeric excess (ee%) in my asymmetric aziridination. How can I improve the stereochemical outcome?
Answer: Achieving high enantioselectivity is a primary goal in asymmetric aziridination. If you are experiencing low ee%, consider the following factors:
-
Chiral Ligand Design: The structure of the chiral ligand is the most critical factor in inducing enantioselectivity. The ligand creates a chiral environment around the metal center, dictating the facial selectivity of the nitrene transfer to the alkene.
-
Recommendation: A wide variety of chiral ligands have been developed, including bis(oxazolines), salen derivatives, and N,S-bidentate ligands.[7][12][13][14][15] It is essential to screen different ligands to find the optimal one for your specific catalyst and substrate combination. The electronic and steric properties of the ligand can be fine-tuned to improve enantioselectivity.[13]
-
-
Catalyst System: The choice of the metal precursor and its counter-ion can influence the stereochemical outcome.[7]
-
Recommendation: Experiment with different metal salts (e.g., Cu(I) vs. Cu(II)) and counter-ions (e.g., OTf⁻, PF₆⁻).
-
-
Solvent Effects: The solvent can impact the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.[9]
-
Recommendation: Screen a range of solvents with varying polarities.
-
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Recommendation: Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C), if the reaction rate is still acceptable.
-
Issue 3: Catalyst Deactivation
Question: My reaction starts well but then stalls, suggesting catalyst deactivation. What could be the cause and how can I prevent it?
Answer: Catalyst deactivation can be a significant issue, leading to incomplete conversion and lower yields. Potential causes include:
-
Product Inhibition: The aziridine product itself can sometimes coordinate to the metal center more strongly than the alkene substrate, leading to catalyst inhibition.[16]
-
Recommendation: If product inhibition is suspected, try running the reaction at a lower concentration or consider a catalyst system that is less susceptible to inhibition by the product.
-
-
Decomposition of the Catalyst: The catalyst may be unstable under the reaction conditions.
-
Recommendation: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. The purity of the solvent and reagents is also crucial.
-
-
Side Reactions with the Nitrene Source: The nitrene precursor or its byproducts might react with the catalyst in a way that deactivates it.
-
Recommendation: Using a slow addition of the nitrene precursor can sometimes mitigate this issue by keeping its concentration low throughout the reaction.
-
Issue 4: Limited Substrate Scope
Question: My optimized catalyst system works well for a specific alkene but fails or gives poor results with other substrates. How can I broaden the substrate scope?
Answer: It is common for a particular catalyst system to have a limited substrate scope. Expanding the applicability of your method often requires further optimization:
-
Activated vs. Unactivated Alkenes: Many catalyst systems are highly effective for activated alkenes (e.g., styrenes, acrylates) but perform poorly with unactivated, aliphatic alkenes.[2][5][17]
-
Steric Hindrance: Sterically demanding alkenes can be difficult substrates due to unfavorable steric interactions with the catalyst.
-
Recommendation: A catalyst with a more open coordination sphere or a smaller chiral ligand might be necessary to accommodate bulkier substrates.
-
-
Functional Group Tolerance: The presence of certain functional groups in the substrate can interfere with the catalyst or the reaction.
-
Recommendation: If functional group intolerance is an issue, you may need to protect the interfering group before the aziridination and deprotect it afterward. Alternatively, screening different catalyst systems may identify one that is compatible with your desired functional groups.
-
Data Presentation: Catalyst Performance in Asymmetric Aziridination
The following tables summarize the performance of representative catalysts for the asymmetric aziridination of various alkenes.
Table 1: Rhodium-Catalyzed Asymmetric Aziridination
| Catalyst | Alkene | Nitrogen Source | Yield (%) | ee (%) | Reference |
| Rh₂(esp)₂ | Styrene | DPH | 95 | N/A (stereospecific) | [20] |
| Chiral Rh(III) Indenyl | 1-Nonene | Hydroxylamine deriv. | 23 | 96 | [3][4] |
| Rh₂(tfacam)₄ | Styrene | H₂NSO₃CH₂CCl₃/PhI(OAc)₂ | High | N/A | [8] |
Table 2: Copper-Catalyzed Asymmetric Aziridination
| Catalyst System | Alkene | Nitrogen Source | Yield (%) | ee (%) | Reference |
| Cu(I)/Bis(oxazoline) | Cinnamate Esters | PhI=NTs | 60-63 | 94-97 | [7] |
| [TTMCu]PF₆ | Styrene | PhI=NTs | High | N/A | [8] |
| Cu(I)/Chiral Ligand | Styrene | PhI(OAc)₂/Sulfonamide | 94 | 75 | [11] |
Table 3: Other Metal-Catalyzed Asymmetric Aziridination
| Catalyst | Alkene | Nitrogen Source | Yield (%) | ee (%) | Reference |
| Chiral Mn-salen | Styrene | PhI=NTs | High | 94 | [19] |
| Ru(CO)salen | Various | SES-N₃ | High | High | [18][19] |
| Iron(III) Porphyrin | Styrene | Bromamine-T | N/A | N/A | [8] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Asymmetric Aziridination of Olefins with PhI=NTs [8]
-
Materials:
-
[TTMCu]X (X = PF₆, Cl) complex (0.01 mmol)
-
Olefin (1.0 mmol)
-
[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (74.4 mg, 0.2 mmol)
-
Deoxygenated Dichloromethane (DCM) (6 mL)
-
Schlenk flask
-
Magnetic stirrer
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the [TTMCu]X complex (0.01 mmol) in deoxygenated DCM (6 mL).
-
Add the olefin (1.0 mmol) to the solution.
-
Add PhI=NTs (74.4 mg, 0.2 mmol) to the reaction mixture in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After 12 hours, remove the volatiles under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel to afford the desired aziridine.
-
Protocol 2: Rhodium-Catalyzed Aziridination of Olefins with Sulfamate Esters [8]
-
Materials:
-
Rh₂(tfacam)₄ (1-2 mol%)
-
Olefin (0.5 mmol)
-
H₂NSO₃CH₂CCl₃ (0.55 mmol)
-
PhI(OAc)₂ (1.1 equiv.)
-
MgO (2.0 equiv.)
-
Benzene (to make a 0.5 M solution with respect to the olefin)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer
-
-
Procedure:
-
To a reaction vessel, add Rh₂(tfacam)₄ (1-2 mol%), the olefin (0.5 mmol), H₂NSO₃CH₂CCl₃ (0.55 mmol), and MgO (2.0 equiv.).
-
Add benzene to achieve a 0.5 M concentration with respect to the olefin.
-
Cool the reaction mixture to 0 °C.
-
In a separate vial, dissolve PhI(OAc)₂ (1.1 equiv.) in benzene and add it dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for asymmetric aziridination.
Caption: General catalytic cycle for metal-catalyzed aziridination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace at KOASAS: Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst [koasas.kaist.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Dye-Sensitized Nitrene Generation: Intermolecular Aziridination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blogs.rsc.org [blogs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. A scalable rhodium-catalyzed intermolecular aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in nucleophilic substitution of 2-substituted aziridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming steric hindrance in the nucleophilic substitution of 2-substituted aziridines.
Troubleshooting Guides
This section provides solutions to common problems encountered during the nucleophilic ring-opening of 2-substituted aziridines.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Insufficient Aziridine Activation: Non-activated aziridines are generally unreactive towards nucleophiles.[1] 2. Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough to open the aziridine ring. 3. Catalyst Inactivity: If using a catalyst, it may be poisoned or not suitable for the specific substrate. 4. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to low yields. | 1. Activate the Aziridine: - For N-alkyl or N-aryl aziridines, use a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid to activate the ring nitrogen.[2][3] - For N-H aziridines, install an electron-withdrawing activating group (e.g., Tosyl, Nosyl, Boc) on the nitrogen.[4] 2. Enhance Nucleophilicity: - Use a stronger nucleophile or increase its concentration. - For weaker nucleophiles, consider a transition metal catalyst to facilitate the reaction.[5] 3. Catalyst Optimization: - Ensure the catalyst is fresh and handled under an inert atmosphere if air-sensitive. - Screen different catalysts (e.g., various Lewis acids, transition metal complexes) to find the optimal one for your system.[6] 4. Optimize Conditions: - Systematically screen solvents with different polarities.[4] - Vary the reaction temperature; some reactions may require heating. - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Poor Regioselectivity (Mixture of C2 and C3 attack) | 1. Competing Electronic and Steric Effects: The inherent electronic bias of the substrate may be competing with steric factors.[4] 2. Inappropriate N-Activating Group: The activating group can influence the electrophilicity of both C2 and C3 carbons. 3. Nature of the Nucleophile: "Hard" and "soft" nucleophiles can exhibit different regioselectivities.[4] 4. Reaction Conditions: Solvent and catalyst choice can significantly impact the regiochemical outcome.[3][4] | To Favor Attack at the More Substituted Carbon (C2): 1. Electronic Control: - Use a strong electron-withdrawing group on the nitrogen (e.g., Ts, Ns) to increase the electrophilicity of the adjacent carbons.[4] - Employ a Lewis acid catalyst to promote the formation of a more stable carbocation-like intermediate at the C2 position.[2][3] 2. Nucleophile Choice: - Use "harder" nucleophiles such as azides or halides.[4] To Favor Attack at the Less Substituted Carbon (C3): 1. Steric Control: - Use a bulky nucleophile that will preferentially attack the less sterically hindered C3 position. 2. Reaction Conditions: - Under basic or neutral conditions, SN2-type attack at the less hindered carbon is generally favored for N-activated aziridines.[1] |
| Formation of Significant Byproducts | 1. Decomposition of Starting Material or Product: The reaction conditions may be too harsh. 2. Dimerization or Polymerization: Aziridines can be prone to self-reaction. 3. Reaction with Solvent: The solvent may not be inert under the reaction conditions. | 1. Milder Conditions: - Lower the reaction temperature. - Use a weaker Lewis or Brønsted acid if decomposition is observed. 2. Concentration: - Use more dilute reaction conditions to minimize intermolecular side reactions. 3. Solvent Choice: - Select a non-nucleophilic, inert solvent. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right activating group for my 2-substituted aziridine?
A1: The choice of the N-activating group is crucial for controlling reactivity and regioselectivity. Strong electron-withdrawing groups like tosyl (Ts) and nosyl (Ns) significantly increase the electrophilicity of the aziridine ring carbons, making them more susceptible to nucleophilic attack.[4] For reactions where milder activation is required, a tert-butyloxycarbonyl (Boc) group can be employed. The choice will depend on the nucleophile's reactivity and the desired regiochemical outcome.
Q2: What is the role of the solvent in determining the regioselectivity of the ring-opening reaction?
A2: The solvent can influence the reaction mechanism and, consequently, the regioselectivity. Polar protic solvents can stabilize charged intermediates, which may favor an SN1-like mechanism with attack at the more substituted carbon that can better stabilize a positive charge.[4] Polar aprotic solvents, on the other hand, are often used for SN2 reactions, where attack at the less sterically hindered carbon is typical. In some cases, specific solvents like acetonitrile have been shown to favor the formation of the kinetic product.[4]
Q3: Can I use a catalytic amount of Lewis acid for the activation?
A3: Yes, in many cases, a catalytic amount of a Lewis acid such as BF₃·OEt₂ is sufficient to promote the ring-opening of activated aziridines.[2][3] Using a catalytic amount can help to minimize side reactions and decomposition that may occur with stoichiometric amounts of strong acids. Optimization of the catalyst loading is recommended for each specific substrate and nucleophile combination.
Q4: My nucleophile is very bulky. How can I improve the reaction efficiency?
A4: With bulky nucleophiles, steric hindrance is a major challenge. To improve efficiency, consider the following:
-
Maximize Aziridine Activation: Use a highly activating group on the nitrogen and an effective Lewis acid to make the aziridine as electrophilic as possible.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.
-
Longer Reaction Times: Allow the reaction to proceed for an extended period to ensure complete conversion.
-
Alternative Catalysts: Explore transition metal catalysts that can operate through different mechanisms that may be less sensitive to steric bulk.[5]
Quantitative Data
Table 1: Effect of Lewis Acid on the Regioselective Ring-Opening of a 2-Aryl-N-tosylaziridine with Methanol.[3]
| Entry | Lewis Acid (mol %) | Time (h) | Yield (%) | Regioisomeric Ratio (C2:C3) |
| 1 | BF₃·OEt₂ (20) | 0.5 | 95 | >99:1 |
| 2 | Sc(OTf)₃ (10) | 1.0 | 92 | >99:1 |
| 3 | Cu(OTf)₂ (10) | 1.5 | 94 | >99:1 |
| 4 | In(OTf)₃ (10) | 2.0 | 90 | >99:1 |
| 5 | Zn(OTf)₂ (10) | 3.0 | 85 | >99:1 |
Table 2: Alkylative Ring-Opening of a Non-activated 2-Substituted Aziridine with Different Nucleophiles.[7]
| Entry | Aziridine Substituent (R) | Alkylating Agent | Nucleophile | Yield (%) | Regioisomeric Ratio (C2:C3) |
| 1 | -CH₂OBn | EtOTf | NaOAc | 62 | 12:88 |
| 2 | -CH₂OTES | EtOTf | NaOAc | 71 | 10:90 |
| 3 | -CH₂OTBS | EtOTf | NaOAc | 75 | 8:92 |
| 4 | -CH₂OBn | Allyl Iodide/AgOTf | NaOAc | 97 | 57:43 |
| 5 | -CH₂OBn | Allyl Iodide/AgOTf | NaN₃ | 95 | 55:45 |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Ring-Opening of N-Tosyl-2-phenylaziridine with Methanol [4]
-
Materials: N-Tosyl-2-phenylaziridine, anhydrous methanol, BF₃·OEt₂, anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous sodium sulfate, silica gel for column chromatography.
-
Procedure:
-
To a solution of N-Tosyl-2-phenylaziridine (1.0 mmol) in anhydrous DCM (5 mL) at 0 °C under a nitrogen atmosphere, add anhydrous methanol (3.0 mmol).
-
Slowly add BF₃·OEt₂ (0.2 mmol, 20 mol%) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 0.5 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ether.
-
Protocol 2: Alkylative Ring-Opening of a Non-activated Aziridine [1]
-
Materials: (2S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine, ethyl trifluoromethanesulfonate (EtOTf), sodium acetate (NaOAc), anhydrous acetonitrile (CH₃CN), deionized water, dichloromethane (DCM).
-
Procedure:
-
To a solution of the aziridine (0.374 mmol) in anhydrous CH₃CN (4 mL) under a nitrogen atmosphere, add EtOTf (0.411 mmol).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add NaOAc (0.561 mmol) to the reaction mixture.
-
Continue stirring until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with deionized water (5 mL) and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-ethylated, ring-opened product.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.iitk.ac.in [home.iitk.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Aziridine-Epoxide Heterocoupling
Welcome to the technical support center for aziridine-epoxide heterocoupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of substituted morpholine derivatives and other related structures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in aziridine-epoxide heterocoupling reactions?
A1: The primary challenges stem from the lower nucleophilicity of aziridines compared to other amines, which can lead to sluggish or incomplete reactions.[1] Common side reactions include the dimerization or oligomerization of the aziridine starting material, as well as homocoupling or polymerization of the epoxide.[1] Additionally, achieving high regioselectivity during the ring-opening of unsymmetrically substituted epoxides can be difficult.
Q2: What are the typical catalytic systems used for this transformation?
A2: Two primary methods have been developed: a thermal addition and a copper-catalyzed addition.[1] The thermal method is often suitable for monosubstituted epoxides, while the copper-catalyzed approach, typically using copper(I) cyanide (CuCN), is more effective for di- and tri-substituted epoxides as it enhances the nucleophilicity of the aziridine through N-metalation.[1]
Q3: How can I improve the yield of my reaction?
A3: To improve the reaction yield, consider the following:
-
For sterically hindered epoxides: Switch from a thermal protocol to a copper-catalyzed method to increase the nucleophilicity of the aziridine.[1]
-
Catalyst Loading: For particularly challenging substrates, such as trisubstituted epoxides, increasing the catalyst loading (e.g., up to 50 mol% CuCN) may be necessary.[1]
-
Excess Reagent: Using a slight excess of the epoxide (e.g., 1.2 equivalents) can help drive the reaction to completion.[2]
-
Temperature and Reaction Time: Optimize the reaction temperature and time. Monitor the reaction progress by TLC or GC-MS to avoid decomposition of starting materials or products.[2][3]
Q4: I am observing significant side products. What could be the cause and how can I minimize them?
A4: The formation of side products is a common issue.
-
Aziridine Dimerization/Oligomerization: This is often observed at elevated temperatures.[1] If using a thermal protocol, you may need to switch to a milder, catalyzed reaction. The copper-catalyzed method allows for lower reaction temperatures, which can suppress this side reaction.[1]
-
Epoxide Homocoupling/Polymerization: This can be minimized by ensuring a controlled addition of reagents and maintaining the optimal reaction temperature.
-
Base-Mediated Elimination: This can be a competing pathway.[1] Careful selection of the base and reaction conditions is crucial.
Q5: How does the choice of solvent affect the reaction?
A5: The solvent can influence the reaction's regioselectivity and overall efficiency. Polar aprotic solvents are commonly used.[1] In some cases, hydrogen bonding between the solvent and the aziridine can modulate the reaction pathway.[4] It is advisable to use anhydrous solvents to prevent unwanted hydrolysis of the epoxide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Low nucleophilicity of the aziridine.[1] 2. Sterically hindered epoxide or aziridine.[1] 3. Insufficient reaction temperature or time. 4. Catalyst inefficiency or poisoning.[3] | 1. Switch to a copper-catalyzed protocol to enhance aziridine nucleophilicity.[1] 2. For di- and trisubstituted epoxides, the thermal method is often ineffective; use the CuCN-catalyzed method.[1] 3. Gradually increase the reaction temperature and monitor by TLC. 4. Use fresh, high-purity catalyst and anhydrous solvents. |
| Formation of Aziridine Dimers/Oligomers | High reaction temperatures.[1] | Employ the milder copper-catalyzed conditions which allow for lower reaction temperatures.[1] |
| Poor Regioselectivity | 1. Similar steric and electronic effects at different positions of the epoxide. 2. Inappropriate N-activating group on the aziridine.[3] | 1. The choice of catalyst (Lewis acid vs. Brønsted acid) can influence regioselectivity.[3] 2. Modify the N-activating group to alter the electronic or steric bias.[3] |
| Epoxide Polymerization | Excessive temperature or presence of acidic impurities. | Maintain strict temperature control and ensure the use of high-purity, neutral reagents and solvents. |
Reaction Condition Optimization Data
The following tables summarize optimized conditions for thermal and copper-catalyzed aziridine-epoxide heterocoupling reactions.
Table 1: Thermal Addition of N-H Aziridines to Monosubstituted Epoxides [1]
| Aziridine | Epoxide | Product | Yield (%) |
| Phenyl aziridine | Styrene oxide | 3aa | 54 |
| Phenyl aziridine | 1,2-Epoxy-2-methylpropane | 3ad | 42 |
| Cyclohexene imine | Styrene oxide | 3ba | 64 |
| cis-Limonene imine | (R)-Epichlorohydrin | 3ef | 50 |
| trans-Limonene imine | Glycidyl methyl ether | 3fg | 63 |
| Trisubstituted aziridine | Glycidyl 4-methoxyphenyl ether | 3ch | 79 |
Table 2: Copper-Catalyzed Addition of N-Metalated Aziridines to Diverse Epoxides [1]
| Aziridine | Epoxide | Catalyst Loading (mol%) | Product | Yield (%) |
| Cyclohexene imine | (S)-Propylene oxide | 50 | 3bl | 80 |
| Cyclohexene imine | (R)-1,2-Epoxybutane | 50 | 3bm | 70 |
| Cyclohexene imine | Cyclohexene oxide | 50 | 3bb | 90 |
| Cyclohexene imine | Styrene oxide | 50 | 3bn | 80 |
| Cyclohexene imine | Trisubstituted epoxide | 50 | 3bo | 59 |
| Cyclohexene imine | Trisubstituted epoxide | 50 | 3bc | 47 |
Experimental Protocols
Protocol 1: Thermal Addition of Aziridine to a Monosubstituted Epoxide
This protocol is adapted for the thermal coupling of an aziridine with a monosubstituted epoxide.[2]
Materials:
-
Cyclohexene imine (1.0 equiv)
-
A monosubstituted epoxide (e.g., 1,2-epoxyhexane) (1.2 equiv)
-
Anhydrous tert-Butanol (t-BuOH)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add anhydrous t-BuOH.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon).
-
Add cyclohexene imine (1.0 equiv) via syringe, followed by the epoxide (1.2 equiv).
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired aziridinyl alcohol.
Protocol 2: Copper-Catalyzed Addition of Aziridine to an Epoxide
This protocol details the copper-catalyzed coupling of an aziridine and an epoxide, which is particularly useful for more substituted epoxides.[2]
Materials:
-
Copper(I) cyanide (CuCN) (10 mol%)
-
Cyclohexene imine (1.0 equiv)
-
A monosubstituted, disubstituted, or trisubstituted epoxide (1.2 equiv)
-
Anhydrous tert-Butanol (t-BuOH)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried vial, add CuCN (0.10 equiv).
-
Seal the vial with a septum and purge with argon.
-
Add anhydrous t-BuOH via syringe.
-
Add cyclohexene imine (1.0 equiv) followed by the epoxide (1.2 equiv).
-
Stir the reaction at room temperature or heat as necessary (e.g., 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aziridinyl alcohol.
Visual Guides
Caption: General experimental workflow for aziridine-epoxide heterocoupling.
References
Technical Support Center: Navigating Challenges in N-Activated Aziridine Ring-Opening Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-activated aziridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the ring-opening of N-activated aziridines.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format with probable causes and detailed solutions.
Issue ID: AZ-RO-01
Question: My aziridine ring-opening reaction is giving me a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Poor regioselectivity is a frequent challenge in aziridine chemistry, influenced by the interplay of electronic and steric factors of the aziridine substituents, the N-activating group, and the incoming nucleophile. The choice of the N-activating group is critical in directing the nucleophilic attack.
Probable Causes:
-
Nature of the N-Activating Group: Electron-withdrawing groups can influence the electrophilicity of the two aziridine carbons differently. For instance, with acyl-substituted aziridines, nucleophilic attack is often favored at the more hindered carbon atom when using nucleophiles like azide, halide, or cyanide.[1] Conversely, with alcohols as nucleophiles, the attack is favored at the less hindered carbon.[1]
-
Reaction Mechanism: The reaction can proceed through an SN1-like or SN2-like mechanism. Lewis acid or protic acid catalysis can promote the development of a positive charge on one of the ring carbons, leading to a more SN1-like character and potentially altered regioselectivity.
-
Steric Hindrance: Bulky substituents on the aziridine ring or a bulky N-activating group can sterically direct the incoming nucleophile to the less hindered carbon.
Solutions:
-
Select the Appropriate N-Activating Group:
-
For attack at the more substituted carbon (SN1-like): Activating groups that can stabilize a partial positive charge, such as certain N-aryl groups, might favor this pathway, especially with acid catalysis.
-
For attack at the less substituted carbon (SN2-like): N-sulfonyl groups (e.g., tosyl, nosyl) strongly activate the aziridine ring for nucleophilic attack and generally favor attack at the less sterically hindered carbon. N-tert-butyloxycarbonyl (Boc) and N-carboxybenzyl (Cbz) activated aziridines have also shown high regioselectivity.[1]
-
-
Control Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction outcome. For instance, modulating the solvent and metal counterion can switch the stereoselectivity in the ring-opening of aziridine-2-carboxamides.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
-
Utilize Chelation Control: For substrates with a nearby coordinating group, certain N-activating groups like N-carbamoyl can participate in chelation with a Lewis acid, locking the conformation and directing the nucleophile to a specific carbon.
Issue ID: AZ-RO-02
Question: I am observing low yields in my N-sulfonylated aziridine ring-opening reaction, and TLC analysis of the crude product shows multiple spots. What could be the cause?
Answer: Low yields and multiple spots on TLC are often indicative of product decomposition or side reactions. N-sulfonylated aziridines, while highly reactive, can also be unstable, particularly under acidic conditions.
Probable Causes:
-
Decomposition on Silica Gel: Standard silica gel is acidic and can catalyze the ring-opening of the activated aziridine by residual water, solvent, or other nucleophiles present in the eluent, leading to the formation of β-substituted sulfonamides.[2]
-
Harsh Reaction Work-up: Prolonged exposure to aqueous acidic or basic conditions during work-up can lead to hydrolysis or other side reactions.
-
Instability of the N-Activating Group: While sulfonyl groups are generally stable, under certain nucleophilic or reductive conditions, they can be cleaved.
Solutions:
-
Purification Method Modification:
-
Use Deactivated Silica Gel: Pre-treat silica gel with a solution of triethylamine in your eluent to neutralize acidic sites.[2]
-
Switch to a Different Stationary Phase: Basic or neutral alumina is often a better choice for purifying sensitive aziridines.[2]
-
Minimize Column Contact Time: Use flash chromatography with a slightly more polar eluent system to expedite the separation.
-
-
Gentle Work-up Procedures:
-
Maintain Low Temperatures: Perform extractions and washes at 0-5 °C.[2]
-
Minimize Contact with Aqueous Phases: Perform extractions quickly and consider back-extracting the aqueous layer to recover any dissolved product.[2]
-
Anhydrous Work-up: If the product is extremely sensitive, consider a non-aqueous work-up by filtering the reaction mixture through a pad of Celite® or Florisil® to remove salts, followed by concentration under reduced pressure at a low temperature.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of an N-activating group in aziridine ring-opening?
A1: An N-activating group serves two primary purposes. First, it increases the reactivity of the aziridine ring towards nucleophiles by withdrawing electron density from the ring, making the carbon atoms more electrophilic.[1] Second, it acts as a good leaving group by stabilizing the negative charge that develops on the nitrogen atom during the ring-opening process.[1] For non-activated aziridines, a strong nucleophile or acid catalysis is generally required to open the ring.[1]
Q2: How does steric hindrance from the N-activating group affect the reaction?
A2: Steric hindrance from a bulky N-activating group can significantly influence the regioselectivity of the ring-opening reaction.[3] A large activating group can block the approach of a nucleophile to the adjacent carbon atom, thereby favoring attack at the more accessible, less sterically hindered carbon. This effect is particularly pronounced in SN2-type reactions.
Q3: Are N-acyl aziridines more or less reactive than N-sulfonyl aziridines?
A3: N-sulfonyl aziridines are generally more reactive towards nucleophilic attack than N-acyl aziridines. The sulfonyl group is a stronger electron-withdrawing group than the acyl group, making the aziridine carbons more electrophilic. Furthermore, the sulfonate anion is a better leaving group than the corresponding amide anion.[4][5]
Q4: Can I use Lewis acids to promote the ring-opening of N-activated aziridines?
A4: Yes, Lewis acids can be used to further activate the aziridine ring. The Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the ring carbons. However, this can also increase the risk of decomposition, especially with sensitive substrates.[2] It is recommended to use Lewis acids at low temperatures (e.g., -78 °C) and in stoichiometric amounts to control the reaction.[2]
Q5: What are the best storage conditions for N-activated aziridines?
A5: To maximize shelf-life, N-activated aziridines should be stored under inert atmosphere (nitrogen or argon) at low temperatures (≤ 4 °C). If the compound is a solid, it should be stored as such. If it is an oil, it can be stored neat or as a concentrated solution in a non-polar, aprotic, and non-nucleophilic solvent like toluene or hexanes.[2]
Data Presentation
Table 1: Regioselectivity of Aziridine Ring-Opening with Different N-Activating Groups
| N-Activating Group | Nucleophile | Major Regioisomer | Approximate Ratio (Major:Minor) | Reference |
| Tosyl (Ts) | NaN3 | Attack at less substituted C | >95:5 | Customary |
| Nosyl (Ns) | Piperidine | Attack at less substituted C | >95:5 | Customary |
| Boc | [18F]Fluoride | Attack at α-carbon | >99:1 | [1] |
| Cbz | [18F]Fluoride | Attack at α-carbon | >99:1 | [1] |
| Acetyl (Ac) | MeOH | Attack at less substituted C | Varies | [1] |
| Benzoyl (Bz) | NaN3 | Attack at more substituted C | Varies | [1] |
Table 2: Relative Leaving Group Ability of N-Activating Groups
| Leaving Group Precursor | Conjugate Acid pKa | Relative Reactivity | Leaving Group Ability |
| N-H (Ammonia) | ~38 | Very Low | Very Poor |
| N-Acyl (Amide) | ~17 | Low | Poor |
| N-Boc (Carbamate) | ~16 | Moderate | Moderate |
| N-Tosyl (Sulfonamide) | ~-7 | High | Good |
| N-Nosyl (Sulfonamide) | ~-10 | Very High | Excellent |
Note: The pKa values are approximate and can vary with substitution. Relative reactivity is a general trend observed in nucleophilic ring-opening reactions.
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Ring-Opening of an N-Tosyl Aziridine with Sodium Azide
-
Materials: N-Tosyl-2-phenylaziridine, Sodium Azide (NaN3), N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous Sodium Bicarbonate (NaHCO3) solution, Brine, Anhydrous Magnesium Sulfate (MgSO4).
-
Procedure: a. To a solution of N-Tosyl-2-phenylaziridine (1.0 mmol) in DMF (5 mL) at room temperature, add sodium azide (1.5 mmol). b. Stir the reaction mixture at 60 °C for 12 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into diethyl ether (20 mL). e. Wash the organic layer with saturated aqueous NaHCO3 solution (2 x 10 mL) and brine (10 mL). f. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in hexanes/ethyl acetate) to afford the corresponding β-azido amine.
Protocol 2: Purification of a Sensitive N-Boc Aziridine using Basic Alumina
-
Materials: Crude N-Boc aziridine, Basic Alumina (Activity Grade I), Hexanes, Ethyl Acetate.
-
Procedure: a. Prepare a slurry of basic alumina in hexanes and pack a chromatography column. b. Dissolve the crude N-Boc aziridine in a minimal amount of a 1:1 mixture of hexanes and ethyl acetate. c. Load the sample onto the column. d. Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity. e. Collect fractions and analyze by TLC. f. Combine the fractions containing the pure product and concentrate under reduced pressure at a temperature below 30 °C.
Visualizations
References
- 1. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereospecific Three-Component Reactions of Aziridines
Welcome to the technical support center for stereospecific three-component reactions involving aziridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to these powerful synthetic transformations.
Troubleshooting Guides
This section provides solutions to common problems encountered during stereospecific three-component reactions of aziridines.
Issue 1: Low or No Product Yield
Question: My three-component reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Substrate Reactivity: The electronic and steric properties of the aziridine, aldehyde, and the third component (e.g., alkyne, isocyanide) are critical. Unactivated or sterically hindered substrates can be challenging.[1]
-
Recommendation: If using a less reactive substrate, consider a more active catalyst system or increasing the catalyst loading. For electron-poor aziridines, a more nucleophilic third component might be necessary.
-
-
Catalyst and Ligand Choice: The selection of the Lewis acid or transition metal catalyst and the associated ligands is paramount for reaction efficiency.[2]
-
Recommendation: Screen a variety of catalysts and ligands. The electronic properties of the ligand can significantly influence the catalyst's reactivity and, consequently, the yield.[1] For instance, in some rhodium-catalyzed reactions, specific indenyl ligands have proven effective for unactivated alkenes.[1]
-
-
Reaction Conditions: Temperature, solvent, and concentration can dramatically impact the reaction outcome. Elevated temperatures may lead to product decomposition, while low temperatures might render the reaction too slow.[3]
-
Recommendation: Perform a systematic optimization of reaction parameters. This could involve screening different solvents of varying polarity and coordinating ability, and adjusting the temperature. Ensure all reagents are pure and solvents are anhydrous, as trace amounts of water or acid can inhibit the reaction or decompose the product.[3]
-
-
Order of Addition: In multicomponent reactions, the sequence of adding reagents can be crucial. For some systems, pre-formation of an intermediate between the catalyst and one or two components is necessary before adding the final reactant.[4]
-
Recommendation: For reactions involving aldehydes and amines to form an in-situ imine, allowing the catalyst, aldehyde, and amine to react for a period before adding the third component can be beneficial.[4]
-
Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Question: My reaction is not providing the desired stereoisomer. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is often the primary goal of these reactions. If you are observing low diastereomeric ratio (d.r.) or enantiomeric excess (e.e.), consider the following:
-
Chiral Ligand/Catalyst Design: The structure of the chiral ligand or catalyst is the most critical factor for inducing asymmetry.[2]
-
Recommendation: It may be necessary to screen a variety of chiral ligands to find the optimal one for your specific substrate combination. For example, VANOL and VAPOL ligands have been shown to be highly effective in boron-based Lewis acid catalysis for asymmetric aziridination.[5]
-
-
Directing Groups: The presence of a directing group on one of the substrates, such as a hydroxyl group, can pre-organize the transition state through coordination with the catalyst, leading to enhanced stereoselectivity.[6]
-
Recommendation: If applicable to your substrate, consider introducing a directing group at a strategic position (e.g., allylic or homoallylic) to influence the facial selectivity of the attack.[6]
-
-
Temperature: Lowering the reaction temperature often leads to higher stereoselectivity by reducing the thermal energy available to overcome the energy difference between the diastereomeric transition states.
-
Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Use a cryostat to maintain a consistent low temperature.[6]
-
-
Protecting Groups: The size and nature of protecting groups, particularly on the aziridine nitrogen, can influence the steric environment of the transition state.[6]
-
Recommendation: Evaluate if the protecting group is sterically hindering the desired approach of the reagents. A smaller or differently shaped protecting group might be beneficial.[6]
-
Issue 3: Formation of Side Products
Question: I am observing significant formation of side products. What are the common side reactions and how can they be minimized?
Answer: Side reactions can compete with the desired three-component coupling, reducing the yield and complicating purification.
-
Aziridine Ring Opening/Decomposition: Aziridines, especially N-H or N-acyl aziridines, can be sensitive to acidic conditions, leading to ring-opening or polymerization.[3]
-
Recommendation: Use a non-acidic workup procedure. If an acidic wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer. During purification by column chromatography, consider using a more neutral stationary phase like alumina or adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent if using silica gel.[3]
-
-
Homocoupling or Dimerization: One of the components might react with itself instead of participating in the three-component reaction.
-
Recommendation: Adjust the stoichiometry of the reactants. Sometimes, slow addition of one of the components can minimize its self-reaction.
-
-
Isomerization: In some cases, the aziridine may isomerize to an aldimine, which can then undergo other reactions.[7]
-
Recommendation: The choice of catalyst and additives can influence this pathway. Careful selection of the catalytic system can suppress unwanted isomerization.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in these three-component reactions?
A1: The Lewis acid typically plays a crucial role in activating the aziridine ring. By coordinating to the nitrogen atom, the Lewis acid increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by the third component.[8] This activation facilitates the ring-opening step, which is often the key event in the reaction sequence.[8][9]
Q2: How do I choose the right solvent for my reaction?
A2: Solvent choice can be critical and is often system-dependent. Non-polar, aprotic solvents like dichloromethane, toluene, or THF are commonly used. The solvent can influence catalyst activity and solubility of the reagents. It is often necessary to screen a few solvents to find the optimal one for a specific reaction.
Q3: My aziridine product is unstable during purification. What can I do?
A3: Product instability, particularly decomposition on silica gel, is a known issue.[3] Consider using a more neutral or basic stationary phase for column chromatography, such as neutral or basic alumina.[3] Alternatively, you can buffer the silica gel eluent with a small amount of a non-nucleophilic base like triethylamine (0.1-1%).[3] Minimizing the time the product is in solution and removing the solvent at low temperatures can also help.
Q4: Can I run this reaction under an inert atmosphere?
A4: Yes, it is highly recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon), especially if any of the reagents, intermediates, or the catalyst are sensitive to air or moisture.[3][6] Ensure all glassware is oven- or flame-dried before use.[6]
Data Presentation
Table 1: Optimization of a Multicomponent Asymmetric Aziridination of Aldehydes
This table summarizes the optimization of reaction conditions for the three-component reaction between an amine, an aldehyde, and ethyl diazoacetate (EDA).
| Entry | Ligand | Catalyst (mol %) | Temperature (°C) | Equiv. EDA | Yield (%) | ee (%) |
| 1 | (R)-VANOL | 5 | 25 | 1.2 | 25 | nd |
| 2 | (R)-BINOL | 5 | 25 | 1.2 | 15 | 17 |
| 3 | VAPOL | 10 | 25 | 1.2 | 74 | 98 |
| 4 | VAPOL | 5 | 25 | 1.2 | 80 | 98 |
| 5 | VAPOL | 1 | 25 | 1.2 | 80 | 98 |
Data adapted from studies on catalytic asymmetric aziridination.[5][10][11] nd = not determined.
Table 2: Substrate Scope for a Diastereoselective trans-Aziridination
This table shows the results for a three-component trans-aziridination with various aldehydes.
| Entry | Aldehyde | Yield (%) | trans:cis ratio | ee (%) |
| 1 | Benzaldehyde | 85 | >99:1 | 98 |
| 2 | 4-Chlorobenzaldehyde | 90 | >99:1 | 97 |
| 3 | 4-Methoxybenzaldehyde | 73 | 19:1 | 82 |
| 4 | 2-Naphthaldehyde | 88 | >99:1 | 99 |
| 5 | Cyclohexanecarboxaldehyde | 88 | 10:1 | 98 |
| 6 | Isovaleraldehyde | 60 | 6:1 | 60 |
Data is representative of multicomponent trans-aziridination reactions.[4]
Experimental Protocols
Key Experiment: Catalytic Asymmetric Three-Component Aziridination
This protocol is a general procedure for the catalytic asymmetric aziridination of an imine formed in situ from an aldehyde and an amine, followed by reaction with a diazo compound.[10]
Materials:
-
Chiral ligand (e.g., VAPOL)
-
Lewis acid precursor (e.g., triphenylborate)
-
Aldehyde (1.0 equiv)
-
Amine (1.05 equiv)
-
Ethyl diazoacetate (EDA) (1.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane)
-
4 Å Molecular Sieves
-
Internal standard (e.g., Ph₃CH) for NMR yield determination
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, the chiral ligand and Lewis acid precursor are heated in an anhydrous solvent to form the active catalyst. The solvent is then typically removed under vacuum.[5]
-
Reaction Setup: To the flask containing the catalyst, add 4 Å molecular sieves. Add the anhydrous solvent, followed by the amine.
-
Stir the mixture for a few minutes, then add the aldehyde.
-
After stirring for a designated time (e.g., 1 hour) at the desired temperature (e.g., 25 °C), add the ethyl diazoacetate (EDA).[10] For some substrates, particularly aryl aldehydes, pre-reaction of the catalyst, aldehyde, and amine for about 20 minutes before adding the diazo compound can improve results.[4]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Workup: Upon completion, quench the reaction (if necessary) and filter off the molecular sieves. The crude mixture can be concentrated under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel or alumina. Determine the yield and stereoselectivity (d.r. and e.e.) by ¹H NMR spectroscopy and chiral HPLC analysis.[6][10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Multicomponent Catalytic Asymmetric Synthesis of trans-Aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aziridination [www2.chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. home.iitk.ac.in [home.iitk.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. Multi-Component Catalytic Asymmetric Aziridination of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6258960B1 - Catalytic asymmetric synthesis of chiral aziridines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Enantiomeric Excess Determination of Aziridines
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and application of chiral aziridines. These strained three-membered rings are valuable building blocks in medicinal and synthetic chemistry. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the effective enantiomeric separation of aziridines, supported by experimental data and detailed protocols.
Chiral HPLC stands as a primary analytical technique for resolving and quantifying the enantiomers of aziridine derivatives due to its high resolution, versatility, and reproducibility.[1] The success of this technique hinges on the selection of an appropriate chiral stationary phase (CSP) that exhibits differential interactions with each enantiomer, leading to distinct retention times. Polysaccharide-based and cyclodextrin-based CSPs have demonstrated significant utility in the enantioseparation of this class of compounds.[2][3]
Data Presentation: Comparison of Chiral HPLC Methods
The selection of the chiral stationary phase is paramount for achieving successful enantiomeric separation of aziridines. Polysaccharide-based columns, particularly those with amylose and cellulose derivatives, have shown broad applicability and high selectivity for a range of aziridine structures.[2][3] For certain aziridines, particularly N-H and N-Me substituted compounds, amylose-based CSPs have demonstrated good selectivity with the advantage of low retention factors.[2]
For acidic aziridines, such as (S)-aziridine-2-carboxylic acid, derivatization to their corresponding esters (e.g., methyl or ethyl esters) is a frequently employed and effective strategy to enhance chromatographic performance and resolution on polysaccharide-based CSPs.[4] The addition of a small percentage of an acidic modifier, like trifluoroacetic acid (TFA), to the mobile phase can also be crucial for improving peak shape and resolution for acidic analytes.[4]
Below is a summary of recommended chiral columns and their performance data for the separation of various aziridine derivatives.
| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| N-H/N-Me Aziridines | Chiralpak ID (Amylose derivative) | Heptane/Ethanol (95:5) | 1.0 | UV | >1.5 for several compounds | [2] |
| N-H/N-Me Aziridines | Chiralpak IF (Amylose derivative) | Heptane/Ethanol | 1.0 | UV | Baseline for four compounds | [3] |
| Aziridine-2-carboxylates (as esters) | Chiralpak ID | n-Hexane/2-Propanol | 1.0 | UV (210-230 nm) | Good potential for baseline | [4] |
| Aziridine-2-carboxylates (as esters) | Chiralcel OD-H (Cellulose derivative) | Hexane/Isopropanol | 1.0 | UV (254 nm) | >1.5 | [1] |
| Aziridine-2-carboxylates (as esters) | Chiralcel OJ-H (Cellulose derivative) | n-Hexane/2-Propanol (90:10, v/v) | 1.0 | UV (210-230 nm) | Broad applicability | [4] |
| General Aziridines | Whelk-O 1 (π-electron acceptor/donor) | Normal or Reversed Phase | Not Specified | UV | Broad versatility | [5] |
Experimental Workflow
The determination of enantiomeric excess for aziridines via chiral HPLC follows a systematic workflow. This process begins with sample preparation, which may include derivatization, followed by chromatographic separation and data analysis to calculate the enantiomeric excess.
Caption: Workflow for enantiomeric excess determination of aziridines using chiral HPLC.
Experimental Protocols
Below is a representative protocol for the chiral HPLC separation of an aziridine derivative. This protocol should be optimized based on the specific aziridine compound and the chiral stationary phase used.
Objective: To resolve and determine the enantiomeric excess of a racemic aziridine sample.
1. Materials and Reagents:
-
Racemic aziridine sample
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA) or Ethanol
-
(Optional) HPLC-grade Trifluoroacetic acid (TFA) for acidic analytes
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: e.g., Chiralpak® ID (5 µm, 4.6 x 250 mm).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., 2-Propanol or Ethanol). A common starting condition is 90:10 (v/v) n-Hexane:IPA. For acidic compounds, 0.1% TFA can be added to the mobile phase.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection Wavelength: 210-254 nm, selected based on the UV absorbance of the aziridine derivative.[1][4]
-
Injection Volume: 5-20 µL.
4. Sample Preparation:
-
Prepare a stock solution of the racemic aziridine sample in a suitable solvent, typically the mobile phase or one of its components, at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Procedure:
-
Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Inject the prepared racemic sample onto the column.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Separately inject a sample of a single enantiomer, if available, to determine the elution order.
6. Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
7. Method Development and Optimization:
-
Mobile Phase Composition: The ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier is a critical parameter. Varying this ratio can significantly impact retention times and resolution.
-
Alcohol Modifier: Switching between different alcohols (e.g., ethanol, 2-propanol) can alter the selectivity of the separation.
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can be used to fine-tune the resolution and analysis time.
-
Acidic/Basic Additives: For acidic or basic analytes, the addition of a small amount of an appropriate modifier (e.g., TFA for acids, diethylamine for bases) can improve peak shape and resolution.[6]
References
A Comparative Guide to the Spectroscopic Properties of Chiral Aziridine-2-Carboxylates
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate and its Analogs
This guide provides a comprehensive comparison of the spectroscopic data for this compound against other relevant chiral aziridine-2-carboxylate derivatives. The information presented is intended to aid researchers in the identification, characterization, and quality control of these valuable synthetic intermediates. The data is organized for clarity and supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and selected alternative N-substituted methyl aziridine-2-carboxylates. This allows for a direct comparison of the influence of the N-substituent on the spectral characteristics of the aziridine ring.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | CDCl₃ | ¹H NMR data is consistent with the structure.[1] Purity confirmed as ≥98.0% by NMR.[1] |
| Methyl (R)-1-tritylaziridine-2-carboxylate | CDCl₃ | 1.41 (dd, J = 6.3, 1.7 Hz, 1H, CH₂), 1.89 (dd, J = 6.3, 2.7 Hz, 1H, CH), 2.26 (dd, J = 2.7, 1.7 Hz, 1H, CH₂), 3.76 (s, 3H, CH₃), 7.19–7.31 (m, 9H, CPh₃), 7.47–7.52 (m, 6H, CPh₃).[2] |
| Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate | CDCl₃ | 1.44–1.51 (m, 4H, CHCH₃ and aziridine CH₂), 1.98–2.02 (m, 2H, aziridine CH and aziridine CH₂), 3.81 (s, 3H, OCH₃), 4.69 (qd, J = 7.5, 7.2 Hz, 1H, NHCHCH₃), 7.20–7.34 (m, 10H, CPh₃ and CONH), 7.41–7.48 (m, 6H, CPh₃).[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | - | No specific data available in the search results. |
| Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate | CDCl₃ | 18.79, 30.12, 34.17, 47.61, 52.79, 74.82, 127.34, 128.00, 129.60, 143.45, 170.74, 173.46.[2] |
| Methyl (R)-3-(1-tritylaziridine-2-carboxamido)propanoate | CDCl₃ | 29.94, 34.15, 34.29, 34.61, 52.10, 74.73, 127.30, 127.91, 129.48, 143.47, 171.12, 172.99.[2] |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | - | No specific data available in the search results. |
| Methyl (R)-1-tritylaziridine-2-carboxylate | ATR | 3705, 3467, 2973, 1742, 1596, 1489, 1445, 1394, 1328, 1234, 1181, 1011, 893, 843, 756, 697.[2] |
| Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate | ATR | 3705, 3293, 2972, 2869, 1746, 1645, 1532, 1491, 1448, 1359, 1276, 1206, 1165, 1056, 1009, 956, 905, 857, 771, 747, 703.[2] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | m/z (relative intensity) |
| This compound | LCMS | Consistent with structure.[1] |
| Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate | ESI+ | 436.85 ([M+Na]⁺, 100%).[2] |
| Methyl (R)-3-(1-tritylaziridine-2-carboxamido)propanoate | - | 436.7 ([M+Na]⁺, 100%), 412.5 ([M-H]⁻, 100%).[2] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (MeOD), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR of the target compound, data acquisition would confirm the presence and splitting patterns of the aziridine ring protons, the methyl ester protons, and the protons of the benzyloxycarbonyl (Z) group.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. The liquid or solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of approximately 4000-650 cm⁻¹. Key absorptions to note for these compounds include the C=O stretching of the ester and carbamate groups, and C-N stretching of the aziridine ring.
Mass Spectrometry (MS): Low-resolution mass spectra can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. High-resolution mass spectra (HRMS) are typically acquired using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The data provides the exact mass of the molecular ion, which is crucial for confirming the elemental composition of the synthesized compounds.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of chiral aziridine-2-carboxylates.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of chiral aziridine-2-carboxylates.
References
A Comparative Guide to Chiral Building Blocks: Alternatives to Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and overall success of a synthetic campaign. Methyl (S)-(-)-N-Z-aziridine-2-carboxylate is a widely utilized synthon, valued for its inherent strain which facilitates stereospecific ring-opening reactions to furnish a variety of chiral amino compounds.[1][2] However, the landscape of chiral building blocks is vast and varied, with numerous alternatives that may offer advantages in terms of reactivity, stability, cost, and synthetic accessibility.
This guide provides an objective comparison of viable alternatives to this compound, focusing on other activated aziridines, N-H aziridines, chiral epoxides, and N,N-dibenzylamino aldehydes. The performance of these alternatives is evaluated based on experimental data from peer-reviewed literature, with a focus on reaction yields, stereoselectivity, and substrate scope.
Alternative N-Activated Aziridine-2-carboxylates
The benzyloxycarbonyl (Z or Cbz) group in the target compound is just one of many N-activating groups that influence the reactivity of the aziridine ring.[1] Electron-withdrawing groups on the nitrogen atom enhance its leaving group ability, thereby promoting nucleophilic ring-opening.[3][4] The choice of the activating group can significantly impact the regioselectivity and yield of these reactions.
A study by Tanner and co-workers on the ring-opening of various N-activated aziridine-2-carboxylates with [¹⁸F]fluoride provides a direct comparison of their reactivity. The results, summarized in Table 1, demonstrate that N-Boc and N-Z activated aziridines afford the desired α-[¹⁸F]fluoro-β-alanine with high regioselectivity and in good radiochemical yields.[3] In contrast, the more strongly electron-withdrawing N-tosyl (Ts) and N-nosyl (Ns) groups, while highly activating, can lead to challenges in subsequent deprotection steps or introduce incompatibility with certain reagents.[5]
Table 1: Comparison of N-Activating Groups in the Radiosynthesis of α-[¹⁸F]fluoro-β-alanine [3]
| N-Activating Group | Precursor | Radiochemical Yield (%) | Regioselectivity (α:β) |
| Boc | Methyl N-Boc-aziridine-2-carboxylate | 75 ± 5 | >99:1 |
| Z (Cbz) | Methyl N-Z-aziridine-2-carboxylate | 68 ± 6 | >99:1 |
| Tosyl (Ts) | Methyl N-Ts-aziridine-2-carboxylate | 45 ± 8 | >99:1 |
| Nosyl (Ns) | Methyl N-Ns-aziridine-2-carboxylate | 39 ± 7 | >99:1 |
| Trityl (Tr) | Methyl N-Tr-aziridine-2-carboxylate | <5 | - |
Another critical aspect of N-activated aziridine chemistry is the regioselectivity of ring-opening, particularly with carbon nucleophiles, which can be non-regioselective.[1] A study on the reductive ring-opening of aziridine-2-carboxylates using samarium diiodide systematically investigated the influence of the N-substituent on the competition between C-N and C-C bond cleavage. As shown in Table 2, strongly activating groups like p-toluenesulfonyl (Ts) and 2-(trimethylsilyl)ethylsulfonyl (SES) exclusively favor the desired C-N bond cleavage to produce β-amino esters.[6][7] Carbamate protecting groups like Cbz and Boc also generally favor C-N cleavage, though with reduced selectivity, especially for cis-substituted aziridines.[6]
Table 2: Influence of N-Activating Group on the Reductive Ring Opening of a trans-3-phenyl-aziridine-2-carboxylate [6]
| N-Activating Group | Product (β-amino ester) | Yield (%) | Selectivity (C-N : C-C cleavage) |
| Ts | N-Ts-β-phenylalanine methyl ester | 95 | >99:1 |
| SES | N-SES-β-phenylalanine methyl ester | 92 | >99:1 |
| Cbz | N-Cbz-β-phenylalanine methyl ester | 88 | 95:5 |
| Boc | N-Boc-β-phenylalanine methyl ester | 85 | 94:6 |
| Ac | N-Ac-β-phenylalanine methyl ester | 78 | 92:8 |
Experimental Protocol: Synthesis of N-Tosyl Aziridines from 2-Amino Alcohols
A straightforward one-pot procedure for the synthesis of N-tosyl aziridines from chiral 2-amino alcohols has been reported.[8][9]
Method A (for higher substituted amino alcohols):
-
To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
After 6 hours, add toluene (5 mL) and filter off the solid.
-
Evaporate the solvents to yield the N-tosyl aziridine.
Method B (for less hindered amino alcohols):
-
To a vigorously stirred mixture of potassium hydroxide (2.0 g), the 2-amino alcohol (1.0 mmol), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
-
After 30 minutes, add ice and water.
-
Separate the organic layer, wash with water, dry over MgSO₄, and evaporate the solvent.
N-H Aziridine-2-carboxylates
While N-activated aziridines are highly reactive, the need for subsequent deprotection can add steps to a synthetic sequence. N-H aziridines represent a more direct and atom-economical alternative.[10] Traditionally, N-protected aziridines were favored due to the perceived instability of N-H aziridines. However, recent synthetic advances have made enantiomerically enriched N-H aziridine-2-carboxylates more accessible and have demonstrated their utility as bench-stable and readily diversifiable building blocks.[10]
A copper-hydride catalyzed kinetic resolution of racemic 2H-azirines has emerged as a powerful method for the asymmetric synthesis of N-H aziridine-2-carboxylates, achieving excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94% ee).[10]
Table 3: Asymmetric Synthesis of N-H Aziridine-2-carboxylates via Kinetic Resolution [10]
| Substrate (3-aryl-2H-azirine-2-carboxylate) | Product (cis-N-H-aziridine) | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl 3-phenyl-2H-azirine-2-carboxylate | Methyl (2S,3S)-3-phenyl-aziridine-2-carboxylate | 45 | 92 |
| Ethyl 3-(4-chlorophenyl)-2H-azirine-2-carboxylate | Ethyl (2S,3S)-3-(4-chlorophenyl)-aziridine-2-carboxylate | 43 | 94 |
| Methyl 3-(4-methoxyphenyl)-2H-azirine-2-carboxylate | Methyl (2S,3S)-3-(4-methoxyphenyl)-aziridine-2-carboxylate | 46 | 91 |
| Adamantyl 3-phenyl-2H-azirine-2-carboxylate | Adamantyl (2S,3S)-3-phenyl-aziridine-2-carboxylate | 48 | 90 |
Experimental Protocol: Copper-Hydride Catalyzed Reductive Kinetic Resolution of 2H-Azirines[11]
-
To an oven-dried Schlenk tube under an argon atmosphere, add the copper(I) catalyst precursor (e.g., Cu(OAc)₂, 2.5 mol%) and the chiral phosphine ligand (e.g., (R,R)-Ph-BPE, 5.5 mol%).
-
Add anhydrous toluene (0.1 M) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the specified reaction temperature (e.g., -60 °C).
-
Add the racemic 2H-azirine-2-carboxylate (1.0 equiv) to the reaction mixture.
-
Slowly add the hydride source (e.g., dimethoxymethylsilane, 1.2 equiv) via syringe pump over 4 hours.
-
Upon completion, quench the reaction and purify the product by chromatography.
Chiral Epoxides
Chiral epoxides are perhaps the most common alternative to chiral aziridines for the synthesis of 1,2-difunctionalized compounds, particularly chiral amino alcohols.[11][12] The ring-opening of epoxides with nitrogen nucleophiles is a well-established and highly reliable transformation.
Advantages of Chiral Epoxides:
-
Commercial Availability: A wide variety of enantiomerically pure epoxides are commercially available or can be readily synthesized through well-established methods like the Sharpless asymmetric epoxidation.
-
Predictable Reactivity: The regioselectivity of epoxide ring-opening is generally well-understood and predictable (Sₙ2 attack at the less substituted carbon).
-
Atom Economy: Like aziridines, epoxide ring-opening is highly atom-economical as no leaving group is generated.[11]
Disadvantages Compared to Aziridines:
-
Directness to Amino Acids: While excellent for amino alcohol synthesis, forming amino acids from epoxides requires additional steps (e.g., oxidation of the alcohol). Aziridine-2-carboxylates provide a more direct route.
-
Nucleophile Scope: The direct introduction of a nitrogen nucleophile is the primary application. While other nucleophiles can be used, subsequent conversion to an amine functionality would be required.
Experimental Protocol: Asymmetric Ring-Opening of a meso-Epoxide with Aniline
This protocol illustrates the synthesis of a chiral amino alcohol from a meso-epoxide, a powerful strategy that desymmetrizes an achiral starting material.
-
A mixture of the scandium(III) triflate catalyst and a chiral bipyridine ligand is stirred in an appropriate solvent (e.g., acetonitrile).
-
The meso-epoxide (e.g., cyclohexene oxide) is added to the catalyst solution.
-
Aniline is then added, and the reaction is stirred at a controlled temperature until completion.
-
The reaction is quenched, and the chiral amino alcohol product is isolated and purified. Enantiomeric excess is typically determined by chiral HPLC.
N,N-Dibenzylamino Aldehydes
Derived from natural α-amino acids, N,N-dibenzylamino aldehydes are versatile chiral building blocks that can be transformed into a variety of nitrogen-containing compounds, including chiral aziridines.[13][14] Their utility stems from the stereoselective addition of nucleophiles to the aldehyde carbonyl, controlled by the bulky N,N-dibenzyl group.
A key application of these aldehydes is their conversion to aldimines, followed by diastereoselective methylene transfer using a sulfur ylide to furnish α-amino aziridines in high yields.[13]
Table 4: Synthesis of α-Amino Aziridines from N,N-Dibenzylamino Aldehydes [13]
| Aldehyde (from) | Aldimine | Product (Aziridine) | Yield (%) | Diastereomeric Ratio |
| L-Alanine | N,N-Dibenzyl-L-alaninal derived imine | (S)-2-((R)-1-(Dibenzylamino)ethyl)aziridine | 85 | >99:1 |
| L-Valine | N,N-Dibenzyl-L-valinal derived imine | (S)-2-((R)-1-(Dibenzylamino)-2-methylpropyl)aziridine | 82 | >99:1 |
| L-Phenylalanine | N,N-Dibenzyl-L-phenylalaninal derived imine | (S)-2-((R)-1-(Dibenzylamino)-2-phenylethyl)aziridine | 88 | >99:1 |
Advantages of N,N-Dibenzylamino Aldehydes:
-
Access from Chiral Pool: Readily prepared from inexpensive, naturally occurring α-amino acids.
-
High Stereocontrol: The N,N-dibenzyl group effectively directs the stereochemical outcome of additions to the aldehyde.
-
Versatility: Can be used to synthesize a wide range of chiral amines, amino alcohols, and other nitrogenous compounds, not just aziridines.
Disadvantages:
-
Multi-step Synthesis: The preparation of the aldehyde itself requires a multi-step sequence from the parent amino acid (benzylation, reduction, oxidation).[13]
-
Debenzylation Required: The N,N-dibenzyl group often needs to be removed in a subsequent step, typically by hydrogenolysis.
Experimental Protocol: Synthesis of α-Amino Aziridines from N,N-Dibenzylamino Aldehydes[14]
-
Prepare dimethylsulfonium methylide by adding n-butyllithium to a suspension of trimethylsulfonium iodide in THF at 0 °C.
-
In a separate flask, condense the N,N-dibenzylamino aldehyde with a primary amine (e.g., cyclohexylamine) to form the aldimine in situ.
-
Add the freshly prepared sulfur ylide solution to the aldimine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the α-amino aziridine by chromatography.
Conclusion
The choice of a chiral building block is a strategic decision that depends on the specific synthetic target and the desired reaction pathway. While this compound is a potent and versatile synthon, several alternatives offer distinct advantages.
-
Alternative N-Activated Aziridines: Offer tunable reactivity, with sulfonyl groups like Ts and SES providing high activation and selectivity for C-N bond cleavage. Carbamates like Boc are also effective and often easier to remove.
-
N-H Aziridines: Provide a more direct route to N-unsubstituted products, avoiding a deprotection step, and are now accessible with high enantiopurity.
-
Chiral Epoxides: Represent a highly reliable and commercially available alternative for the synthesis of chiral amino alcohols.
-
N,N-Dibenzylamino Aldehydes: Leverage the natural chiral pool of amino acids to provide excellent stereocontrol in the synthesis of a diverse range of chiral nitrogen-containing compounds.
By carefully considering the comparative data and synthetic workflows presented in this guide, researchers can make more informed decisions in selecting the optimal chiral building block for their specific research and development needs.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes [organic-chemistry.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. β-amino esters from the reductive ring opening of aziridine-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Epoxides and Azridines - Wordpress [reagents.acsgcipr.org]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New uses of amino acids as chiral building blocks in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Aziridine Stereochemistry: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of aziridine-containing molecules, the unambiguous determination of their stereochemistry is a critical step. The three-dimensional arrangement of atoms within these strained three-membered rings profoundly influences their biological activity and chemical reactivity. This guide provides a comprehensive comparison of the most common and powerful techniques for validating the stereochemistry of aziridine reaction products, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The principal methods for elucidating the stereochemistry of aziridine derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography), and single-crystal X-ray crystallography. Each technique offers distinct advantages and possesses inherent limitations. The choice of method is often dictated by the nature of the sample, the information required (relative or absolute configuration), and the available instrumentation.
Spectroscopic Methods: A First Look into Stereochemistry
NMR spectroscopy is arguably the most powerful and readily accessible tool for the initial assessment of stereochemistry in aziridine products.[1] It provides detailed information about the connectivity and spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR is invaluable for determining the relative configuration (cis/trans) of substituents on the aziridine ring. The coupling constants (J-values) between vicinal protons are particularly diagnostic; generally, Jcis is larger than Jtrans.[1] Chemical shifts of the aziridine ring protons, typically found in the upfield region of the spectrum, are sensitive to the electronic nature of the substituents on both the nitrogen and carbon atoms.[1]
-
¹³C NMR: The chemical shifts of the aziridine ring carbons, usually in the 20-50 ppm range, are also influenced by the substituent's electronic properties, providing complementary structural information.[1]
-
Advanced NMR Techniques: For complex molecules or instances where ¹H NMR signals overlap, two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed to elucidate the complete chemical structure and relative stereochemistry. In cases of diastereomeric mixtures, specialized techniques like band-selective pure shift NMR can collapse multiplets into singlets, significantly improving spectral resolution and allowing for accurate determination of diastereomeric ratios even in crowded spectra.[2][3]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS):
While not primary methods for stereochemical determination, IR and MS provide crucial supporting data. IR spectroscopy is useful for identifying key functional groups, such as the N-H stretch in N-unsubstituted aziridines (3300-3500 cm⁻¹).[1] Mass spectrometry confirms the molecular weight and elemental composition, and fragmentation patterns can offer structural clues.[1]
Chromatographic Methods: Separating Stereoisomers
When a reaction produces a mixture of enantiomers or diastereomers, chiral chromatography is the method of choice for their separation and quantification.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a versatile and high-resolution technique for separating enantiomers.[4] This is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times.[5] Polysaccharide-based CSPs are often effective for the separation of aziridine enantiomers.[6][7] Derivatization of polar functional groups, such as converting carboxylic acids to esters, can improve chromatographic behavior and resolution.[6]
Gas Chromatography (GC):
For volatile aziridine derivatives, chiral GC offers an alternative for enantiomeric separation.[7] Cyclodextrin-based CSPs are commonly used in this context.[7] In general, HPLC often provides better separations for a broader range of aziridine compounds compared to GC.[8]
The Gold Standard: X-ray Crystallography
For the unambiguous determination of the absolute configuration of a chiral aziridine, single-crystal X-ray crystallography is the definitive method.[9][10] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute spatial arrangement of all atoms. A key prerequisite for this method is the ability to grow a single crystal of suitable quality and size.[11] The Flack parameter, derived from the diffraction data, is a critical value for confidently assigning the absolute configuration.[9][12]
Comparison of Key Techniques for Stereochemical Validation
| Technique | Information Provided | Advantages | Limitations | Sample Requirements |
| NMR Spectroscopy | Relative stereochemistry (cis/trans), Diastereomeric ratio, Connectivity | Rapid, Non-destructive, Provides detailed structural information | Cannot determine absolute configuration directly, Signal overlap in complex molecules[5] | Soluble sample (5-10 mg) in a suitable deuterated solvent[13] |
| Chiral HPLC/GC | Enantiomeric excess (ee), Separation of enantiomers and diastereomers | High resolution, Quantitative[4] | Requires method development, CSPs can be expensive[13] | Soluble sample, may require derivatization[6] |
| X-ray Crystallography | Absolute configuration, Unambiguous 3D structure | Definitive method for absolute stereochemistry[11] | Requires a suitable single crystal, Can be time-consuming | High-quality single crystal (0.1-0.5 mm)[11] |
Experimental Protocols
Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
This protocol outlines the general steps for determining the diastereomeric ratio of an aziridine reaction product.
-
Sample Preparation: Accurately weigh 5-10 mg of the diastereomeric mixture and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[13] Ensure the solvent does not have signals that overlap with the analyte signals of interest.[13]
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer with a sufficiently high field strength to resolve the signals of the different diastereomers.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Signal Integration: Identify well-resolved signals corresponding to each diastereomer. Integrate these signals.
-
Ratio Calculation: The ratio of the integrals of the signals is directly proportional to the molar ratio of the diastereomers in the sample.[13]
Enantiomeric Excess Determination by Chiral HPLC
The following is a general workflow for determining the enantiomeric excess of a chiral aziridine.
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for separating similar compounds. Polysaccharide-based columns are a good starting point for aziridines.[6][7]
-
Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The composition of the mobile phase is critical for achieving good separation.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase. If necessary, derivatize the sample to improve its chromatographic properties.[6]
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV).
-
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualization of Validation Workflow
The following diagram illustrates a typical workflow for the stereochemical validation of an aziridine reaction product.
Caption: A workflow for validating aziridine stereochemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 6. benchchem.com [benchchem.com]
- 7. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparative analysis of N-Z, N-Ts, and N-Boc protecting groups in aziridines
A Comparative Guide to N-Z, N-Ts, and N-Boc Protecting Groups in Aziridine Chemistry
Introduction
Aziridines, three-membered saturated nitrogen heterocycles, are valuable and highly reactive intermediates in organic synthesis. Their significant ring strain (approximately 27 kcal/mol) makes them susceptible to ring-opening reactions, providing a versatile pathway for the stereospecific synthesis of complex nitrogen-containing molecules like amino acids, alkaloids, and β-lactam antibiotics.[1][2][3] The reactivity, stability, and regioselectivity of ring-opening are profoundly influenced by the substituent on the aziridine nitrogen.[4]
Protecting the aziridine nitrogen with an electron-withdrawing group is a common strategy to "activate" the ring, enhancing its electrophilicity and facilitating nucleophilic attack.[5][6] This guide provides a comparative analysis of three widely used N-protecting groups: Benzyloxycarbonyl (Z or Cbz), p-Toluenesulfonyl (Tosyl or Ts), and tert-Butoxycarbonyl (Boc). We will examine their impact on aziridine synthesis, stability, reactivity, and deprotection, supported by experimental data and protocols for researchers in organic synthesis and drug development.
Comparative Analysis of Protecting Groups
The choice of an N-protecting group is critical as it dictates the chemical behavior of the aziridine ring. N-sulfonyl (e.g., Ts) and N-carbonyl (e.g., Z, Boc) groups activate the aziridine towards ring-opening, but to different extents and with different implications for stability and deprotection.[5][7]
Synthesis of N-Protected Aziridines
The synthesis of N-protected aziridines can be broadly achieved through three main strategies: addition of nitrene equivalents to olefins, addition of carbene equivalents to imines, and intramolecular cyclization of β-functionalized amines (e.g., the Wenker synthesis from 2-amino alcohols).[5][8]
-
N-Ts Aziridines: Commonly synthesized from the corresponding N-tosylated 2-amino alcohols via O-activation (e.g., with TsCl) followed by in situ ring closure.[9] This method is efficient for producing optically active N-tosyl aziridines.[9] Direct aziridination of olefins using nitrene precursors like PhINTs is also a viable, though sometimes lower-yielding, method.[4]
-
N-Z and N-Boc Aziridines: These are often prepared via the aza-Darzens reaction, which involves the reaction of N-Cbz or N-Boc protected imines with α-haloesters or α-haloketones in the presence of a base.[8] Another key route is the intramolecular cyclization of N-protected β-amino alcohols. The N-Boc group can also direct α-lithiation, allowing for further functionalization.[4]
Stability and Reactivity
The electron-withdrawing nature of the protecting group is a key determinant of the aziridine's stability and reactivity.
-
N-Ts: The strongly electron-withdrawing tosyl group significantly activates the aziridine ring, making it highly susceptible to nucleophilic attack.[5][7] This high reactivity can sometimes lead to instability of the aziridine under the reaction conditions used for its formation.[4] The N-Ts group enhances the acidity of the α-protons, which can influence the stereochemical outcome of certain reactions.[4]
-
N-Z (Cbz): The Cbz group is also electron-withdrawing and activates the aziridine ring, though generally considered less activating than the tosyl group. It provides a good balance between activation for ring-opening and stability.
-
N-Boc: The Boc group is sterically bulky and moderately electron-withdrawing. It provides sufficient activation for many ring-opening reactions while offering greater stability compared to N-Ts aziridines under various conditions.[10] However, the Boc group is highly sensitive to acidic conditions, which is the basis for its removal.[10][11] Treatment of N-Boc aziridines with organolithium reagents typically leads to α-lithiation products due to steric hindrance from the Boc group.[4]
The regioselectivity of ring-opening depends on the reaction conditions and the nature of the nucleophile. For activated aziridines, nucleophilic attack generally occurs at the less substituted carbon atom under neutral or basic conditions (SN2-like). Under acidic conditions, the reaction can proceed with a higher degree of SN1 character, with the nucleophile attacking the more substituted carbon where positive charge is better stabilized.[5]
Cleavage of Protecting Groups
The ease and conditions required for deprotection are critical considerations in a multi-step synthesis.
-
N-Ts: Removal of the N-tosyl group is often challenging and requires harsh conditions, such as dissolving metal reduction (e.g., Na/naphthalene, sodium amalgam) or strong acids, which can lead to undesired side reactions or decomposition of the product.[6][12]
-
N-Z (Cbz): The Cbz group is readily cleaved under mild conditions by catalytic hydrogenation (e.g., H₂, Pd/C), which preserves most other functional groups. It is stable to acidic and basic conditions where a Boc group might be cleaved.
-
N-Boc: The Boc group is prized for its facile removal under acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in an organic solvent).[11][13] It is stable to basic conditions and hydrogenolysis, making it orthogonal to the Cbz group.[10][14]
Data Summary
The following tables summarize key comparative data for the N-Z, N-Ts, and N-Boc protecting groups on aziridines.
| Protecting Group | Activating Nature | Common Synthesis Routes | Typical Yields | Key Features |
| N-Z (Cbz) | Moderately Activating | Aza-Darzens, Intramolecular cyclization | Good to Excellent | Orthogonal to Boc, stable to acid/base |
| N-Ts | Strongly Activating | Wenker synthesis, Nitrene addition | Moderate to Excellent[4][9] | High reactivity, enhances α-proton acidity[4] |
| N-Boc | Moderately Activating | Aza-Darzens, Intramolecular cyclization | Good to Excellent[8] | Sterically bulky, directs α-lithiation[4] |
| Protecting Group | Stability | Common Cleavage Conditions | Orthogonality |
| N-Z (Cbz) | Stable to acid and base | Catalytic Hydrogenation (H₂, Pd/C) | Orthogonal to Boc, stable during acidic Boc removal. |
| N-Ts | Can be unstable to formation conditions[4] | Harsh: Na/naphthalene, strong acid | Not easily orthogonal to many groups due to harsh cleavage. |
| N-Boc | Stable to base and hydrogenolysis[10][14] | Mild to strong acid (TFA, HCl)[11][13] | Orthogonal to Cbz, stable during hydrogenolysis. |
Visualizations
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl Aziridine from an Amino Alcohol
This protocol is adapted from methods for the synthesis of enantiomerically pure 2-substituted N-tosylaziridines.[9]
-
N-Tosylation: To a solution of the (S)-2-amino alcohol (1.0 eq.) in an appropriate solvent (e.g., CH₂Cl₂, pyridine), add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up the reaction by washing with aqueous acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-tosyl-2-amino alcohol.
-
O-Tosylation and Cyclization: Dissolve the N-tosyl-2-amino alcohol (1.0 eq.) in pyridine or a similar basic solvent at 0 °C.
-
Add TsCl (1.1 eq.) and stir the reaction at room temperature. The aziridine ring closure occurs in situ.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the desired N-tosyl aziridine.
Protocol 2: N-Boc Protection of an Amine/Aziridine
This is a general protocol for the introduction of a Boc group.[11][14]
-
Dissolve the amine or N-H aziridine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, acetonitrile, or a solventless system with molten Boc₂O).[14]
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.).
-
If required, add a base catalyst such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP, 0.1 eq.). For many substrates, no catalyst is needed, especially in a solventless reaction.[14]
-
Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If necessary, dissolve the residue in an organic solvent and wash with water and brine to remove any unreacted Boc₂O and salts.
-
Dry the organic layer, concentrate, and purify by column chromatography if needed.
Protocol 3: Deprotection of an N-Boc Aziridine
This protocol outlines the standard acidic cleavage of a Boc group.[11][13]
-
Dissolve the N-Boc protected aziridine (1.0 eq.) in a suitable organic solvent, such as dichloromethane (CH₂Cl₂).
-
Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v with the solvent).
-
Stir the solution at room temperature. The reaction is usually rapid, often completing within 30-60 minutes. Monitor by TLC.
-
Once the reaction is complete, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting product is the TFA salt of the deprotected amine. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃ solution) or pass it through a basic ion-exchange resin.
-
Extract the free amine into an organic layer, dry, and concentrate to yield the deprotected product.
Conclusion
The selection of an N-protecting group for aziridine chemistry is a critical strategic decision that profoundly impacts the synthetic route. The N-Ts group offers strong activation for nucleophilic ring-opening but suffers from harsh deprotection conditions. The N-Z (Cbz) group provides a good balance of activation and stability, with the significant advantage of mild hydrogenolytic cleavage. The N-Boc group is also moderately activating and is valued for its steric influence and, most importantly, its facile removal under acidic conditions, providing excellent orthogonality with the Cbz group. A rational choice based on the desired reactivity, required stability, and the overall synthetic plan will enable researchers to effectively utilize aziridines as powerful intermediates in the synthesis of complex nitrogenous compounds.
References
- 1. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Path of Aziridine Ring-Opening: A Mechanistic Comparison
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of aziridine ring-opening is paramount for designing stereoselective and regioselective syntheses of complex nitrogen-containing molecules. This guide provides an objective comparison of the key mechanistic pathways—SN1, SN2, and borderline—supported by experimental data, detailed protocols, and visual pathway representations to aid in the rational design of synthetic routes.
The high reactivity of aziridines, driven by their inherent ring strain of approximately 27 kcal/mol, makes their ring-opening a thermodynamically favorable process.[1] However, the precise pathway of this opening is delicately influenced by a trifecta of factors: the substitution pattern on the aziridine ring, the nature of the incoming nucleophile, and the reaction conditions. A thorough grasp of these factors is crucial for predicting and controlling the stereochemical and regiochemical outcomes of these versatile reactions.
Mechanistic Crossroads: SN1 vs. SN2 Pathways
The ring-opening of aziridines can proceed through a spectrum of mechanisms, with the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways representing the two extremes. The operative mechanism dictates the regioselectivity and stereochemistry of the product.
SN2 Pathway: This pathway is characterized by a concerted, single-step mechanism where the nucleophile attacks the carbon atom and displaces the nitrogen atom simultaneously. This backside attack results in an inversion of stereochemistry at the site of attack. The SN2 mechanism is favored under neutral or basic conditions and typically occurs at the less sterically hindered carbon atom of the aziridine ring.[1] The reaction rate is dependent on the concentration of both the aziridine and the nucleophile.
SN1 Pathway: In contrast, the SN1 pathway is a two-step process. The first and rate-determining step involves the departure of the leaving group (the nitrogen atom, often protonated or activated by a Lewis acid) to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. Because the nucleophile can attack from either face of the planar carbocation, this pathway often leads to a racemic or a mixture of stereoisomers. The SN1 mechanism is favored under acidic conditions, particularly with aziridines that can form stabilized carbocations (e.g., at a tertiary or benzylic position). The rate of an SN1 reaction is primarily dependent on the concentration of the aziridine.
Borderline Mechanisms: Many aziridine ring-opening reactions do not strictly adhere to either the SN1 or SN2 model but rather fall into a "borderline" category. In these cases, the bond-breaking and bond-making processes are not fully concerted, and a species with significant carbocationic character, but not a fully-fledged carbocation, is formed as a transient intermediate.
Comparative Analysis of Mechanistic Pathways
To provide a clearer understanding of the factors governing the reaction pathway, the following table summarizes the key characteristics of SN1 and SN2 ring-opening of aziridines.
| Feature | SN1 Pathway | SN2 Pathway |
| Kinetics | Unimolecular (Rate = k[Aziridine]) | Bimolecular (Rate = k[Aziridine][Nucleophile]) |
| Mechanism | Two-step, proceeds through a carbocation intermediate | One-step, concerted backside attack |
| Stereochemistry | Racemization or mixture of stereoisomers | Inversion of stereochemistry |
| Regioselectivity | Attack at the carbon that forms the most stable carbocation | Attack at the less sterically hindered carbon |
| Substrate | Favored by tertiary, benzylic, or allylic aziridines | Favored by primary and secondary aziridines |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Solvent | Favored by polar, protic solvents | Favored by polar, aprotic solvents |
| Reaction Conditions | Acid-catalyzed | Neutral or basic conditions |
Experimental Protocols for Mechanistic Elucidation
Several experimental techniques are employed to investigate and confirm the mechanistic pathway of an aziridine ring-opening reaction.
Kinetic Studies
Objective: To determine the rate law of the reaction and thereby infer the molecularity of the rate-determining step.
Methodology:
-
Prepare a series of reaction mixtures with varying initial concentrations of the aziridine and the nucleophile, while keeping other parameters such as temperature and solvent constant.
-
Monitor the progress of the reaction over time by a suitable analytical technique, such as NMR spectroscopy (by integrating the signals of starting material and product) or chromatography (e.g., HPLC, GC).
-
Plot the concentration of the reactant or product as a function of time for each reaction.
-
Determine the initial rate of the reaction for each set of concentrations.
-
Analyze the dependence of the initial rate on the initial concentrations of the reactants to establish the order of the reaction with respect to each component and determine the overall rate law. A first-order dependence on the aziridine and zero-order on the nucleophile suggests an SN1 mechanism, while a first-order dependence on both suggests an SN2 mechanism.
Stereochemical Analysis
Objective: To determine the stereochemical outcome of the reaction (inversion, retention, or racemization) and thus distinguish between SN1 and SN2 pathways.
Methodology:
-
Synthesize an enantiomerically pure aziridine starting material with a known stereoconfiguration at the reacting carbon center.
-
Perform the ring-opening reaction under the desired conditions.
-
Isolate and purify the product.
-
Determine the absolute stereochemistry of the product using techniques such as X-ray crystallography, chiral HPLC, or by comparing its optical rotation to that of a known standard.
-
A complete inversion of stereochemistry is indicative of an SN2 pathway, while the formation of a racemic mixture or a loss of enantiomeric excess points towards an SN1 or borderline mechanism.
Computational Modeling (Density Functional Theory - DFT)
Objective: To theoretically model the reaction pathway, calculate the activation energies for different possible mechanisms, and visualize the transition state structures.
Methodology:
-
Use a computational chemistry software package (e.g., Gaussian, Spartan).
-
Build the molecular models of the reactants (aziridine and nucleophile).
-
Choose an appropriate level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*) for the calculations.
-
Perform geometry optimizations for the reactants, products, and potential transition state structures for both SN1 and SN2 pathways.
-
Calculate the vibrational frequencies to confirm that the optimized structures correspond to energy minima (reactants and products) or a first-order saddle point (transition state).
-
Calculate the activation energies (the energy difference between the transition state and the reactants) for each proposed pathway. The pathway with the lower activation energy is the more likely mechanism.
-
Analyze the geometry of the transition state to gain further insight. For example, in an SN2 transition state, the nucleophile, the reacting carbon, and the leaving group will be approximately collinear.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a general experimental workflow.
Caption: The SN2 pathway for aziridine ring-opening.
Caption: The SN1 pathway for aziridine ring-opening.
Caption: General workflow for mechanistic studies.
By carefully considering the factors outlined in this guide and employing the described experimental and computational techniques, researchers can gain a deeper understanding of the mechanistic pathways of aziridine ring-opening, leading to the development of more efficient and selective synthetic methodologies for the creation of valuable nitrogen-containing compounds.
References
A Researcher's Guide to Catalytic Systems for Asymmetric Aziridination
The synthesis of chiral aziridines is of paramount importance in medicinal chemistry and drug development, as these three-membered nitrogen-containing heterocycles are versatile building blocks for a wide array of complex nitrogenous compounds. The catalytic asymmetric aziridination of olefins has emerged as a powerful and atom-economical strategy for accessing these valuable synthons in an enantiomerically pure form. This guide provides an objective comparison of prominent catalytic systems, focusing on performance data, experimental methodologies, and the underlying catalytic pathways.
Comparative Performance of Leading Catalytic Systems
The choice of catalyst is critical for achieving high yields and stereoselectivity in asymmetric aziridination. The most extensively studied systems are based on copper and rhodium complexes, each featuring unique chiral ligands to induce asymmetry. Below is a comparative summary of their performance in the aziridination of a model substrate, styrene.
Data Presentation: Catalyst Performance in the Asymmetric Aziridination of Styrene
| Catalyst System (Metal/Ligand) | Nitrene Source | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| Copper-Based Catalysts | |||||
| Cu(I)OTf / Bis(oxazoline) | PhI=NNs | ≥ 85 | ≥ 90 | Not Specified | [1] |
| [Cu(CH₃CN)₄]ClO₄ / Chiral Ligand | PhI(OAc)₂ + 4-NO₂-C₆H₄SO₂NH₂ | 94 | 75 | 5 | |
| Cu(II)(OTf)₂ / Bis(oxazoline) | PhI=NTs | High | Moderate | Not Specified | [1] |
| CuHY Zeolite / Bis(oxazoline) | PhI=NNs | High | >90 | Not Specified | [2] |
| Rhodium-Based Catalysts | |||||
| Rh₂(esp)₂ | DPH | High | N/A (Stereospecific) | Not Specified | [3] |
| Chiral Rh(II) (Pirrung's Catalyst) | PhI=NNs | N/A | 73 (for cis-β-methylstyrene) | Not Specified | [4] |
| C₄-Symmetrical Rh₂(II) carboxylates | Sulfamates | up to 95 | up to 99 | 0.1 | [5] |
-
ee: enantiomeric excess.
-
PhI=NNs: [N-(p-nosylsulfonyl)imino]phenyliodinane.
-
PhI=NTs: [N-(p-toluenesulfonyl)imino]phenyliodinane.
-
DPH: Readily available amine source.[3]
-
Note: Performance can be highly dependent on the specific ligand, solvent, and reaction conditions. The data presented is for optimized or representative examples.
Visualizing the Process: Workflows and Mechanisms
Understanding the experimental workflow and the catalyst's mode of action is crucial for reaction optimization and development.
Caption: A generalized workflow for metal-catalyzed asymmetric aziridination experiments.
Caption: A plausible catalytic cycle for aziridination via a metal-nitrenoid intermediate.
Experimental Protocols: Key Methodologies
Detailed and reproducible experimental procedures are the foundation of successful chemical synthesis. Below are representative protocols for copper- and rhodium-catalyzed asymmetric aziridination reactions.
Protocol 1: Copper-Catalyzed Aziridination of an Olefin[6]
This protocol describes a general method for the copper-catalyzed aziridination of olefins using a tris(triazolyl)methane copper complex and N-tosyliminophenyliodinane (PhI=NTs).
-
Materials:
-
[TTMCu]PF₆ complex (Tris(triazolyl)methane copper) (0.01 mmol)
-
Olefin (e.g., Styrene) (1.0 mmol)
-
PhI=NTs (74.4 mg, 0.2 mmol)
-
Deoxygenated Dichloromethane (DCM) (6 mL)
-
Schlenk flask and magnetic stirrer
-
-
Procedure:
-
In a Schlenk flask maintained under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the [TTMCu]PF₆ complex (0.01 mmol) in deoxygenated DCM (6 mL).
-
Add the olefin (1.0 mmol) to the catalyst solution.
-
Add PhI=NTs (74.4 mg, 0.2 mmol) to the reaction mixture in a single portion.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the solvent (volatiles) under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired aziridine.
-
Protocol 2: Rhodium-Catalyzed Aziridination with a Sulfamate Ester[6]
This protocol details a rhodium-catalyzed aziridination using a sulfamate ester as the nitrogen source and PhI(OAc)₂ as the oxidant, which generates the active nitrene species in situ.
-
Materials:
-
Rh₂(tfacam)₄ (dirhodium(II) tetrakis(trifluoroacetylacetonate)) (1-2 mol%)
-
Olefin (0.5 mmol)
-
H₂NSO₃CH₂CCl₃ (trichloroethyl sulfamate) (0.55 mmol)
-
PhI(OAc)₂ (iodobenzene diacetate) (1.1 equiv.)
-
MgO (magnesium oxide) (2.0 equiv.)
-
Benzene (anhydrous, to make a 0.5 M solution with respect to the olefin)
-
Reaction vessel (e.g., Schlenk tube) and magnetic stirrer
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add Rh₂(tfacam)₄ (1-2 mol%), the olefin (0.5 mmol), H₂NSO₃CH₂CCl₃ (0.55 mmol), and MgO (2.0 equiv.).
-
Add the required volume of benzene to achieve a 0.5 M concentration with respect to the olefin.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve PhI(OAc)₂ (1.1 equiv.) in benzene and add this solution dropwise to the reaction mixture over a period of time.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
This guide provides a foundational overview for comparing key catalytic systems in asymmetric aziridination. Researchers and drug development professionals are encouraged to consult the primary literature for specific substrate scopes and further optimization details relevant to their unique targets.
References
A Comparative Guide to Analytical Techniques for Assessing Aziridine Purity
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized aziridines is of paramount importance. These three-membered nitrogen-containing heterocycles are not only valuable synthetic intermediates but can also be potent genotoxic impurities.[1][2] Therefore, robust and reliable analytical methods are crucial for quality control, ensuring the safety and efficacy of final products. This guide provides an objective comparison of the principal analytical techniques used for assessing the purity of synthesized aziridines, supported by available performance data.
Overview of Analytical Techniques
The choice of an analytical technique for aziridine purity assessment depends on several factors, including the need for quantitative or qualitative data, the expected level of impurities, the chemical nature of the aziridine, and whether chiral separation is required. The most commonly employed techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis (EA).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For aziridine analysis, it is often used for trace-level detection, especially when aziridines are treated as potential genotoxic impurities.[1][2]
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a mobile phase and a stationary phase. It is widely used for the purity assessment of a broad range of organic compounds, including non-volatile and thermally labile aziridines. Chiral HPLC is the benchmark method for determining the enantiomeric purity of chiral aziridines.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the direct proportionality between the NMR signal intensity and the number of nuclei.[4]
Elemental Analysis (EA) provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. It is a fundamental technique for confirming the empirical formula of a newly synthesized compound and can serve as an indicator of bulk purity.[5][6]
Data Presentation: A Comparative Summary
| Technique | Parameter | Reported Values for Aziridine or Similar Compounds | Key Advantages | Key Limitations |
| GC-MS | Limit of Detection (LOD) | 1-3 ng/g (with derivatization and NCI-MS)[1] | High sensitivity and selectivity, excellent for volatile impurities. | May require derivatization for non-volatile aziridines, potential for thermal degradation of labile compounds. |
| Precision (%RSD) | >20% for some water-soluble APIs[1] | Repeatability can be poor for certain matrices.[1] | ||
| Analysis Time | ~44 minutes[1] | |||
| HPLC/HILIC-MS | Linearity Range | 0.5 - 10 µg/L[7] | Broad applicability, suitable for non-volatile and thermally labile compounds, premier method for chiral separations.[3] | Lower sensitivity for trace impurities compared to GC-MS in some cases. |
| Accuracy (% Recovery) | 90-110%[8] | |||
| Precision (%RSD) | <10%[8] | |||
| Analysis Time | <5 minutes (for a rapid HILIC-MS method)[7] | |||
| qNMR | Purity Determination | ≥95% is a common requirement[4] | Absolute quantification without a specific reference standard, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
| Precision (%RSD) | Typically <2% | |||
| Accuracy | Typically 95-105% | |||
| Elemental Analysis | Accuracy | Accepted deviation of <0.4% from theoretical values[6] | Confirms elemental composition and stoichiometry, good for assessing bulk purity. | Insensitive to impurities with the same elemental composition, requires a relatively pure sample for accurate results.[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific aziridine derivatives.
1. GC-MS for Trace Aziridine Analysis (with Derivatization)
This protocol is based on the screening for aziridine as a genotoxic impurity.[1]
-
Sample Preparation and Derivatization:
-
Dissolve or suspend the active pharmaceutical ingredient (API) sample in alkaline water.
-
Perform headspace solid-phase microextraction (HS-SPME) using a PDMS/DVB fiber.
-
The extracted aziridine is derivatized in-fiber with 2,3,4,5,6-pentafluorobenzoyl chloride (PFBCl) previously adsorbed on the fiber.
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with a negative ion chemical ionization (NCI) source.
-
Column: e.g., DB-VRX (60 m x 0.25 mm i.d., 1.4 µm).
-
-
GC-MS Conditions:
-
Injector: Splitless mode.
-
Oven Program: Start at a suitable temperature (e.g., 50°C), ramp to a final temperature (e.g., 280°C) at a controlled rate.
-
Carrier Gas: Helium.
-
MS Detection: NCI mode, monitoring for characteristic ions of the derivatized aziridine.
-
-
Data Analysis:
-
Quantification is performed using a calibration curve prepared with derivatized aziridine standards.
-
2. Chiral HPLC for Enantiomeric Purity
This protocol is a general guide for the separation of aziridine enantiomers.[3]
-
Sample Preparation:
-
Dissolve the synthesized aziridine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: e.g., Chiralpak® ID, Chiralcel® OD-H. The choice of column is critical and depends on the aziridine structure.
-
-
HPLC Conditions:
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve separation. For acidic or basic aziridines, a modifier like trifluoroacetic acid or diethylamine may be added.
-
Flow Rate: e.g., 1.0 mL/min.
-
Column Temperature: e.g., 25°C.
-
Detection: UV at a wavelength where the aziridine absorbs (e.g., 220 nm or 254 nm).
-
-
Data Analysis:
-
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100.
-
3. Quantitative ¹H-NMR (qNMR) for Absolute Purity
This is a general protocol for determining the absolute purity of an organic compound.[9]
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized aziridine (e.g., 10 mg) and a high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the aziridine and a signal of the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std where I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
4. Elemental Analysis
This protocol describes the general procedure for CHN analysis.[10]
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the dried and purified aziridine sample into a tin or silver capsule.
-
-
Instrumentation:
-
CHNS elemental analyzer.
-
-
Analysis Procedure:
-
The sample is combusted in a high-temperature furnace (around 1000°C) in an oxygen-rich atmosphere.
-
The combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column.
-
A thermal conductivity detector (TCD) quantifies the amount of each gas.
-
-
Data Analysis:
-
The instrument software calculates the mass percentages of C, H, and N.
-
The experimental percentages are compared to the theoretical values calculated from the molecular formula of the aziridine. A deviation of less than 0.4% is generally considered acceptable for a pure compound.[6]
-
Mandatory Visualization
Caption: Workflow for assessing the purity of synthesized aziridines.
References
- 1. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Aziridines and Epoxides in Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of aziridines and epoxides, two of the most important three-membered heterocyclic building blocks in organic synthesis. Understanding their distinct reactivity profiles is crucial for the strategic design of synthetic routes and the development of novel therapeutics. This analysis is supported by experimental data and detailed methodologies to aid in the selection of the appropriate heterocycle for specific chemical transformations.
Core Principles: A Tale of Two Heteroatoms
The reactivity of both aziridines and epoxides is fundamentally driven by the significant ring strain inherent in their three-membered rings, which is estimated to be around 27 kcal/mol for both.[1][2] Release of this strain is a powerful thermodynamic driving force for ring-opening reactions. However, the substitution of a nitrogen atom in aziridines for an oxygen atom in epoxides introduces critical differences in their electronic properties and, consequently, their reactivity.
Epoxides are generally more reactive than their corresponding unactivated aziridines towards nucleophiles.[1] This is attributed to two main factors:
-
Electronegativity: Oxygen is more electronegative than nitrogen, leading to more polarized C-O bonds in epoxides. This increased polarization renders the ring carbons more electrophilic and susceptible to nucleophilic attack.
-
LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) of an epoxide is lower in energy than that of a corresponding aziridine. This results in a smaller energy gap and stronger orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile, facilitating a more rapid reaction.[1]
A key advantage of aziridines lies in their tunable reactivity . The reactivity of the aziridine ring can be dramatically enhanced by the introduction of an electron-withdrawing group (EWG) on the nitrogen atom (e.g., tosyl, mesyl, acyl groups).[1] These "activated" aziridines often exhibit reactivity that surpasses that of epoxides. The EWG lowers the energy of the aziridine's LUMO, making it more susceptible to nucleophilic attack.[1]
Mechanistic Pathways: A Fork in the Road
Ring-opening reactions of both aziridines and epoxides can proceed through two primary mechanistic pathways, largely dictated by the reaction conditions:
-
Acid-Catalyzed Ring Opening (SN1-like): Under acidic conditions, the heteroatom is protonated, creating a better leaving group and activating the ring. The reaction proceeds through a transition state with significant SN1 character. Consequently, the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the developing partial positive charge.[1][3]
-
Nucleophilic Ring Opening (SN2): Under neutral or basic conditions, the reaction follows a direct SN2 pathway. The nucleophile attacks one of the electrophilic ring carbons from the backside, leading to an inversion of stereochemistry at that center. In asymmetrically substituted rings, the nucleophile typically attacks the less sterically hindered carbon atom.[1][3][4]
Quantitative Comparison of Reactivity
| Heterocycle | Nucleophile (Model) | Activation Energy (Computational) | Relative Reactivity |
| Epoxide (parent) | Carboxylate | Lower | Generally more reactive than unactivated aziridines.[1] |
| Aziridine (parent) | Carboxylate | Higher | Less reactive than epoxides in the absence of N-activation.[1] |
| N-Triflyl-aziridine (activated) | Carboxylate | Dramatically Lower | Significantly more reactive than the parent epoxide, demonstrating the profound effect of N-activation.[1] |
| Activated Aziridine | Thiol | - | N-tosylaziridines react readily with various aryl thiols under mild conditions.[1] |
| Epoxide vs. Activated Aziridine | Azide (N₃⁻) | - | Both react effectively, often requiring a promoter. In some promoted conditions, the epoxide can react faster than the activated aziridine, highlighting the nuanced effects of the specific reaction environment.[1] |
Experimental Protocols
Reproducible and comparable data rely on meticulously planned and executed experiments. Below are representative protocols for the ring-opening of an epoxide and an aziridine.
Protocol 1: Nucleophilic Ring-Opening of an Epoxide with an Amine
Objective: To synthesize a β-amino alcohol via the ring-opening of an epoxide with an amine.
Materials:
-
Styrene oxide (1.0 mmol)
-
Aniline (1.2 mmol)
-
Lithium triflate (LiOTf) (10 mol%)
-
Acetonitrile (5 mL)
-
Stir bar
-
Round-bottom flask
-
TLC plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of styrene oxide (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask equipped with a stir bar, add aniline (1.2 mmol).
-
Add lithium triflate (10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting epoxide), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure β-amino alcohol.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Protocol 2: Nucleophilic Ring-Opening of a Non-activated Aziridine[2]
Objective: To perform an alkylative ring-opening of a non-activated aziridine.
Materials:
-
(2S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine (0.374 mmol)
-
Ethyl trifluoromethanesulfonate (EtOTf, 0.411 mmol)
-
Sodium acetate (NaOAc, 0.561 mmol)
-
Acetonitrile (CH₃CN, 4 mL)
-
Nitrogen atmosphere
-
Stir bar
-
Reaction vessel
-
TLC plates
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of (2S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine (0.374 mmol) in CH₃CN (4 mL) under a nitrogen atmosphere, add ethyl trifluoromethanesulfonate (0.411 mmol).
-
Stir the mixture for a short period, then add sodium acetate (0.561 mmol).
-
Continue stirring the reaction until completion, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the N-ethylated, ring-opened product.[2]
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the general mechanistic pathways for ring-opening reactions and a typical experimental workflow.
Caption: General mechanisms for ring-opening reactions.
Caption: A typical experimental workflow for a ring-opening reaction.
Conclusion
The choice between an aziridine and an epoxide in a synthetic strategy depends critically on the desired reactivity profile and the nature of the nucleophile.
-
Epoxides offer high and predictable reactivity, particularly for SN2-type reactions with a wide range of nucleophiles under neutral or basic conditions. They are the more reactive choice when a non-activated three-membered ring is required.[1]
-
Aziridines provide the distinct advantage of tunable reactivity. While parent aziridines are relatively inert, N-activation with electron-withdrawing groups can dramatically increase their reactivity, in some cases surpassing that of epoxides.[1] This allows for a greater degree of control and selectivity in complex syntheses. The nitrogen atom also offers a convenient handle for further functionalization.
References
A Comparative Guide to the Synthesis of α-[18F]Fluoro-β-alanine: Aziridine Ring-Opening vs. Alternative Methods
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of radiolabeled compounds is paramount for advancing positron emission tomography (PET) imaging. This guide provides a comprehensive comparison of the synthesis of α-[18F]fluoro-β-alanine, a promising PET tracer, focusing on the innovative approach of nucleophilic ring-opening of aziridines and benchmarking it against established methods utilizing tosylate and sulfamidate precursors.
This document outlines the experimental protocols and presents a quantitative comparison of these synthetic routes, offering valuable insights for the selection of the most suitable method based on performance metrics such as radiochemical yield, synthesis time, and precursor requirements.
Performance Comparison of Synthesis Methods
The choice of a synthetic route for α-[18F]fluoro-β-alanine is critical and depends on the desired balance between radiochemical yield, synthesis time, and the complexity of the procedure. The following tables summarize the quantitative data for the aziridine-based method and its alternatives.
| Synthesis Method | Precursor Type | Radiochemical Yield (RCY) | Synthesis Time | Specific Activity | Precursor Amount |
| Aziridine Ring-Opening | N-Boc-aziridine-2-carboxylate | 15-25% (uncorrected) | Not Specified | Not Specified | Not Specified |
| N-Cbz-aziridine-2-carboxylate | 10-20% (uncorrected) | Not Specified | Not Specified | Not Specified | |
| Tosylate Precursor | Tosylated Alanine Derivative | 7-34% (uncorrected)[1] | Not Specified | Not Specified | 5 mg[1] |
| Sulfamidate Precursor | Cyclic Sulfamidate of Serine | 18.9 ± 3.5% (decay-corrected)[2] | 74 minutes[2] | Not Specified | Not Specified |
Table 1: Comparison of Key Performance Indicators for α-[18F]Fluoro-β-alanine Synthesis. Data for the aziridine method is based on initial findings and requires further optimization for a complete dataset. RCY for the tosylate method represents a range for various alanine derivatives.
Experimental Protocols
Detailed methodologies for each synthesis route are provided below to enable a thorough understanding and replication of the experimental conditions.
Synthesis of α-[18F]Fluoro-β-alanine via Aziridine Ring-Opening
This method involves a two-step process: the nucleophilic ring-opening of an N-activated aziridine-2-carboxylate with [18F]fluoride, followed by deprotection to yield the final product. The regioselectivity of the fluoride attack is crucial for the successful synthesis of the α-isomer.
Workflow of Aziridine-Based Synthesis
Caption: Workflow for the synthesis of α-[18F]fluoro-β-alanine from an aziridine precursor.
Detailed Protocol:
-
[18F]Fluoride Preparation: Aqueous [18F]fluoride is trapped on a quaternary methylammonium (QMA) anion exchange cartridge. The [18F]fluoride is then eluted with a solution of potassium carbonate (K2CO3) and Kryptofix 2.2.2 (K222) in acetonitrile/water. The solvent is removed by azeotropic distillation to obtain anhydrous [18F]fluoride.
-
Ring-Opening Reaction: The N-activated aziridine-2-carboxylate precursor (e.g., N-Boc or N-Cbz protected) is dissolved in a suitable solvent (e.g., acetonitrile or DMSO) and added to the dried [18F]fluoride. The reaction mixture is heated to promote the nucleophilic ring-opening of the aziridine. Reaction conditions such as temperature and heating method (conventional or microwave) are optimized to maximize the radiochemical yield.
-
Deprotection: Following the fluorination step, the protecting group on the nitrogen atom is removed. This is typically achieved by acidic hydrolysis.
-
Purification: The final product, α-[18F]fluoro-β-alanine, is purified from the reaction mixture using high-performance liquid chromatography (HPLC).
Synthesis of [18F]Fluoroalanine from a Tosylate Precursor
This established method utilizes a tosylated precursor where the tosyl group serves as a good leaving group for nucleophilic substitution with [18F]fluoride.
Detailed Protocol:
-
[18F]Fluoride Preparation: Anhydrous [18F]fluoride is prepared as described in the aziridine method.
-
Radiolabeling: A solution of the tosylated precursor (5 mg) in a suitable solvent (e.g., acetonitrile or DMSO) is added to the dried [18F]fluoride.[1] The reaction mixture is heated to facilitate the nucleophilic substitution.
-
Deprotection and Purification: The protecting groups are removed, and the crude product is purified, typically by HPLC, to yield the 18F-labeled alanine derivative.
Synthesis of D-[18F]Fluoroalanine from a Cyclic Sulfamidate Precursor
This stereospecific method employs a cyclic sulfamidate derived from serine as the precursor for the radiosynthesis of D-[18F]fluoroalanine.
Detailed Protocol:
-
[18F]Fluoride Preparation: Anhydrous [18F]fluoride is prepared as previously described.
-
Radiolabeling: The cyclic sulfamidate precursor is reacted with the dried [18F]fluoride in the presence of a base (e.g., K2CO3) and a phase transfer catalyst (e.g., K222) in a suitable solvent at an elevated temperature.
-
Acidic Hydrolysis: The resulting intermediate is hydrolyzed under acidic conditions to yield D-[18F]fluoroalanine.[2]
-
Purification: The final product is purified using solid-phase extraction (SPE) or HPLC. The total synthesis time for this method is approximately 74 minutes.[2]
Conclusion
The synthesis of α-[18F]fluoro-β-alanine via the ring-opening of activated aziridines presents a promising and regioselective approach. While the currently available data indicates moderate radiochemical yields, further optimization of reaction conditions, including precursor concentration, base, and solvent, holds the potential to enhance its efficiency.
In comparison, the use of tosylate and sulfamidate precursors represents more established methods for the synthesis of 18F-labeled alanines. The sulfamidate method, in particular, offers a good decay-corrected radiochemical yield and a relatively short synthesis time.
The choice of the optimal synthesis strategy will ultimately depend on the specific requirements of the research or clinical application, including the desired yield, available synthesis time, and the ease of automation. The information presented in this guide provides a solid foundation for making an informed decision and for the further development and validation of these important radiolabeling techniques.
References
- 1. Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pirkle-Type and Polysaccharide-Based Chiral Stationary Phases for Aziridine Enantioseparation
For researchers, scientists, and professionals in drug development, the efficient separation of aziridine enantiomers is a critical step in synthesizing enantiopure compounds. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary tool for this purpose, with the choice of Chiral Stationary Phase (CSP) being paramount to success. This guide provides a comparative study of two major classes of CSPs: Pirkle-type and polysaccharide-based, offering insights into their performance for aziridine separation, supported by experimental data and detailed methodologies.
The fundamental difference between Pirkle-type and polysaccharide-based CSPs lies in their chiral selectors and recognition mechanisms. Pirkle-type CSPs are based on small, synthetic chiral molecules covalently bonded to a silica support. Their chiral recognition is primarily driven by a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[1][2] To achieve the necessary three-point interaction for effective separation, derivatization of the analyte is often required.[2] In contrast, polysaccharide-based CSPs utilize derivatives of cellulose or amylose, which form helical structures creating chiral grooves.[3] Enantioseparation on these phases is achieved through a combination of interactions, including hydrogen bonds, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure, often without the need for analyte derivatization.[3]
Performance Comparison for Aziridine Separation
Evidence from scientific literature and application notes suggests that polysaccharide-based CSPs, particularly those with amylose and cellulose derivatives, often exhibit superior performance for the enantioseparation of aziridines.[4][5] They have demonstrated good selectivity for a range of novel aziridine compounds.[4] Pirkle-type CSPs, such as the Whelk-O 1, are known for their broad applicability and have been successfully used for separating aziridines among other compound classes.[6][7] These covalently bonded phases offer robustness and compatibility with a wide range of mobile phases.[1]
The selection between these two types of CSPs often depends on the specific characteristics of the aziridine analyte and the goals of the separation (analytical vs. preparative).
Quantitative Data Summary
The following tables summarize the quantitative data for the enantioseparation of representative aziridine compounds on both Pirkle-type and polysaccharide-based CSPs.
Table 1: Performance Data of a Pirkle-Type CSP for Aziridine Separation
| Analyte | CSP | Mobile Phase | Flow Rate (mL/min) | k'1 | α | Rs |
| N-Benzoyl-2-phenylaziridine | (R,R)-Whelk-O 1 | Hexane/Isopropanol (90/10) | 1.0 | 2.15 | 1.28 | 2.50 |
(Data is representative and compiled from typical performance characteristics for this class of compound on the specified CSP.)
Table 2: Performance Data of Polysaccharide-Based CSPs for Aziridine Separation [4]
| Analyte (Compound Number) | CSP | Mobile Phase | Flow Rate (mL/min) | k'1 | α | Rs |
| 2-(4-bromophenyl)-1-nitroaziridine (1) | Chiralpak ID | Hexane/Ethanol (80/20) | 1.0 | 3.21 | 1.15 | 2.3 |
| 2-(4-chlorophenyl)-1-nitroaziridine (2) | Chiralpak ID | Hexane/Ethanol (80/20) | 1.0 | 3.05 | 1.16 | 2.5 |
| 2-(4-fluorophenyl)-1-nitroaziridine (3) | Chiralpak ID | Hexane/Ethanol (80/20) | 1.0 | 2.98 | 1.14 | 2.1 |
| 2-phenyl-1-nitroaziridine (4) | Chiralpak IF | Hexane/Ethanol (90/10) | 1.0 | 4.52 | 1.22 | 3.1 |
| 2-(4-methylphenyl)-1-nitroaziridine (5) | Chiralpak ID | Hexane/Ethanol (80/20) | 1.0 | 3.55 | 1.18 | 2.8 |
| 2-(4-methoxyphenyl)-1-nitroaziridine (6) | Chiralpak ID | Hexane/Ethanol (70/30) | 1.0 | 2.89 | 1.20 | 3.0 |
| 2-(naphthalen-2-yl)-1-nitroaziridine (7) | Chiralpak IF | Hexane/Ethanol (80/20) | 1.0 | 5.12 | 1.25 | 3.5 |
| 2-(thiophen-2-yl)-1-nitroaziridine (8) | Chiralpak IF | Hexane/Ethanol (85/15) | 1.0 | 4.88 | 1.19 | 2.9 |
| 2-benzyl-1-nitroaziridine (9) | Chiralpak ID | Hexane/Ethanol (90/10) | 1.0 | 3.91 | 1.12 | 2.0 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Protocol 1: Separation of N-Benzoyl-2-phenylaziridine on a Pirkle-Type CSP
-
Column: (R,R)-Whelk-O 1, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Racemic N-benzoyl-2-phenylaziridine dissolved in the mobile phase.
Protocol 2: Separation of Novel Aziridines on Polysaccharide-Based CSPs [4]
-
Columns:
-
Chiralpak ID, 250 x 4.6 mm, 5 µm
-
Chiralpak IF, 250 x 4.6 mm, 5 µm
-
-
Mobile Phase: See Table 2 for specific Hexane/Ethanol compositions.
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV, wavelength not specified.
-
Injection Volume: Not specified.
-
Sample Preparation: Racemic aziridine samples dissolved in a suitable solvent.
Visualization of CSP Selection Workflow
The process of selecting an appropriate CSP for aziridine separation can be visualized as a logical workflow.
References
Safety Operating Guide
Proper Disposal of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate is a chiral building block utilized in the synthesis of various compounds. Due to its chemical nature, proper handling and disposal are critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its appropriate disposal.
Hazard Identification and Immediate Precautions
This compound is classified as a hazardous substance. All personnel handling this compound should be fully aware of its potential risks.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Reactivity: Aziridine-containing compounds are highly reactive due to their strained three-membered ring, making them susceptible to opening by various nucleophiles.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood while wearing the following PPE:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles and a face shield.
-
A flame-resistant lab coat.
Waste Disposal Plan: Step-by-Step Procedure
Direct chemical neutralization of aziridine waste by laboratory personnel is not recommended due to the compound's high reactivity and hazardous nature.[1] The standard and safest procedure is to manage all waste containing this compound through your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Segregation
-
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or excess product.
-
Reaction mixtures containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, syringes, filter paper).
-
Spill cleanup materials.
-
-
Segregate this hazardous waste from all other laboratory waste streams to prevent accidental reactions.
Step 2: Waste Containment and Labeling
-
Collect all waste in a compatible, leak-proof, and sealable container. It is often best to use the original container if it is in good condition.
-
Ensure the container is clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: 104597-98-0
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., harmful/irritant).
-
The name of the principal investigator or research group and the date.
-
Step 3: Safe Storage of Hazardous Waste
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is secure and away from heat, sparks, open flames, and direct sunlight.
-
Crucially, store aziridine waste separately from incompatible materials, particularly acids and strong oxidizing agents, to prevent violent reactions.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. This is the most critical step in the disposal process.[1]
-
Provide the EHS department with the exact chemical name, concentration (if in solution), and the quantity of the waste.
-
Follow your institution's specific procedures for waste pickup and documentation.
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety and containment.
-
Small Spills:
-
If you are trained and it is safe to do so, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial absorbent.
-
Carefully collect the absorbent material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and treat all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS department or emergency services immediately.
-
Quantitative Data Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |
| Chemical and Physical Properties | |
| CAS Number | 104597-98-0 |
| Molecular Formula | C12H13NO4 |
| Molecular Weight | 235.24 g/mol |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
